molecular formula C9H20ClNO2S B592766 tert-Butyl D-methioninate hydrochloride CAS No. 1356447-69-2

tert-Butyl D-methioninate hydrochloride

Cat. No.: B592766
CAS No.: 1356447-69-2
M. Wt: 241.774
InChI Key: KZJQROCWHZGZBJ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl D-methioninate hydrochloride is a protected derivative of the essential amino acid D-methionine. This chiral building block is primarily used in pharmaceutical research and peptide chemistry. In peptide synthesis, the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the coupling of amino acids . This is particularly valuable for the solid-phase synthesis of methionine-containing peptides, where the tert-butyl group can help minimize stubborn side reactions like oxidation and S-alkylation that are common with methionine residues during acidic cleavage steps . Furthermore, the D-configuration of this methionine derivative may be explored in metabolic studies. Research on D-methionine suggests that organisms can possess metabolic pathways, such as those involving D-amino acid oxidase, that can convert the D-form into the biologically active L-form, a process known as chiral inversion . Beyond its role in synthesis, the methionine component is of significant research interest due to its antioxidant properties. Studies indicate that methionine residues in proteins can act as catalytic antioxidants, scavenging reactive oxygen species (ROS) and protecting other functionally essential residues from oxidative damage . This mechanism is also observed in food science, where methionine and its derivatives demonstrate effectiveness in preventing oil rancidity under high-temperature conditions . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQROCWHZGZBJ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: tert-Butyl D-Methioninate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis Logic, and Application Utility in Drug Development

Executive Summary

tert-Butyl D-methioninate hydrochloride (H-D-Met-OtBu·HCl) is a specialized amino acid derivative serving as a critical chiral building block in modern peptide therapeutics and peptidomimetic drug design. Distinguished by its D-configuration, this compound confers resistance to proteolytic degradation—a vital attribute for extending the half-life of peptide drugs. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in the principles of stereochemical integrity.

Part 1: Molecular Identity & Structural Analysis

The utility of H-D-Met-OtBu·HCl lies in its dual functionality: the tert-butyl ester group provides acid-labile protection for the C-terminus, while the D-configuration at the


-carbon introduces non-canonical stereochemistry essential for metabolic stability.
Chemical Identification Matrix
ParameterSpecification
Chemical Name tert-Butyl D-methioninate hydrochloride
Synonyms H-D-Met-OtBu[1][2]·HCl; D-Methionine tert-butyl ester hydrochloride
CAS Number 1356447-69-2 (Primary); Note: 91183-71-0 refers to the L-isomer
Molecular Formula

Molecular Weight 241.78 g/mol (Salt); 205.32 g/mol (Free Base)
SMILES CC(C)(C)OC(=O)N.Cl
Chirality D-Isomer (R-configuration at

-carbon)
Stereochemical Visualization

The following diagram illustrates the structural connectivity and the specific stereochemical orientation that differentiates this compound from its L-counterpart.

ChemicalStructure Figure 1: Structural Logic of H-D-Met-OtBu·HCl HCl HCl Salt (Stabilizer) Amine α-Amine Group (NH3+) HCl->Amine Ionic Bond AlphaC α-Carbon (D-Configuration) Amine->AlphaC SideChain Methionine Side Chain (-CH2-CH2-S-CH3) AlphaC->SideChain R-Group Ester tert-Butyl Ester (C-Terminal Protection) AlphaC->Ester Steric Bulk

Part 2: Physicochemical Properties Matrix

The physical properties of the D-isomer are enantiomeric mirrors of the more common L-isomer. While melting points remain identical between enantiomers, optical rotation values are equal in magnitude but opposite in sign.

Core Physical Data
PropertyValue / RangeExperimental Context
Appearance White to off-white crystalline powderVisual inspection
Melting Point 144 – 152 °C Consistent with L-isomer data [1][3]
Optical Rotation


in DMF (Predicted based on L-isomer

to

) [3]
Solubility High: Water, Methanol, DMSOLow: Hexane, Ethyl AcetatePolar protic/aprotic solvents favored due to ionic character
Hygroscopicity Moderate to HighRequires desiccated storage
pKa (Est.)

-NH

: ~7.5
Esterification lowers amine pKa relative to free acid
Stability Profile
  • Thermal Stability: Stable up to melting point; degrades rapidly >160°C.

  • Hydrolytic Stability: The tert-butyl ester is resistant to basic hydrolysis but highly sensitive to acidolysis (e.g., TFA, HCl/Dioxane).

  • Oxidation Sensitivity: The thioether (sulfide) in the methionine side chain is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Argon overlay is recommended.

Part 3: Synthesis & Purification Protocols

The synthesis of tert-butyl esters from amino acids typically utilizes isobutylene under acid catalysis to prevent racemization, a critical concern when working with D-isomers.

Synthesis Workflow (Isobutylene Route)

This method is preferred for industrial scaling due to high yield and preservation of chiral purity.

SynthesisWorkflow Figure 2: Acid-Catalyzed Isobutylene Esterification Pathway Start Starting Material: D-Methionine Reaction Esterification Reaction (Sealed Vessel, RT, 2-4 days) Start->Reaction Reagent Reagents: Isobutylene + H2SO4/HClO4 Solvent: Dichloromethane Reagent->Reaction Workup Basic Workup (NaHCO3) Extraction of Free Base Reaction->Workup Neutralization SaltForm Salt Formation: Add dry HCl (gas) in Ether Workup->SaltForm Precipitation Product Final Product: H-D-Met-OtBu·HCl SaltForm->Product Filtration & Drying

Key Experimental Considerations
  • Catalyst Choice: Perchloric acid (

    
    ) or concentrated sulfuric acid (
    
    
    
    ) are standard.
    
    
    often gives higher yields but poses safety risks (explosive salts).
  • Temperature Control: The reaction with isobutylene is exothermic. Maintain temperature

    
     to minimize side-chain oxidation.
    
  • Salt Formation: The free base is an oil. Conversion to the hydrochloride salt is mandatory for crystallization and long-term stability. Use anhydrous

    
     in diethyl ether or dioxane.
    

Part 4: Applications in Drug Development[4]

Peptide Therapeutics
  • Proteolytic Resistance: Incorporating D-Methionine into peptide sequences renders the peptide bond resistant to endogenous proteases (e.g., trypsin, chymotrypsin), significantly increasing in vivo half-life.

  • Retro-Inverso Peptides: H-D-Met-OtBu·HCl is a key reagent in synthesizing retro-inverso peptides, which mimic the bioactivity of natural L-peptides but with reversed backbone direction and inverted chirality.

Handling & Storage Protocols

To maintain the integrity of H-D-Met-OtBu·HCl, strictly adhere to the following "Self-Validating System":

  • Storage: Store at +2°C to +8°C (Refrigerated). For long-term (>6 months), store at -20°C .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent sulfur oxidation.

  • Moisture Control: Store in a desiccator. Allow the bottle to equilibrate to room temperature before opening to prevent condensation (hygroscopic).

References

  • Sigma-Aldrich. L-Methionine tert-butyl ester hydrochloride Product Sheet. (Used as enantiomeric reference for physical constants). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for tert-butyl D-methioninate. Link

  • Chem-Impex International. L-Methionine tert-butyl ester hydrochloride Safety & Properties. (Source for optical rotation magnitude). Link

  • BLD Pharm. tert-Butyl D-methioninate hydrochloride Product Detail (CAS 1356447-69-2). Link

  • MedChemExpress. H-Met-OtBu.HCl Solubility and Storage. Link

Sources

The Sentinel of Stability: A Technical Guide to tert-Butyl D-methioninate Hydrochloride in Advanced Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide therapeutics, the pursuit of metabolic stability without compromising biological activity is a paramount objective. Researchers and drug development professionals are increasingly turning to non-canonical amino acids to imbue peptide candidates with enhanced pharmacokinetic profiles. Among these, D-amino acids have emerged as a critical tool. This in-depth technical guide focuses on tert-Butyl D-methioninate hydrochloride , a chiral building block of significant utility. We will explore its fundamental properties, the scientific rationale for its application, and detailed protocols for its synthesis and incorporation into peptide sequences, providing a comprehensive resource for scientists at the forefront of peptide research.

Core Concepts: Understanding the Role of Chirality and Protection

The strategic incorporation of D-amino acids into peptide chains is a well-established method to confer resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage in vivo, exhibit a high degree of stereospecificity, primarily recognizing and hydrolyzing peptide bonds between L-amino acids. By introducing a D-amino acid, the natural "key" no longer fits the enzymatic "lock," effectively shielding the peptide from rapid metabolism and extending its circulating half-life.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of the D-methionine. In the context of solid-phase peptide synthesis (SPPS), particularly the prevalent Fmoc/tBu strategy, this protection is crucial. It prevents the unwanted formation of amides at the C-terminus and allows for the sequential, controlled addition of amino acid residues to the growing peptide chain.[4][5][6] The tert-butyl group is prized for its stability under the basic conditions used for Fmoc group removal (typically with piperidine), yet it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final deprotection and cleavage from the resin support.[3][7]

Physicochemical Properties of tert-Butyl D-methioninate Hydrochloride

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use. The following table summarizes the key characteristics of tert-Butyl D-methioninate hydrochloride.

PropertyValueSource(s)
Molecular Weight 241.78 g/mol [8]
Molecular Formula C₉H₂₀ClNO₂S[8]
CAS Number 1356447-69-2[8]
Appearance White to off-white powder[1]
Melting Point 144 - 152 °C (for L-isomer), [1][9]
Solubility Soluble in water.[10][11][11]
Optical Rotation [α]D²⁰ Expected to be -7 to -13° (c=1% in DMF)Based on L-isomer[1]

Note on Optical Rotation: The optical rotation for the corresponding L-isomer is reported as +7 to +13° (c=1% in DMF).[1] As the D-enantiomer, tert-Butyl D-methioninate hydrochloride is expected to have an equal but opposite rotation.

Synthesis of tert-Butyl D-methioninate Hydrochloride: A Validated Protocol

The synthesis of amino acid tert-butyl esters can be achieved through several methods. A common and effective approach involves the acid-catalyzed addition of isobutylene to the amino acid. The following protocol is a generalized yet robust method applicable for this transformation.

Reaction Principle: D-methionine is reacted with an excess of isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the tert-butyl ester. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.[11]

Experimental Workflow: Synthesis

cluster_synthesis Synthesis of tert-Butyl D-methioninate hydrochloride start Start: D-Methionine react React with isobutylene and PTSA in an autoclave start->react 1. Esterification wash Wash with NaHCO₃ solution, water, and brine react->wash 2. Neutralization extract Extract organic layer and dry over Na₂SO₄ wash->extract 3. Work-up evap Evaporate solvent to obtain tert-Butyl D-methioninate (free base) extract->evap 4. Isolation of Free Base dissolve Dissolve free base in dry diethyl ether evap->dissolve precipitate Add ethereal HCl solution to precipitate the salt dissolve->precipitate 5. Salt Formation isolate Filter and dry the product precipitate->isolate end End: tert-Butyl D-methioninate hydrochloride isolate->end 6. Final Product

Caption: Workflow for the synthesis of tert-Butyl D-methioninate hydrochloride.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable autoclave, suspend D-methionine (1 equivalent) in a solvent such as dichloromethane or dioxane.

  • Addition of Reagents: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1-0.2 equivalents). Cool the mixture and add condensed isobutylene (a significant excess, e.g., 3-5 equivalents).

  • Reaction: Seal the autoclave and stir the reaction mixture at room temperature for 4-5 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.

  • Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain tert-Butyl D-methioninate as an oil (the free base).

  • Formation of the Hydrochloride Salt: Dissolve the obtained free base in a minimal amount of dry diethyl ether. Cool the solution to 0°C.

  • Precipitation: Slowly add a 1M solution of HCl in diethyl ether (1 equivalent) with stirring. A white precipitate of tert-Butyl D-methioninate hydrochloride will form.

  • Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the incorporation of an N-terminally Fmoc-protected tert-Butyl D-methioninate (Fmoc-D-Met-OtBu) into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Workflow for SPPS Cycle

cluster_spps SPPS Cycle for Incorporating Fmoc-D-Met-OtBu resin Resin-bound peptide (with free N-terminus) coupling Add Fmoc-D-Met-OH, coupling agent (e.g., HATU), and base (e.g., DIPEA) in DMF resin->coupling 1. Coupling wash1 Wash with DMF coupling->wash1 2. Post-coupling wash fmoc_deprotection Treat with 20% piperidine in DMF to remove Fmoc group wash1->fmoc_deprotection 3. Fmoc Deprotection wash2 Wash with DMF fmoc_deprotection->wash2 4. Post-deprotection wash next_cycle Ready for the next coupling cycle wash2->next_cycle

Caption: A single cycle of solid-phase peptide synthesis for amino acid incorporation.

Step-by-Step Protocol:

This protocol assumes the use of an automated peptide synthesizer or manual synthesis in a reaction vessel.

  • Starting Material: Begin with the resin-bound peptide chain that has a free N-terminal amine, following the previous Fmoc deprotection and washing steps.

  • Activation/Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Met-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and an activator base like HOAt (3-5 equivalents) in an appropriate volume of DMF.

  • Coupling Reaction: Add the activation/coupling solution to the resin. Then, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to initiate the coupling reaction. Allow the reaction to proceed for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin test.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection: To prepare for the next amino acid addition, remove the Fmoc group from the newly added D-methionine residue by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to afford the resin-bound peptide, now one residue longer, with a free N-terminus ready for the next coupling cycle.

Cleavage and Deprotection: Releasing the Final Peptide

Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and the tert-butyl and other acid-labile side-chain protecting groups must be removed.

Important Considerations for Methionine-Containing Peptides: The methionine side chain is susceptible to oxidation and S-alkylation (tert-butylation) by carbocations generated during cleavage.[12][13][14] Therefore, a "cleavage cocktail" containing scavengers is essential.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

tert-Butyl D-methioninate hydrochloride is a valuable and versatile building block for the synthesis of peptide-based therapeutics. Its D-configuration provides a crucial shield against proteolytic degradation, while the tert-butyl ester offers orthogonal protection compatible with standard Fmoc-based solid-phase peptide synthesis. A comprehensive understanding of its properties and the application of validated protocols for its synthesis and incorporation are essential for the successful development of next-generation peptide drugs with enhanced stability and therapeutic potential.

References

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Properties of Amino Acids. Available at: [Link]

  • Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Available at: [Link]

  • Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

Sources

Technical Guide: Stability & Storage of tert-Butyl D-Methioninate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl D-methioninate hydrochloride (H-D-Met-OtBu·HCl) is a critical amino acid derivative used primarily in peptide synthesis and medicinal chemistry. Its stability is compromised by three primary factors: sulfur oxidation , ester hydrolysis , and hygroscopicity .

This guide defines the authoritative protocols for the storage, handling, and quality control of this compound to maintain >99% purity over extended periods.

Parameter Critical Specification
CAS Number 1356447-69-2 (D-isomer); Note: 91183-71-0 is L-isomer
Storage Temperature -20°C (Long-term) | 2-8°C (Active Use < 2 weeks)
Atmosphere Inert Gas (Argon or Nitrogen)
Moisture Control Strictly Desiccated (<30% RH)
Shelf Life 24 Months (if protocol followed)

Chemical Identity & Properties

Understanding the molecular structure is the first step in predicting stability behavior. The tert-butyl ester provides steric hindrance against hydrolysis compared to methyl esters, but the methionine side chain introduces significant oxidation risks.

  • Chemical Name: tert-Butyl D-methioninate hydrochloride[1][2][3]

  • Synonyms: H-D-Met-OtBu[4]·HCl; D-Methionine tert-butyl ester HCl[4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    S[3][6]
  • Molecular Weight: 241.78 g/mol [3][7]

  • Physical State: White to off-white crystalline powder

  • Solubility: Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents.

Mechanisms of Instability

To preserve H-D-Met-OtBu·HCl, one must mitigate two specific chemical degradation pathways.

Sulfur Oxidation (The Primary Threat)

The thioether group in the methionine side chain is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by moisture and light.

  • Stage 1: Oxidation to Methionine Sulfoxide (Met(O)) . This is a reversible reaction in biological systems but effectively an impurity in chemical synthesis.

  • Stage 2: Further oxidation to Methionine Sulfone (Met(O)

    
    ) . This is irreversible.
    
Ester Hydrolysis

While the tert-butyl group is acid-labile (cleaved by TFA), it is relatively stable to base compared to primary esters. However, in the presence of atmospheric moisture and the compound's own acidic HCl counter-ion, "autocatalytic" hydrolysis can occur over time, reverting the ester to the free amino acid (D-Methionine).

Degradation Pathway Diagram

The following diagram visualizes the chemical risks.

Degradation Figure 1: Chemical Degradation Pathways of tert-Butyl D-methioninate HCl Compound H-D-Met-OtBu·HCl (Intact) Sulfoxide Met(O)-OtBu (Sulfoxide Impurity) Compound->Sulfoxide Oxidation (+O2, Light) FreeAcid D-Methionine (Hydrolysis Product) Compound->FreeAcid Hydrolysis (+H2O, H+) Sulfone Met(O)2-OtBu (Sulfone Impurity) Sulfoxide->Sulfone Strong Oxidation

Figure 1: The dual degradation pathways of Oxidation (Red) and Hydrolysis (Yellow).

Storage Protocol: The "Gold Standard"

This protocol is designed to arrest the degradation mechanisms described above. It is a self-validating system: if the physical appearance changes (caking), the protocol has been breached.

Step 1: Arrival & Inspection

Upon receipt, do not immediately open the vial.

  • Inspect the container: Ensure the seal is intact.

  • Check physical state: The powder should be free-flowing. Clumping indicates prior moisture exposure.

Step 2: Long-Term Storage (-20°C)

For storage exceeding 2 weeks, follow this strict regimen:

  • Container: Use amber glass vials (to block UV light) with Teflon-lined screw caps.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket over the solid.

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar or Ziploc bag) containing active silica gel or molecular sieve packets.

  • Temperature: Store in a non-cycling freezer at -20°C . Avoid "frost-free" freezers if possible, as they cycle temperature to remove ice, which can cause condensation inside improperly sealed vials.

Step 3: Short-Term Storage (4°C)

For active use (daily/weekly access):

  • Store at 2-8°C (Refrigerator).

  • Ensure the vial is tightly closed after every use.

  • Re-purge with inert gas if possible after each opening.

Storage Decision Workflow

StorageWorkflow Figure 2: Storage Decision Logic for H-D-Met-OtBu·HCl Start Shipment Received Inspection Visual Inspection: Free-flowing powder? Start->Inspection Fail Reject/Repurify (Moisture Damage) Inspection->Fail No (Clumped/Yellow) Usage Intended Usage? Inspection->Usage Yes (White/Crystalline) LongTerm Long Term (>2 Weeks) Store at -20°C Usage->LongTerm Stockpile ShortTerm Active Use (<2 Weeks) Store at 2-8°C Usage->ShortTerm Immediate Synthesis ProtocolA Protocol A: 1. Overpack with Desiccant 2. Argon Purge 3. Amber Vial LongTerm->ProtocolA ProtocolB Protocol B: 1. Tightly Seal 2. Minimize Headspace ShortTerm->ProtocolB

Figure 2: Decision logic for processing incoming shipments.

Handling & Reconstitution

The most critical moment for stability is the transition from cold storage to room temperature.

The "Warm-Up" Rule

Never open a cold vial immediately.

  • Remove the vial from the freezer/fridge.

  • Place it in a desiccator at room temperature.

  • Allow it to equilibrate for 30–60 minutes .

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt. This water will immediately initiate ester hydrolysis and facilitate oxidation.

Solubilization
  • Preferred Solvents: DMF, DMSO, Methanol (anhydrous).

  • Avoid: Water (unless for immediate use), unbuffered aqueous solutions.

  • Stability in Solution: Once dissolved, the protection against oxidation is significantly reduced. Use solutions within 24 hours .

Quality Control (QC) & Troubleshooting

Researchers should verify the integrity of the compound if it has been stored for >6 months.

Analytical Method: HPLC
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 210 nm (amide/ester bond) or 220 nm.

  • Pass Criteria: Purity

    
     98.0%.
    
Troubleshooting Table
Observation Probable Cause Action
Material is caked/clumped Moisture ingress (Hygroscopic failure).Dry under high vacuum over P

O

. Retest purity. If <95%, discard.
Yellow discoloration Significant oxidation (Sulfone formation).Irreversible degradation. Discard.
HPLC: Early eluting peak Hydrolysis (Free D-Methionine).If <5%, may be usable for non-critical steps. Otherwise, recrystallize.
HPLC: Late eluting peak Oxidation (Sulfoxide/Sulfone) or dimer.Discard. Oxidized methionine is difficult to separate in peptide synthesis.

References

  • National Institutes of Health (NIH). (1996). Regulation of cell function by methionine oxidation and reduction. PMC. Retrieved from [Link]

Sources

Chemical structure of tert-Butyl D-methioninate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl D-methioninate Hydrochloride: Structure, Synthesis, and Application

Introduction

In the precise world of synthetic organic chemistry and pharmaceutical development, the strategic manipulation of functional groups is paramount. Tert-Butyl D-methioninate hydrochloride stands as a critical chiral building block, representing a protected form of the non-proteinogenic D-methionine amino acid. The introduction of the tert-butyl ester serves to mask the carboxylic acid functionality, thereby enabling chemists to perform selective reactions on the amino group, most notably in the intricate process of peptide synthesis.[1]

This guide offers a comprehensive exploration of tert-Butyl D-methioninate hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, the rationale behind its synthesis, methods for its rigorous characterization, and its pivotal applications. The narrative emphasizes the causality behind experimental choices, providing a field-proven perspective on its use as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

Tert-Butyl D-methioninate hydrochloride is the hydrochloride salt of the tert-butyl ester of D-methionine. The "D" designation refers to the stereochemical configuration at the alpha-carbon (the stereocenter), indicating its relationship to D-glyceraldehyde. This enantiomeric form is distinct from the more common, naturally occurring L-methionine. The presence of the bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, contributing to its stability, while the hydrochloride salt form enhances its stability and handling characteristics as a solid.[1]

The IUPAC name for the parent compound is tert-butyl (2R)-2-amino-4-(methylsulfanyl)butanoate. The hydrochloride salt is formed by the protonation of the primary amine.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₁₉NO₂S·HCl[2]
Molecular Weight 241.73 g/mol [2]
Appearance White powder[2]
Melting Point 144 - 152 °C[2]
Storage Temperature 0 - 8 °C[2]
Synonyms (R)-tert-Butyl 2-amino-4-(methylthio)butanoate HCl, D-Met-OtBu·HCl

The Strategic Role of the Tert-Butyl Ester Protecting Group

In multi-step syntheses, particularly peptide synthesis, protecting groups are essential tools. They act as temporary masks for reactive functional groups, preventing them from participating in unwanted side reactions.[3] The tert-butyl (tBu) group is a widely utilized protecting group for carboxylic acids due to its unique stability profile.[4][5]

The utility of the tBu group is rooted in the principle of orthogonality , especially in the context of modern Solid-Phase Peptide Synthesis (SPPS). In the widely adopted Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups (including the C-terminus carboxylic acid) are protected by acid-labile groups like tBu.[3][6]

Pillars of the tBu Protecting Group's Efficacy:

  • Stability: The tert-butyl ester is exceptionally stable to basic conditions, such as the piperidine solution used to remove the Fmoc group during each cycle of peptide synthesis.[6]

  • Lability: It is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[3][7] This cleavage occurs concurrently with the removal of other acid-labile side-chain protecting groups and the cleavage of the finished peptide from the solid support resin.[3]

The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation, which is then quenched by scavengers in the cleavage cocktail to prevent unwanted side reactions with sensitive residues like tryptophan or cysteine.[8]

G cluster_SPPS Fmoc/tBu Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (Side chains tBu protected) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Step 1 Washes1 Washes Fmoc_Deprotection->Washes1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washes1->Coupling Step 2 Washes2 Washes Coupling->Washes2 Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Coupling->Final_Cleavage After final AA Washes2->Fmoc_Deprotection Repeat for next AA Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide

Caption: Orthogonal Fmoc/tBu SPPS workflow.

Synthesis and Purification

The synthesis of tert-butyl amino acid esters generally involves the acid-catalyzed reaction of the amino acid with a tert-butylating agent. Common methods avoid the direct use of the unstable tert-butanol and instead employ reagents like isobutylene or tert-butyl acetate.[4][9]

One effective and safe laboratory-scale method involves the use of tert-butyl acetate as both the reagent and solvent, with perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH) as the acid catalyst.[4][5][10] The use of Tf₂NH is often preferred as it is less hazardous than perchloric acid.[4][5] The reaction proceeds by protonating the carboxylic acid, making it more electrophilic and susceptible to attack by the tert-butylating agent.

Experimental Protocol: Synthesis via Tert-Butyl Acetate

This protocol is a representative example based on established methods.[4][10]

  • Reaction Setup: Suspend D-methionine (1.0 eq) in tert-butyl acetate (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

    • Causality: D-methionine has low solubility in organic solvents; cooling controls the initial exotherm upon acid addition.[5]

  • Catalyst Addition: Slowly add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) in a minimal amount of dichloromethane or directly as a solid in portions.

    • Causality: Tf₂NH is a strong, non-oxidizing acid that protonates the carboxylic acid, activating it for esterification, and the resulting salt has improved solubility.[4][5] A slight excess ensures complete reaction.

  • Reaction: Allow the mixture to stir at 0 °C to room temperature for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully add it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Causality: Neutralization quenches the reaction and allows for the extraction of the free-base ester into an organic solvent. Reverse addition (adding the reaction to the base) helps control effervescence.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

  • Conversion to Hydrochloride Salt: Concentrate the dried organic solution under reduced pressure to obtain the crude free-base ester. Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.[9][10]

    • Causality: The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle, purify, and store than the free base oil.

  • Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is needed.

G Start D-Methionine Suspension (tert-Butyl Acetate) Catalyst Add Catalyst (e.g., Tf₂NH, 0°C) Start->Catalyst Reaction Stir 18-24h (RT) Catalyst->Reaction Quench Neutralize (aq. NaHCO₃) Reaction->Quench Extract Extract (DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Salt Form HCl Salt (HCl gas/solution) Dry->Salt Purify Filter & Dry Salt->Purify Product Pure Product Purify->Product

Caption: General workflow for synthesis and purification.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of tert-Butyl D-methioninate hydrochloride.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:

    • A large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • A singlet around 2.1 ppm for the three methyl protons of the thioether group.

    • Multiplets for the methylene protons (β and γ) of the methionine side chain.

    • A signal for the α-proton, which confirms the amino acid backbone.

    • Broad signals for the amine protons (-NH₃⁺), which may exchange with solvent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all nine carbon atoms, including the characteristic quaternary carbon and methyl carbons of the t-butyl group, the carbonyl carbon of the ester, and the carbons of the amino acid backbone and side chain.

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Characteristic absorption bands include:

    • A strong C=O stretch for the ester carbonyl group (~1730-1750 cm⁻¹).

    • Broad absorption for the N-H stretches of the ammonium salt (-NH₃⁺) in the range of 2500-3200 cm⁻¹.

    • C-H stretching and bending vibrations.

Chromatographic Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The compound is run on a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.[11][12] The method involves dissolving the sample in a suitable mobile phase and injecting it onto the chiral column. The two enantiomers will interact differently with the CSP, resulting in different retention times, allowing for their separation and quantification.[11][13] A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP might consist of a water/methanol/acid mixture.[12]

Summary of Analytical Data
Analysis MethodExpected ResultPurpose
¹H NMR Characteristic signals for t-butyl, S-CH₃, and amino acid backbone protons.Structural Confirmation
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), broad N-H stretch (ammonium).Functional Group Identification
Chiral HPLC Separation of D- and L-enantiomers into distinct peaks.Enantiomeric Purity Assessment
Melting Point Sharp range, e.g., 144-152 °C.Purity Indication

Applications in Research and Drug Development

The primary utility of tert-Butyl D-methioninate hydrochloride lies in its role as a versatile intermediate for introducing a D-methionine residue into a target molecule.

  • Peptide Synthesis: D-amino acids are incorporated into peptides to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life. They can also be used to modulate the peptide's conformation and receptor binding affinity. Tert-Butyl D-methioninate hydrochloride is an essential building block for synthesizing such modified peptides via SPPS or solution-phase methods.[14]

  • Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the synthesis of complex small-molecule pharmaceuticals.[1][2] The chirality of the D-enantiomer is often crucial for the biological activity of the final drug substance, making enantiomerically pure starting materials essential.

  • Biochemical Research: It is used in various research applications, including in cell culture as a nutrient source and in the development of diagnostic reagents.[2]

Safety and Handling

While not classified as a hazardous substance under most regulations, tert-Butyl D-methioninate hydrochloride should be handled in accordance with good laboratory practices.[15][16]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][17]

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated (0-8 °C).[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Tert-Butyl D-methioninate hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in peptide chemistry and drug discovery. Its value is derived from the strategic deployment of the tert-butyl ester as a robust and selectively cleavable protecting group. A thorough understanding of its synthesis, characterization, and proper handling is essential for researchers aiming to leverage its unique properties in the creation of novel peptides, pharmaceuticals, and other advanced materials. The careful application of this chiral building block allows for the precise construction of complex molecular architectures that are fundamental to advancing human health.

References

  • Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo2x4xQoCB1uTbWFDNF_PEG8sl54zDJTdtDPDsh48FoGWtFsi5WT9lqYf1lPCFIvNzHKD7HawP0EGOMIjVkd_5u7puUpuzgTR2BCDgPLkPWV_TyfndDg6bgHrY8aeOXIsFm1u2tw5db4rcmJiz1EghO9igXDW-VaL5OcmgR6TXZgAblKAKWdJ8yac2EDMt5aYXI5RqBjngo2aP9PFYQhMFKf9kobDXdD8Bz5GvPBKO-eVreMiJgsKzc88naYpHvZF41C7BwcAszF80HxMpeR6zH78=]
  • Sigma-Aldrich. L-Methionine tert-butyl ester hydrochloride | 91183-71-0. [URL: https://www.sigmaaldrich.com/product/sial/ch6h9a56c670]
  • Ogasa, C., Kayano, K., & Namba, K. (2019). A simple and powerful tert-butylation of carboxylic acids and alcohols. European Journal of Organic Chemistry, 2019(18), 2899-2902. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201900340]
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. [URL: https://www.bocsci.com/blog/protected-peptides-essential-building-blocks-for-research/]
  • Bolchi, C., Roda, G., & Pallavicini, M. (2019). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Magnetic Resonance in Chemistry, 57(5), 258-265. [URL: https://pubmed.ncbi.nlm.nih.gov/30552737/]
  • Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291-295. [URL: https://link.springer.com/article/10.1134/S106816202303002X]
  • Chem-Impex. L-Methionine tert-butyl ester hydrochloride. [URL: https://www.chemimpex.com/products/06626]
  • Organic Chemistry Portal. tert-Butyl Esters. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/t-butyl-esters.htm]
  • Hroboňová, K., et al. (2018). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 10(4), 430-436. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c7ay02580a]
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]
  • Bazzanini, R., et al. (2001). Three-Point versus Two-Point Attachment of (R)- and (S)-Amino Acid Methyl Esters to a Cobalt(III) Chiroporphyrin: Implications for the Analysis of Amino Acid Enantiomers by 1H NMR Spectroscopy. Journal of the American Chemical Society, 123(44), 11051-11052. [URL: https://pubs.acs.org/doi/10.1021/ja016629v]
  • Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Beilstein Journal of Organic Chemistry, 14, 2256-2263. [URL: https://pubmed.ncbi.nlm.nih.gov/30206473/]
  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 1(1), 193-199. [URL: https://www.
  • Roeske, R. (1959). Preparation of t-Butyl Esters of Free Amino Acids. Chemistry and Industry, (35), 1121. [URL: https://www.semanticscholar.org/paper/Preparation-of-t-Butyl-Esters-of-Free-Amino-Roeske/d2b5e282928570e30349c25f385c54b6d054d008]
  • Google Patents. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. [URL: https://patents.google.
  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. [URL: https://patents.google.
  • Zheng, Y., et al. (2014). HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245648/]
  • Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. ResearchGate. [URL: https://www.researchgate.net/publication/327202334_Preparation_of_enantiopure_methionine_arginine_tryptophan_and_proline_benzyl_esters_in_green_ethers_by_Fischer-Speier_reaction]
  • Aapptec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/wp-content/uploads/2020/12/Synthesis-Notes-1.pdf]
  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/602737/1083464/s00212-018-0640-1.pdf]
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. [URL: https://www.sigmaaldrich.
  • Hroboňová, K., et al. (2018). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. ResearchGate. [URL: https://www.researchgate.net/figure/The-chemical-structure-of-methionine_fig1_324483501]
  • MilliporeSigma. (2025). SAFETY DATA SHEET - L-Methionine. [URL: https://www.sigmaaldrich.com/sds/sigma/64319]
  • Grunwald, E., & Meiboom, S. (1963). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. The Journal of Chemical Physics, 39(3), 675-684. [URL: https://pubs.aip.org/aip/jcp/article-abstract/39/3/675/192271/NMR-Study-of-the-Protolysis-Kinetics-in-Simple]
  • AAPPTec. (2021). Safety Data Sheet - H-D-Thr(tBu)-OMe HCl. [URL: https://www.aapptec.com/wp-content/uploads/2021/08/AHT226.pdf]
  • Afonin, S., et al. (2008). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(7-8), 1591-1601. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574921/]
  • Würges, K. (2009). Enzyme supported crystallization of chiral amino acids. Forschungszentrum Jülich. [URL: https://juser.fz-juelich.de/record/27364/files/Diss_Wuerges.pdf]
  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2152-3200]
  • Fisher Scientific. (2025). SAFETY DATA SHEET - O-tert-Butyl-L-threonine methyl ester hydrochloride. [URL: https://www.fishersci.com/msds?productName=AC446550010]
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-D-methionine. [URL: https://www.alfa.com/en/msds/?language=EN&cas=5241-66-7]
  • United States Biological. (n.d.). L-Methionine tert-Butyl Ester Hydrochloride - Data Sheet. [URL: https://www.usbio.
  • Wikipedia. (2024). Fischer–Speier esterification. [URL: https://en.wikipedia.
  • Organic Syntheses. (1962). GLYCINE t-BUTYL ESTER. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0496]
  • ResearchGate. (2025). ChemInform Abstract: Acid- and Isobutylene-Free Synthesis of t-Butyl Ethers by in situ Formation of 2-t-Butoxy-1-methylpyridinium Triflate. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Fischer Esterification. [URL: https://www.organic-chemistry.
  • Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/lab-chemicals-msds/tert-BUTYL-CHLORIDE-FOR-SYNTHESIS-msds-T0010.aspx]
  • PubChem. (2024). tert-butyl L-methioninate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7010638]
  • Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [URL: https://www.mdpi.com/2673-4135/5/1/1]
  • Thermo Fisher Scientific. O-tert-Butyl-L-threonine methyl ester hydrochloride, 95% 1 g. [URL: https://www.alfa.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Valine tert-Butyl Ester Hydrochloride in Pharmaceutical Development. [URL: https://www.inno-pharmchem.com/news/the-role-of-valine-tert-butyl-ester-hydrochloride-in-pharmaceutical-development-21016892.html]
  • MedChemExpress. tert-Butyl D-leucinate hydrochloride. [URL: https://www.medchemexpress.

Sources

The Tert-Butyl Group and Methionine: A Technical Guide to Mitigating Unwanted S-Alkylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy, the management of reactive amino acid side chains is paramount to achieving high purity and yield. Methionine (Met), with its nucleophilic thioether side chain, presents a unique challenge. Contrary to the common paradigm of side-chain protection, methionine is typically incorporated without a dedicated protecting group. This guide elucidates the rationale behind this strategy and focuses on the consequential, often misunderstood, role of the tert-butyl (tBu) group. Rather than a protector, the tert-butyl cation, generated during the final cleavage of other protected residues, acts as a potent alkylating agent, leading to the formation of S-tert-butylated methionine sulfonium salts—a critical impurity. This in-depth technical guide provides a comprehensive analysis of the S-tert-butylation mechanism, outlines field-proven mitigation strategies centered on cation scavenging, and delivers detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Methionine Conundrum in Peptide Synthesis

Methionine is an essential amino acid notable for its flexible, unbranched side chain containing a thioether moiety. This sulfur-containing group is crucial for various biological processes but introduces significant challenges during chemical peptide synthesis.[1] The thioether sulfur is a soft nucleophile, making it susceptible to two primary side reactions:

  • Oxidation: The thioether can be readily oxidized to form methionine sulfoxide [Met(O)] and, subsequently, methionine sulfone.[1][2] This modification alters the polarity and conformation of the peptide, often impacting its biological activity.

  • Alkylation: The sulfur atom can be attacked by electrophiles, such as carbocations, leading to the formation of a stable sulfonium salt.[3]

These reactions necessitate a robust strategy to maintain the integrity of methionine residues throughout the synthesis and deprotection process.

The Orthogonal Fmoc/tBu Strategy and Methionine

The Fmoc/tBu strategy is a cornerstone of modern SPPS.[4] It relies on an orthogonal protection scheme:

  • The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base like piperidine.[4][5]

  • Reactive side chains (e.g., the carboxylates of Asp and Glu, or the hydroxyls of Ser, Thr, and Tyr) are protected by acid-labile groups, predominantly derived from tert-butanol, such as tert-butyl (tBu) ethers and esters.[4][]

The Conventional Approach: Why is Methionine Left Unprotected?

In the Fmoc/tBu framework, methionine is almost universally incorporated without a side-chain protecting group (i.e., as Fmoc-Met-OH).[7][8][9] The rationale for this is that the thioether side chain is sufficiently stable and non-reactive under the standard conditions of both the Fmoc-deprotection (piperidine in DMF) and the subsequent amino acid coupling steps.[1] Applying a protecting group would add unnecessary steps and costs without preventing the primary side reactions that occur under different conditions. The main threat to methionine's integrity arises not during chain elongation, but during the final, strongly acidic cleavage step.[3][10]

The Unwanted Role of the Tert-Butyl Group: S-Alkylation of Methionine

The "role" of the tert-butyl group concerning methionine is overwhelmingly that of a detrimental alkylating agent during final deprotection.

3.1 The Source of the Problem: Liberation of Tert-Butyl Cations

The final step in SPPS is the global deprotection of side chains and cleavage of the peptide from the resin support. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[9] During this process, every tBu-based protecting group is cleaved, generating a high concentration of highly reactive tert-butyl cations (tBu⁺).[8][9]

G cluster_0 TFA Cleavage Environment Peptide_Resin Resin-Peptide(..., Ser(tBu), Asp(OtBu), ...) TFA Trifluoroacetic Acid (TFA) tBu_Cation Tert-butyl Cation (tBu⁺) Deprotected_Peptide Deprotected Peptide

3.2 Mechanism of S-tert-butylation

The methionine thioether, while resistant to protonation under strongly acidic conditions, remains a potent nucleophile.[3] It readily attacks the electrophilic tert-butyl cations generated from other residues. This results in the formation of a stable S-tert-butylmethionine sulfonium salt, a +72 Da modification that is difficult to remove and compromises the final product.[3][10]

// Nodes for the reaction Met_Side_Chain [label=<

Peptide-CHCH₂-CH₂-S-CH₃ ..

, margin=0];

tBu_Cation [label=<

  • C(CH₃)₃

, margin=0];

Sulfonium_Salt [label=<

Peptide-CHCH₂-CH₂-S⁺-CH₃ | C(CH₃)₃

, margin=0];

// Invisible nodes for layout plus [label="+", shape=plaintext];

// Edges {rank=same; Met_Side_Chain; plus; tBu_Cation;} Met_Side_Chain -> plus [style=invis]; plus -> tBu_Cation [style=invis]; tBu_Cation -> Sulfonium_Salt [label=" Electrophilic Attack "];

// Curved arrow for mechanism edge [lhead=tBu_Cation, ltail=Met_Side_Chain, label=" ", arrowhead=curve, color="#EA4335"]; Met_Side_Chain:s -> tBu_Cation:c [constraint=false]; } /dot Figure 2: Mechanism of S-tert-butylation of a methionine residue.

This side reaction is a greater issue in Boc/Bzl SPPS than in Fmoc/tBu SPPS because the repeated acid deprotection cycles in the former strategy provide multiple opportunities for alkylation to occur.[3]

Mitigation Strategies: The Critical Role of Scavengers

The most effective way to prevent S-tert-butylation is to intercept the reactive tert-butyl cations before they can alkylate methionine. This is achieved by adding nucleophilic "scavenger" molecules to the TFA cleavage cocktail.[3][9][11]

4.1 Principle of Cation Scavenging

Scavengers are compounds that are more nucleophilic or more reactive towards carbocations than the sensitive amino acid side chains. They effectively "scavenge" or trap the tBu⁺ ions, rendering them harmless. The choice of scavenger is critical and depends on the peptide sequence.

G tBu_Cation tBu⁺ Cation Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Desired Path Met_Residue Methionine Side Chain tBu_Cation->Met_Residue Undesired Path Trapped_Cation Stable Product (e.g., tBu-Scavenger) Scavenger->Trapped_Cation Alkylation S-tert-butylation (Side Product) Met_Residue->Alkylation

4.2 Common Scavenger Cocktails and Their Efficacy

No single scavenger cocktail is perfect for every peptide. The composition is chosen based on the sensitive amino acids present. For methionine-containing peptides, cocktails often include reagents that can both scavenge cations and reduce any sulfoxide that may have formed.

Reagent CocktailComposition (v/v or w/v)Key Scavengers & RolesEfficacy & Notes
Standard (Reagent B) 95% TFA, 2.5% Water, 2.5% TISWater: Traps some cations. Triisopropylsilane (TIS): Excellent scavenger for tBu⁺ cations.Good general-purpose cocktail but may not prevent Met oxidation.[12]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTThioanisole, Phenol, EDT: Potent cation scavengers. Thioanisole, EDT: Also help reduce Met(O).Highly effective for complex peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). Malodorous.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄IDMS, NH₄I: Specifically designed to minimize and reverse Met oxidation.[13][14]Considered optimal for preventing Met oxidation while also providing robust cation scavenging.[13][15]
TMSCl/PPh₃ Cocktail 80-85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S, (5% TIS if Cys is present), 0.1% PPh₃Anisole: Traps tBu⁺. TMSCl, PPh₃: Eradicate Met(O).A modern, highly effective cocktail for both reducing S-alkylation and completely preventing oxidation.[3][10]
Experimental Protocols & Best Practices
5.1 Protocol for TFA Cleavage of a Methionine-Containing Peptide

This protocol provides a general guideline. The exact scavenger composition should be optimized based on the peptide sequence (see Table 1).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Scavengers of choice (e.g., Triisopropylsilane, Water, Thioanisole)

  • Cold Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask or specialized cleavage vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Centrifuge and tubes

Procedure:

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) into a clean, dry round-bottom flask with a stir bar. Work in a well-ventilated fume hood.

  • Cocktail Formulation: Prepare the cleavage cocktail immediately before use. For a peptide with Met and tBu-protected residues, a cocktail of TFA/Water/TIS (95:2.5:2.5 v/v) is a common starting point. For 100 mg of resin, prepare 2-5 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the flask and stir at room temperature. The reaction time is typically 1.5 to 3 hours.[12] Longer times may increase side reactions.

  • Peptide Precipitation:

    • Filter the resin from the TFA solution directly into a centrifuge tube containing ~10-fold volume of cold diethyl ether.

    • Rinse the resin once or twice with a small amount of fresh TFA and add the washings to the ether.

    • A white precipitate (the crude peptide) should form immediately.

  • Isolation:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5.2 Analytical Detection of Side Products

The crude peptide should be analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to assess purity and identify any side products.[16]

  • RP-HPLC: The S-tert-butylated peptide is typically more hydrophobic and will have a longer retention time than the desired peptide. The Met(O) form is more polar and will usually elute earlier.

  • Mass Spectrometry: This is the definitive method for identification.

    • Desired Peptide: Mass = [M+H]⁺

    • S-tert-butylated Peptide: Mass = [M+H+56]⁺ (mass of C₄H₈)

    • Oxidized Peptide: Mass = [M+H+16]⁺

5.3 Protocol for Reversal of S-Alkylation

In some cases, the formation of the sulfonium salt from S-tert-butylation can be reversed. This provides a valuable salvage pathway if the side reaction occurs.

A reported method involves heating the peptide in a dilute acidic solution.[3][10][17]

Procedure:

  • Dissolve the crude peptide containing the sulfonium salt impurity in 5% aqueous acetic acid.

  • Heat the solution at 40°C for 24 hours.

  • Monitor the conversion of the sulfonium salt back to the native methionine-containing peptide by HPLC and MS.

  • Once the reaction is complete, lyophilize the sample to obtain the corrected peptide.

Conclusion: A Strategic Approach to Methionine in Peptide Synthesis

The tert-butyl group plays a paradoxical and antagonistic role in the synthesis of methionine-containing peptides. While it is an indispensable tool for protecting a wide range of amino acid side chains, its cleavage generates reactive cations that pose a direct threat to the integrity of methionine. The standard and most effective strategy is not to protect the methionine side chain itself, but to proactively manage the cleavage environment to mitigate the inevitable formation of tert-butyl cations.

Success in synthesizing high-purity methionine-containing peptides hinges on a thorough understanding of this S-alkylation side reaction and the judicious selection and application of scavenger cocktails. By employing robust cleavage protocols, such as those utilizing TIS, thioanisole, or advanced cocktails like Reagent H, and by using precise analytical techniques to verify the final product, researchers can effectively navigate the methionine conundrum and ensure the fidelity of their synthetic peptides.

References
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Párraga, J., et al. (1998). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Science, 4(5), 334-41. Retrieved from [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

  • Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Retrieved from [Link]

  • ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Danishefsky, S. J., et al. (2025). Controlled reversible methionine-selective sulfimidation of peptides. PMC. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Danishefsky, S. J., et al. (2025). The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sílice. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. Retrieved from [Link]

  • Waters. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Methionine oxidation and repair. Retrieved from [Link]

  • MDPI. (2018). Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling. Retrieved from [Link]

  • PMC. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Retrieved from [Link]

  • Agilent. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the enzymatic results of peptides before and after modification. Retrieved from [Link]

Sources

tert-Butyl D-methioninate hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Safety Protocol Compound ID: H-D-Met-OtBu[1]·HCl Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers[1]

Executive Summary & Scientific Significance

tert-Butyl D-methioninate hydrochloride is a specialized chiral building block used primarily in the synthesis of metabolically stable peptide therapeutics.[1] Unlike its L-enantiomer, the D-configuration confers resistance to proteolytic degradation by endogenous peptidases, a critical attribute for extending the half-life of peptide drugs.[1]

The tert-butyl ester moiety serves as an acid-labile C-terminal protecting group.[1] Its steric bulk minimizes racemization during coupling steps and provides orthogonality to base-labile N-terminal protection (e.g., Fmoc).[1] However, the thioether side chain of methionine presents unique stability challenges—specifically susceptibility to oxidation—requiring rigorous handling protocols described herein.[1]

Physicochemical Characterization

The following data establishes the baseline for material verification. Note that while the L-isomer is more common, the D-isomer's properties are enantiomerically related.[1]

PropertySpecification
IUPAC Name tert-Butyl (2R)-2-amino-4-(methylthio)butanoate hydrochloride
Common Name H-D-Met-OtBu[1]·HCl
CAS Number 1356447-69-2 (Specific to D-isomer HCl salt)
Molecular Formula C₉H₁₉NO₂S[1] · HCl
Molecular Weight 241.78 g/mol
Appearance White to off-white crystalline powder
Melting Point 144 – 152 °C (Consistent with L-isomer data)
Optical Rotation

(

, DMF) (Note: L-isomer is +10.0^\circ)
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM.[1]
Hygroscopicity Moderate; HCl salt attracts atmospheric moisture.

Safety & Handling Protocol (MSDS Enhanced)

This compound combines the hazards of an organic amine salt with specific reactivity concerns.

Risk Assessment Logic
  • Corrosivity (HCl Salt): Upon contact with mucous membranes (eyes, lungs), the hydrochloride salt hydrolyzes to release hydrochloric acid, causing immediate irritation or burns.[1]

  • Inhalation Risk: Fine dust particles are easily inhaled.[1] The high water solubility ensures rapid absorption into the respiratory mucosa.[1]

  • Skin Permeation: While not a primary solvent, the lipophilic tert-butyl group may facilitate dermal absorption compared to the free acid.[1]

Emergency Response Decision Matrix

The following diagram outlines the critical decision path for exposure incidents.

SafetyMatrix Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for edema Inhalation->Action_Inhale Action_Skin 1. Brush off dry particles 2. Rinse 15m (Soap/Water) 3. No organic solvents Skin->Action_Skin Action_Eye 1. Irrigate 15m (Saline) 2. Remove contacts 3. Ophthalmology Consult Eye->Action_Eye Medical Seek Medical Review (Bring SDS) Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical

Figure 1: Critical decision workflow for accidental exposure.[1] Immediate dilution and removal of the salt form is the priority.

Synthesis & Manufacturing

Synthesizing tert-butyl esters of amino acids is non-trivial due to the acid-lability of the product.[1] Two primary routes exist: the industrial Isobutylene method and the laboratory-scale tert-Butyl Acetate method.[1]

Synthetic Pathway Visualization

SynthesisPath Start D-Methionine (Zwitterion) RouteA Route A: Industrial Isobutylene (g) + H2SO4 (High Pressure) Start->RouteA Autoclave RouteB Route B: Lab Scale tert-Butyl Acetate + HClO4 (Transesterification) Start->RouteB RT, Stirring Intermed Protonated Intermediate RouteA->Intermed RouteB->Intermed Workup Basic Workup (NaHCO3) Extraction Intermed->Workup SaltForm HCl Gas/Ether Precipitation Workup->SaltForm Final H-D-Met-OtBu·HCl (Crystalline) SaltForm->Final

Figure 2: Comparative synthetic routes. Route B is preferred for small-batch synthesis to avoid high-pressure handling of flammable isobutylene gas.[1]

Recommended Laboratory Protocol (Route B)

This method utilizes tert-butyl acetate as both reagent and solvent, catalyzed by perchloric acid.[1] Warning: Perchloric acid is an oxidizer; ensure no organic materials dehydrate to form explosive perchlorates.[1]

  • Preparation: Suspend D-Methionine (10 mmol) in tert-butyl acetate (150 mL).

  • Catalysis: Add HClO₄ (70%, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The amino acid will dissolve as the ester forms.[1]

  • Quenching: Cool to 0°C and extract with 0.5 M HCl to remove unreacted starting material, then basify the aqueous layer with NaHCO₃.

  • Extraction: Extract the free base ester into Ethyl Acetate.

  • Salt Formation: Dry the organic layer (MgSO₄), filter, and add 4M HCl in Dioxane dropwise.

  • Isolation: The hydrochloride salt precipitates.[1] Filter and wash with cold diethyl ether.[1]

Scientific Rationale: This transesterification avoids the polymerization risks of isobutylene and allows for milder temperature control, preserving the chiral center [1].[1]

Application in Drug Discovery

The primary utility of H-D-Met-OtBu[1][2]·HCl is in Solid Phase Peptide Synthesis (SPPS) and solution-phase coupling.[1]

Orthogonality
  • N-Terminus: Compatible with Fmoc (base labile) and Z (hydrogenolysis labile) protection.[1]

  • C-Terminus: The tert-butyl ester is stable to piperidine (Fmoc removal) but cleaved by TFA (95%).[1]

  • Side Chain: The thioether is unprotected but sensitive to alkylation.

Prevention of Diketopiperazine (DKP) Formation

When synthesizing dipeptide esters (e.g., H-D-Met-Pro-OR), the free amine can attack the C-terminal ester, forming a cyclic DKP and cleaving the peptide chain.[1] The bulky tert-butyl group of H-D-Met-OtBu sterically hinders this nucleophilic attack, significantly improving yield compared to methyl or ethyl esters [2].[1]

Storage & Stability: The Oxidation Problem

Methionine derivatives are uniquely unstable due to the sulfur atom.[1]

Degradation Pathway

[1]
  • Cause: Exposure to atmospheric oxygen, exacerbated by moisture and light.[1]

  • Impact: Sulfoxides are more polar and can alter the peptide's biological activity and folding.[1]

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with Argon or Nitrogen after every use.[1]

  • Desiccation: Store in a secondary container with silica gel or P₂O₅ to prevent hydrolysis of the ester or hygroscopic clumping of the HCl salt.

References

  • Synthesis of tert-butyl esters: Armstrong, A., et al. (1988).[1] A new method for the preparation of tert-butyl esters and ethers. Tetrahedron Letters.

  • Diketopiperazine Prevention: Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.[1]

  • Methionine Oxidation: Chumsae, C., et al. (2007).[1] Comparison of methionine oxidation in thermal stability and chemically stressed samples. Journal of Chromatography B.

  • Compound Data (L-Isomer Reference): Sigma-Aldrich. L-Methionine tert-butyl ester hydrochloride Product Sheet.

  • D-Isomer Identification: BLD Pharm. tert-Butyl D-methioninate hydrochloride Properties.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of tert-Butyl Methioninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

In the landscape of peptide therapeutics, L-Methionine tert-butyl ester (H-Met-OtBu) serves as a critical building block. Its primary utility lies in orthogonal protection : the tert-butyl ester is acid-labile (removed by TFA) but stable to basic conditions (piperidine) and hydrogenolysis. This allows for the selective manipulation of the N-terminus (e.g., Fmoc chemistry) or side-chain modifications without disturbing the C-terminal protection.

This guide focuses on the hydrochloride salt (HCl) form, as the free base is prone to diketopiperazine formation and oxidative degradation of the thioether side chain.

Compound Specifications
PropertyValue
Chemical Name L-Methionine tert-butyl ester hydrochloride
CAS Number 91183-71-0
Molecular Formula

Molecular Weight 241.78 g/mol (Salt); 205.32 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM.[1][2][3]

Synthesis Protocol: The Perchloric Acid Route

While industrial scales utilize isobutylene gas in autoclaves, the tert-butyl acetate/perchloric acid method is the preferred bench-scale protocol due to safety and equipment accessibility.

Safety Warning
  • Perchloric Acid (

    
    ):  Potentially explosive in contact with organics. Use a blast shield.
    
  • tert-Butyl Acetate: Flammable.

Step-by-Step Methodology
  • Activation: Suspend L-Methionine (1.0 eq) in tert-butyl acetate (20 vol). The large excess acts as both reagent and solvent.

  • Catalysis: Cautiously add 70%

    
      (1.1 eq) dropwise at 0°C.
    
    • Mechanism:[1] Protonation of the carbonyl activates the ester for transesterification.

  • Reaction: Warm to room temperature (20–25°C) and stir for 18–24 hours. A clear solution indicates consumption of the zwitterionic starting material.

  • Quench & Workup:

    • Cool to 0°C. Extract with 0.5 M HCl (aqueous) to pull the product into the aqueous phase (removes unreacted t-butyl acetate).

    • Basify the aqueous layer with

      
        to pH 9.
      
    • Rapidly extract the free base into Ethyl Acetate (EtOAc) .

  • Salt Formation (Critical Step):

    • Dry the EtOAc layer over

      
      . Filter.
      
    • Cool to 0°C and introduce HCl (gas) or 4M HCl in Dioxane (1.1 eq).

    • The hydrochloride salt precipitates immediately. Filter and wash with cold

      
      .
      

Spectroscopic Characterization

The following data represents the HCl salt in DMSO-


 . Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and water content.
A. Nuclear Magnetic Resonance (NMR)

H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.65 Broad Singlet3H

Ammonium protons; confirms salt formation.
3.98 Triplet (

Hz)
1H

-CH
Deshielded by adjacent electron-withdrawing ester and ammonium.
2.55 – 2.65 Multiplet2H

-CH

Adjacent to Sulfur.
2.09 Singlet3HS-CH

Diagnostic Peak. Sharp singlet characteristic of Met side chain.
2.00 – 2.15 Multiplet2H

-CH

Overlaps slightly with S-Me peak.
1.46 Singlet9H

Key Quality Check. Integration must be 3x the S-Me peak.

C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentNote
168.5 C=O (Ester)Carbonyl carbon.
82.8 C -O (Quaternary)The tert-butyl quaternary carbon.
51.6

-CH
Alpha carbon.
29.2

-CH

Side chain methylene.
28.6

-CH

Side chain methylene.
27.6 C(C H

)

tert-butyl methyl groups (intense peak).
14.6 S-CH

Terminal methyl thioether.
B. Infrared Spectroscopy (FT-IR)

Data collected via ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (

)
Vibration ModeSignificance
2800 – 3100 N-H Stretch (Broad)Characteristic of ammonium salts (

).
2975 C-H Stretch (

)
Alkyl C-H from the tert-butyl group.[4]
1735 – 1745 C=O Stretch Primary ID. Strong ester carbonyl band. Higher frequency due to ester strain.
1230 C-O-C StretchEster linkage.
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion

    
    :  Observed at 206.1 m/z  (Calculated for 
    
    
    
    : 206.12).
  • Fragmentation:

    • m/z 150: Loss of isobutylene (

      
      ). Characteristic of tert-butyl esters.
      
    • m/z 133: Loss of tert-butoxy radical (rare in ESI, common in EI).

D. Optical Rotation

Specific rotation is the primary test for enantiomeric purity (checking for racemization during acid catalysis).

  • Specification:

    
    
    
  • Conditions:

    
     in DMF (Dimethylformamide).
    
  • Note: Values in water are unreliable due to hydrolysis risks during measurement.

Quality Control & Troubleshooting

Common Impurities
  • Methionine (Starting Material): Detectable by NMR (loss of 1.46 ppm singlet) or TLC (ninhydrin stain, lower

    
     than ester).
    
  • Methionine Sulfoxide: Oxidation of the sulfur atom.

    • NMR Indicator: The S-Me singlet shifts downfield from 2.09 ppm to approx 2.60 ppm .

    • Prevention: Store under Argon/Nitrogen at 4°C.

  • Diketopiperazine (DKP): Cyclic dimer formed if the free base is left in solution too long.

    • MS Indicator: Mass peak at

      
      .
      

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to analytical release, highlighting critical "Stop/Go" decision points.

G Start L-Methionine (Solid) Reaction Transesterification (18-24h @ 20°C) Start->Reaction Reagents tert-Butyl Acetate + HClO4 (Cat.) Reagents->Reaction Workup Aq. Extraction (pH 9) -> EtOAc Extract Reaction->Workup Clear Solution SaltForm Add HCl (gas/dioxane) Precipitation Workup->SaltForm Dry Organic Layer Crude Crude H-Met-OtBu.HCl SaltForm->Crude QC_NMR 1H NMR Check (Integral 9H:3H?) Crude->QC_NMR QC_NMR->Reaction Fail (Incomplete) QC_Ox Check S-Me Shift (>2.5 ppm = Oxidized) QC_NMR->QC_Ox Pass QC_Ox->Start Fail (Discard) Final Final Release Store @ 4°C QC_Ox->Final Pass

Figure 1: Operational workflow for the synthesis and quality assurance of tert-butyl methioninate.

References

  • Sigma-Aldrich. L-Methionine tert-butyl ester hydrochloride Product Specification. Accessed October 2023.

  • Chem-Impex International.Technical Data Sheet: H-Met-OtBu HCl.

    
     to 
    
    
    
    in DMF).
  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Mechanism of acid-labile ester protection).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (General IR/NMR reference for amino acid esters).

Sources

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl D-methioninate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for C-Terminal D-Methionine Peptides

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity and metabolic stability. D-amino acids, in particular, are instrumental in conferring resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of peptide-based drugs. tert-Butyl D-methioninate hydrochloride is a specialized reagent designed for the efficient introduction of a D-methionine residue at the C-terminus of a synthetic peptide.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application and detailed protocols for using tert-Butyl D-methioninate hydrochloride in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and address common challenges associated with methionine's unique chemistry.

Reagent Overview and Properties

tert-Butyl D-methioninate hydrochloride is the hydrochloride salt of the tert-butyl ester of D-methionine. Its primary utility in modern peptide synthesis is for the preparation of resins pre-loaded with the first amino acid, which is a common starting point for Fmoc-based SPPS.[1] The free amino group allows for direct loading onto specific resins, and the tert-butyl ester provides C-terminal protection that is cleaved under the same final acidic conditions used for side-chain deprotection.

PropertyValue
Molecular Formula C9H19NO2S·HCl
Molecular Weight 241.78 g/mol [2]
Appearance White powder[3]
Purity Typically ≥99% (HPLC)[3]
Storage Conditions Store at 0-8 °C, desiccated[3][4]

Core Principles and Strategic Advantages

The thioether side chain of methionine presents unique challenges during peptide synthesis, primarily its susceptibility to oxidation and S-alkylation.[5][6][7][8] These side reactions predominantly occur during the final acidolytic cleavage step, where tert-butyl cations are generated from the removal of protecting groups.[9][10][11]

  • Oxidation: The methionine thioether can be readily oxidized to methionine sulfoxide (Met(O)), which can impact peptide conformation and biological activity.[5][8]

  • S-alkylation (tert-butylation): The nucleophilic sulfur atom can be attacked by carbocations (e.g., t-butyl cations) generated during cleavage, leading to the formation of a sulfonium salt.[5][6][7][12]

While often used without side-chain protection in Fmoc-SPPS, careful consideration of the cleavage conditions is paramount to mitigate these side reactions.[8][11] The use of tert-Butyl D-methioninate hydrochloride to create a pre-loaded resin streamlines the initial steps of synthesis and is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.[1][10]

Experimental Protocols

Protocol 1: Loading of tert-Butyl D-methioninate Hydrochloride onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the esterification of 2-CTC resin, a highly acid-sensitive resin that allows for the preparation of fully protected peptide acids. The loading is achieved via the free amino group of the hydrochloride salt.

Rationale: 2-CTC resin is ideal for this purpose as it allows for the attachment of N-unprotected amino acid esters under mildly basic conditions, minimizing racemization. The use of a hindered base like Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and facilitate the reaction without causing premature cleavage of the growing peptide chain in later steps.

G cluster_prep Resin Preparation cluster_loading Loading Reaction cluster_capping Capping cluster_final_wash Final Washes swell Swell 2-CTC Resin in DCM wash_dcm Wash with DCM swell->wash_dcm reagents Add tert-Butyl D-methioninate HCl + DIPEA in DCM wash_dcm->reagents react React for 1-2 hours at room temperature reagents->react cap_reagents Add DCM/MeOH/DIPEA (80:15:5) react->cap_reagents mix Mix for 30 min cap_reagents->mix wash_dmf Wash with DMF mix->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 wash_final Wash with MeOH and Dry wash_dcm2->wash_final

Caption: Workflow for loading tert-Butyl D-methioninate HCl onto 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0-1.6 mmol/g loading capacity)

  • tert-Butyl D-methioninate hydrochloride

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of DCM for 30 minutes in the synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve 2-3 equivalents of tert-Butyl D-methioninate hydrochloride (relative to the resin's theoretical loading) in a minimal amount of DCM. Add 3-4 equivalents of DIPEA.

  • Loading: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.[1]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically or by Fmoc-quantification after coupling the first Fmoc-amino acid.

Protocol 2: Standard Fmoc-SPPS Elongation

Once the D-Met-2-CTC resin is prepared, peptide chain elongation proceeds using standard Fmoc-SPPS protocols.

Procedure:

  • Resin Swelling: Swell the D-Met-2-CTC resin in DMF for 30 minutes.

  • Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine.

  • Coupling:

    • Pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling agent (e.g., HBTU/DIPEA, HATU/DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor coupling completion with a Kaiser test.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage and Global Deprotection

This is a critical step for methionine-containing peptides. The choice of cleavage cocktail is paramount to prevent oxidation and S-alkylation.

Rationale: The cleavage cocktail must contain trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove the tBu-based side-chain protecting groups.[9] Scavengers are added to trap the reactive species generated. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cations and also reduces methionine sulfoxide back to methionine. Water acts as a scavenger for t-butyl cations. For peptides also containing tryptophan, 1,2-ethanedithiol (EDT) is often included to prevent modification of the indole side chain.

G cluster_side_reactions TFA Cleavage Side Reactions Met Methionine Residue (Peptide-S-CH3) Met_O Methionine Sulfoxide (Met-S(O)-CH3) Met->Met_O Sulfonium S-tert-butyl Sulfonium Ion (Peptide-S+(tBu)-CH3) Met->Sulfonium Oxidant Oxidants Oxidant->Met Oxidation tBu_cation t-Butyl Cation (from protecting groups) tBu_cation->Met S-alkylation

Caption: Key side reactions of methionine during TFA cleavage.

Recommended Cleavage Cocktails for Methionine-Containing Peptides

CocktailComposition (v/v/w)Target Peptide CompositionNotes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for Trp, Cys, MetA robust, widely used cocktail.[9]
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Peptides without Trp, Cys, or ArgSimple and effective for reducing Met(O).
TFA/TIS/EDT/Water TFA / TIS / EDT / Water (94:1:2.5:2.5)Peptides with Met and TrpEDT protects Trp while TIS protects Met.
Optimized Cocktail TFA / Anisole / Me2S / TMSCl / TISPeptides with Cys and MetA specialized cocktail to eradicate oxidation and reduce S-alkylation.[5][6]

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail: Add 10 mL of the chosen cleavage cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a new centrifuge tube containing cold diethyl ether (10x the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Resin Loading Incomplete reaction; steric hindrance; poor quality reagents.Increase reaction time and equivalents of amino acid and base. Ensure all reagents are anhydrous.
Presence of +16 Da peak in MS Oxidation of methionine to methionine sulfoxide.Use a cleavage cocktail containing TIS or other reducing scavengers. Degas all solutions and perform synthesis under an inert atmosphere.[8]
Presence of +56 Da peak in MS S-tert-butylation of methionine.Increase the concentration of scavengers like water or TIS in the cleavage cocktail. Reduce cleavage time if possible.
Incomplete Cleavage Insufficient cleavage time or TFA volume.Increase reaction time to 3-4 hours. Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL/g resin).
Peptide Aggregation Difficult peptide sequence leading to poor solubility.Perform couplings at elevated temperatures or use pseudo-proline dipeptides or other aggregation-disrupting strategies during synthesis.

References

  • Al-Rawi, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Al-Rawi, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Sílice. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Al-Rawi, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • GY-Bio. Minimal Protection Strategies for SPPS. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. How to handle peptides that contain methionine. [Link]

  • Al-Rawi, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of D-Methionine Tert-Butyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The incorporation of D-amino acids into peptide sequences is a cornerstone strategy in modern drug discovery and development, offering enhanced proteolytic stability and unique conformational properties. D-methionine, in particular, provides a unique set of characteristics, but its synthesis can be complicated by the susceptibility of its thioether side chain to oxidation.[1] When utilized as a C-terminal residue protected by a tert-butyl ester, it presents a significant steric challenge during the crucial amide bond formation step in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview and a robust protocol for the efficient coupling of D-methionine tert-butyl ester, addressing the inherent steric hindrance and potential side reactions. We will explore the rationale behind reagent selection, offer detailed step-by-step methodologies, and present troubleshooting strategies to ensure high-yield, high-purity synthesis of D-methionine-containing peptides.

Introduction: The Challenge of Sterically Hindered Residues

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a powerful technique that simplifies peptide synthesis by immobilizing the growing peptide chain on a solid support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[2][] The most prevalent modern approach is the Fmoc/tBu strategy, which uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.[4][5]

The introduction of D-amino acids is a key tactic for creating peptide-based therapeutics with improved pharmacokinetic profiles. However, the coupling of any sterically hindered amino acid—a category that includes D-isomers, N-methylated amino acids, and α,α-disubstituted residues—can be notoriously difficult.[6][7] D-methionine tert-butyl ester is a prime example of such a challenge. The bulky tert-butyl ester group, combined with the inherent steric bulk of the methionine side chain, can significantly slow down the rate of amide bond formation, leading to incomplete reactions and the generation of deletion sequences.[2][8]

Furthermore, the methionine side chain's thioether is susceptible to oxidation, forming methionine sulfoxide, and S-alkylation during the final acidolytic cleavage step.[1][9][10] While the primary focus of this protocol is the coupling step, it is crucial to be aware of downstream challenges.

The Chemistry of Coupling: Reagent Selection and Rationale

The success of coupling a sterically demanding residue like D-methionine tert-butyl ester hinges on the effective activation of its carboxylic acid group. This activation must be rapid and efficient to overcome the steric barrier. The choice of coupling reagent is therefore paramount.

Carbodiimides and the Essential Role of Additives

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic activating agents.[11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is unstable and prone to two undesirable side reactions: rearrangement to an unreactive N-acylurea and racemization.[11][13]

To mitigate these issues and boost efficiency, carbodiimide-mediated couplings should always be performed in the presence of an additive.[13]

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive. It reacts with the O-acylisourea intermediate to form a more stable and highly reactive OBt active ester, which accelerates the coupling and suppresses racemization.[14][15]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Due to the potentially explosive nature of HOBt, safer and often more effective alternatives have been developed. Oxyma Pure is a non-explosive additive that demonstrates superior performance to HOBt in terms of reaction rates and racemization suppression, making it the current reagent of choice for carbodiimide-mediated couplings.[13][14][15][16]

Onium Salts: The Powerhouses for Hindered Couplings

For particularly challenging couplings, onium salts are the preferred reagents. These compounds generate highly reactive esters in situ and are generally more effective than carbodiimide/additive combinations for hindered amino acids.[8]

  • Aminium/Uronium Salts (e.g., HATU, HCTU, COMU):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt esters. The nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance, making HATU one of the most efficient coupling reagents, especially for hindered residues.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms a more reactive O-6-ClBt ester compared to the OBt esters from HBTU.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based uronium salt that combines high reactivity comparable to HATU with improved safety and solubility.[13][15] A key drawback of uronium reagents is their potential to cause guanidinylation of the N-terminal amine, a chain-terminating side reaction.[17]

  • Phosphonium Salts (e.g., PyBOP, PyAOP):

    • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)): A widely used phosphonium reagent that generates OBt esters.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, it is highly efficient for hindered couplings and does not cause guanidinylation, making it a "cleaner" reagent than its uronium counterparts.[6]

The following table provides a comparative summary of commonly used coupling reagents for hindered systems.

Reagent ClassExample(s)Active Ester FormedRelative ReactivityKey AdvantagesKey Disadvantages
Carbodiimide DIC + Oxyma PureOxyma EsterHighCost-effective; Low racemization with Oxyma.[13]Generally slower than onium salts.
Aminium/Uronium HBTU, HCTUOBt, O-6-ClBtHigh to Very HighFast reaction rates; Effective for hindered couplings.[8]Potential for guanidinylation side reaction.
Aminium/Uronium HATU, COMUOAt, OxymaVery HighExtremely rapid and efficient; COMU is a safer alternative.[13]Higher cost; Potential for guanidinylation.
Phosphonium PyBOP, PyAOPOBt, OAtHigh to Very HighClean reactions, no guanidinylation; Excellent for hindered couplings.[6]Higher cost than carbodiimides.

Detailed Protocol: Coupling D-Methionine Tert-Butyl Ester using HATU

This protocol details a robust method for coupling D-methionine tert-butyl ester using HATU, a highly effective reagent for sterically hindered residues. A double coupling strategy is employed to drive the reaction to completion.

Materials and Reagents
  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Met-OtBu

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit (Solutions A, B, C)

  • Acetic Anhydride (for optional capping)

Experimental Workflow

SPPS_Coupling_Cycle Start Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF/DCM Wash Deprotection->Wash1 Kaiser_Pre QC: Kaiser Test (Check for free amine) Wash1->Kaiser_Pre Preactivation Step 3: Pre-activate Fmoc-D-Met-OtBu (HATU/DIPEA in DMF) Kaiser_Pre->Preactivation If Positive (Blue) Coupling1 Step 4: First Coupling (Add activated AA to resin) Preactivation->Coupling1 Wash2 Step 5: DMF Wash Coupling1->Wash2 Kaiser_Post1 QC: Kaiser Test (Check for completion) Wash2->Kaiser_Post1 Coupling2 Step 6: Second Coupling (Repeat) (Freshly activated AA) Kaiser_Post1->Coupling2 If Incomplete (Blue) Wash3 Step 7: Final DMF/DCM Wash Kaiser_Post1->Wash3 If Complete (Yellow) Coupling2->Wash3 Kaiser_Post2 QC: Kaiser Test (Check for completion) Wash3->Kaiser_Post2 Capping Optional: Capping (Acetic Anhydride/DIPEA) Kaiser_Post2->Capping If Incomplete (Blue) Next_Cycle Proceed to next cycle Kaiser_Post2->Next_Cycle If Complete (Yellow) Capping->Next_Cycle

Caption: Workflow for a double coupling cycle of D-methionine tert-butyl ester.

Step-by-Step Procedure

Assume a synthesis scale with 0.2 mmol of reactive sites on the resin.

  • Resin Preparation & Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF. Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and DMF (3x) to remove all traces of piperidine.

  • First Coupling:

    • Pre-activation: In a separate vessel, dissolve Fmoc-D-Met-OtBu (4 eq, 0.8 mmol), HATU (3.9 eq, 0.78 mmol), and DIPEA (8 eq, 1.6 mmol) in DMF. Allow this solution to pre-activate for 1-3 minutes.[8] Note: The solution will likely change color.

    • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3x).

  • Monitoring the First Coupling:

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with fresh DMF and then DCM.

    • Perform a Kaiser (ninhydrin) test.

      • Result: If the beads are colorless or faint yellow, the coupling is likely complete. Proceed to Step 5.

      • Result: If the beads are blue or purple, the coupling is incomplete, and a second coupling is necessary. Proceed to Step 4.

  • Second Coupling (if required):

    • Prepare a fresh pre-activation solution as described in Step 2.

    • Add the new solution to the resin and agitate for another 45-60 minutes.

    • Drain and wash the resin with DMF (3x).

  • Final Wash and Confirmation:

    • Perform a final Kaiser test to confirm the reaction has gone to completion.

    • If the test is still positive (blue), consider capping any unreacted amines to prevent the formation of deletion peptides. To do this, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection cycle.

Protocol Summary Table
StepReagent/ProcedureEquivalents (vs. Resin)TimePurpose
Deprotection 20% Piperidine/DMF-5 min + 15 minRemove N-terminal Fmoc group
Activation Fmoc-D-Met-OtBu41-3 minPrepare amino acid for coupling
HATU3.9Activate the carboxylic acid
DIPEA8Base for activation
1st Coupling Activated AA Solution-45-60 minForm the peptide bond
QC Check Kaiser Test-~5 minMonitor reaction completion
2nd Coupling Repeat Activation/Coupling-45-60 minDrive reaction to completion
Capping (Opt.) Acetic Anhydride/DIPEA1030 minBlock unreacted amines

Mechanism and Quality Control

Understanding the underlying chemistry is crucial for troubleshooting and optimization. The diagram below illustrates the activation of the amino acid by a carbodiimide/additive system, a fundamental concept that also applies to the formation of active esters by onium salts.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation AA Fmoc-AA-OH Carboxylic Acid O_Acyl O-Acylisourea Highly Reactive Intermediate AA->O_Acyl + DIC DIC DIC Carbodiimide DIC->O_Acyl Oxyma_Ester Oxyma Active Ester Reactive & Stable O_Acyl->Oxyma_Ester + Oxyma NAcylurea N-Acylurea Unreactive Side Product O_Acyl->NAcylurea Rearrangement (Side Reaction) Oxyma Oxyma Additive Oxyma->Oxyma_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin New Peptide Bond Oxyma_Ester->Peptide_Bond + H₂N-Peptide-Resin Resin_Amine H₂N-Peptide-Resin Free Amine Resin_Amine->Peptide_Bond

Caption: Mechanism of carbodiimide/additive mediated peptide coupling.

The primary method for in-process quality control during SPPS is the Kaiser (ninhydrin) test . This colorimetric assay detects free primary amines.[18]

  • Positive Result (Deep Blue/Purple): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, signifying a successful coupling reaction.

For automated synthesizers, real-time monitoring of Fmoc deprotection (via UV absorbance) or changes in resin swelling can also provide valuable data on coupling efficiency.[19][20][21]

Conclusion and Best Practices

The successful incorporation of D-methionine tert-butyl ester into a peptide sequence is an achievable goal that requires careful consideration of steric effects. By selecting a high-potency coupling reagent, such as HATU or COMU, and employing a double coupling strategy with diligent monitoring via the Kaiser test, researchers can overcome the kinetic barriers to achieve high coupling efficiency. Always use fresh, high-quality reagents and anhydrous solvents to prevent side reactions and ensure the integrity of the final peptide product. While this guide focuses on the coupling step, remember to use appropriate scavengers (e.g., triisopropylsilane, ethanedithiol) during the final TFA cleavage to protect the methionine side chain from oxidation and alkylation.[9][22]

References

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Albericio, F., et al. (2022).
  • National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PubMed Central. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]

  • Lee, Y. S., & Lee, Y. J. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 571-574.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • ResearchGate. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • National Center for Biotechnology Information. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed Central. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283-15292.
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

Sources

Technical Guide: tert-Butyl D-Methioninate Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical properties, synthesis, and strategic utilization of tert-Butyl D-methioninate hydrochloride (H-D-Met-OtBu·HCl) in the synthesis of proteolytically stable peptidomimetics. Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, while the tert-butyl ester provides acid-labile C-terminal protection orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) groups. This guide addresses the critical challenges of working with methionine—specifically the prevention of S-alkylation and oxidation during acidolytic deprotection—providing validated protocols for synthesis and cleavage.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

tert-Butyl D-methioninate hydrochloride is the hydrochloride salt of the tert-butyl ester of D-methionine. It serves as a crucial intermediate for introducing D-Met residues at the C-terminus of peptides or into small molecule drug candidates.

PropertyData
Chemical Name tert-Butyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride
CAS Number 1356447-69-2 (D-isomer HCl) / 91183-71-0 (L-isomer analog)
Molecular Formula C₉H₁₉NO₂S[1][2][3][4][5][6][7] · HCl
Molecular Weight 241.78 g/mol
Melting Point 144–152 °C (Decomposes)
Solubility Soluble in water, methanol, ethanol, DMF, DMSO.
Chirality D-Enantiomer (R-configuration)
Storage 2–8 °C, Desiccated. Hygroscopic.

Strategic Utility in Drug Design

Orthogonal Protection Strategy

The tert-butyl ester group is stable to base, allowing for the removal of N-terminal Fmoc groups (using piperidine) without affecting the C-terminus. This makes H-D-Met-OtBu ideal for Solution Phase Peptide Synthesis or as a starting unit for convergent synthesis.

The D-Isomer Advantage

Incorporating D-Methionine into peptide sequences significantly alters the pharmacokinetic profile:

  • Proteolytic Stability: Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-stereocenters. D-Met residues act as "gatekeepers," blocking cleavage and extending plasma half-life.

  • Conformational Bias: D-amino acids induce specific turn structures (e.g., β-turns) in peptide backbones, potentially locking the molecule into a bioactive conformation.

Visualization: Orthogonal Protection Logic

The following diagram illustrates the chemical compatibility of the tert-butyl group during standard peptide elongation cycles.

OrthogonalProtection Start H-D-Met-OtBu (Start) Coupling Coupling (Fmoc-AA-OH) Start->Coupling DIPEA/HATU BaseStep Fmoc Removal (Piperidine) Coupling->BaseStep Base Stable (tBu Intact) BaseStep->Coupling Repeat Cycle AcidStep Final Cleavage (TFA) BaseStep->AcidStep Complete Sequence Final Final AcidStep->Final tBu Removed (Free Acid)

Figure 1: The tert-butyl ester remains stable during basic Fmoc deprotection steps, allowing iterative peptide growth. It is cleaved only during the final acidic global deprotection.

Protocol: Synthesis of tert-Butyl D-Methioninate HCl

While commercially available, high-purity synthesis in-house ensures the removal of trace S-oxidized impurities. The Perchloric Acid / tert-Butyl Acetate method is preferred over isobutylene gas for safety and ease of handling in standard laboratories.

Materials
  • D-Methionine (High purity, >99%)

  • tert-Butyl Acetate (Reagent grade)

  • Perchloric Acid (70%, Aqueous) [Caution: Strong Oxidizer/Explosive risk]

  • Ethyl Acetate / Diethyl Ether / HCl gas (or 4M HCl in Dioxane)

Step-by-Step Methodology
  • Suspension: In a round-bottom flask, suspend D-Methionine (10 mmol) in tert-butyl acetate (150 mL).

  • Catalysis: Add Perchloric acid (11 mmol, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 18–24 hours. A clear solution indicates the formation of the ester.

  • Quenching: Cool to 0 °C. Carefully extract the mixture with 0.5 M NaOH (cold) or saturated NaHCO₃ to remove excess acid and unreacted amino acid. The product (free base) resides in the organic (tert-butyl acetate) layer.

  • Salt Formation:

    • Dry the organic layer over MgSO₄ and filter.

    • Cool the filtrate to 0 °C.

    • Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane (1.2 eq) dropwise.

    • White precipitate of H-D-Met-OtBu·HCl will form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum over P₂O₅.

Yield Expectation: 75–85%.

Critical Handling: Deprotection & Scavenging[4]

The most critical aspect of using Methionine derivatives is the Final Cleavage . When removing the tert-butyl group with Trifluoroacetic Acid (TFA), the tert-butyl cation (


) is generated. Without intervention, this electrophile attacks the nucleophilic sulfur of the methionine thioether, causing S-tert-butylation  (irreversible). Additionally, the sulfur is prone to oxidation to sulfoxide (Met(O)).[1][8]
Validated Scavenger Cocktails

Standard Protocol (Reagent K/H variant): Use this for general peptides containing D-Met.

  • TFA: 82.5%

  • Phenol: 5%[9]

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)

  • Water: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met protection)

Advanced Protocol (Oxidation-Free): Based on recent literature (e.g., ACS Omega 2023), this cocktail eradicates oxidation and minimizes alkylation.

  • TFA: 85%[1]

  • Thioanisole: 5%

  • TMSCl (Trimethylsilyl chloride): 5%

  • Dimethyl sulfide (Me₂S): 5%[10]

  • Triphenylphosphine (PPh₃): 1 mg/mL (Reduces any formed sulfoxides in situ)[1]

Protocol: Cleavage Procedure
  • Preparation: Place the peptidyl-resin or protected peptide in a reaction vessel.

  • Cocktail Addition: Add the chosen Scavenger Cocktail (10–15 mL per gram of resin).

  • Reaction: Shake at room temperature for 2–3 hours under Nitrogen atmosphere.

    • Note: Nitrogen is vital to prevent atmospheric oxygen from oxidizing the Met sulfur.

  • Precipitation: Filter the resin. Drop the filtrate into ice-cold Diethyl Ether (10x volume).

  • Recovery: Centrifuge the precipitate (3000 rpm, 5 min). Decant ether. Repeat wash 2x.

Visualization: The Scavenger Mechanism

This diagram explains why the cocktail is necessary.

ScavengingMechanism TFA TFA Cleavage tBu t-Butyl Cation (tBu+) (Electrophile) TFA->tBu Generates Met D-Met Sulfur (Nucleophile) tBu->Met Attacks (No Scavenger) Scavenger Scavenger (EDT/Thioanisole) (Sacrificial Nucleophile) tBu->Scavenger Preferential Attack Damage S-t-Butylation (Irreversible Damage) Met->Damage Result Safe Scavenger-tBu Adduct (Safe Byproduct) Scavenger->Safe Result

Figure 2: Competition kinetics. Scavengers (EDT/Thioanisole) must be present in high molar excess to intercept the reactive t-butyl cation before it alkylates the Methionine sulfur.

Troubleshooting Guide

IssueObservation (HPLC/MS)Root CauseCorrective Action
Met-Oxidation Mass shift +16 Da (M+16)Exposure to air during cleavage or peroxides in ether.Use Advanced Protocol (TMSCl/PPh₃). Ensure Diethyl Ether is peroxide-free (test with KI strips).
S-Alkylation Mass shift +56 Da (M+56)Insufficient scavenger capacity.Increase EDT concentration to 5%. Ensure cleavage time does not exceed 4 hours.
Incomplete Cleavage Mass shift +56 Da (tBu ester intact)Steric hindrance around D-Met.Extend cleavage time to 3-4 hours.
Racemization Split peaks in HPLCHigh temperature coupling or strong base.Use DIPEA/Collidine (weaker bases). Keep coupling temp < 40 °C. Use Oxyma/DIC activation.

References

  • Synthesis of tert-Butyl Esters

    • Methodology: "Production of tertiary butyl ester of amino acid and its hydrochloride."[9][11] Patent JPH0977724A.

    • Source:

  • Methionine Oxidation & Scavenging

    • Study: "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega, 2023.
    • Source:

  • General Peptide Cleavage Protocols

    • Guide: "Fmoc Resin Cleavage and Deprotection." Sigma-Aldrich Technical Guides.
    • Source:

  • D-Amino Acid Stability

    • Context: "Comparison of DL-Methionine and L-Methionine levels in liver metabolism...
    • Source:

Sources

Precision Derivatization of D-Methionine for Chiral GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of D-methionine for chiral GC analysis Content Type: Detailed Application Note and Protocol

Abstract

This application note details a robust, field-proven protocol for the differentiation and quantification of D-methionine (D-Met) enantiomers in complex biological and pharmaceutical matrices. While L-methionine is the dominant proteinogenic amino acid, D-methionine serves as a critical biomarker in bacterial signaling and a potential impurity in therapeutic formulations.

The method utilizes a two-step derivatization process to form N-trifluoroacetyl-O-isopropyl esters (N-TFA-O-iPr) , enabling baseline resolution on chiral stationary phases such as Chirasil-L-Val. This guide emphasizes "self-validating" steps to control racemization—the primary failure mode in chiral amino acid analysis—and provides a complete workflow for implementation on standard GC-MS systems.

Introduction & Strategic Rationale

The Challenge: Volatility and Racemization

Amino acids are zwitterionic and non-volatile, rendering them unsuitable for direct Gas Chromatography (GC) analysis. To analyze them, we must block both the polar amino (


) and carboxyl (

) groups.[1]

For chiral analysis, the stakes are higher. The derivatization conditions must be harsh enough to ensure complete reaction but mild enough to prevent racemization (the interconversion of L- and D-forms). A 1% racemization rate during sample prep can lead to a 100% error in quantifying trace D-Met impurities.

The Solution: N-TFA-O-Isopropyl Esters

We select the N-TFA-O-isopropyl ester derivative for three mechanistic reasons:

  • Steric Bulk: The isopropyl group increases the steric difference between D- and L-enantiomers compared to methyl esters, enhancing separation on chiral columns.

  • Volatility: The trifluoroacetyl (TFA) group introduces high volatility and excellent electron-capture properties, improving sensitivity in MS detection.

  • Stability: Unlike silylated derivatives (e.g., TMS), these esters are moderately stable against moisture, allowing for more robust handling.

Experimental Protocol: Two-Step Derivatization

Safety Note: Perform all steps in a fume hood. Reagents like Acetyl Chloride and Trifluoroacetic Anhydride (TFAA) are corrosive and moisture-sensitive.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • D- and L-Methionine Standards (High purity, >99%)

  • 2-Propanol (Isopropanol): HPLC Grade, dried over molecular sieves.

  • Acetyl Chloride: Reagent grade.

  • Dichloromethane (DCM): Anhydrous.

  • Trifluoroacetic Anhydride (TFAA): Freshly opened or stored under desiccator.

  • Reaction Vials: 2 mL or 4 mL glass vials with PTFE-lined screw caps.

  • Heating Block: Capable of maintaining 100°C ± 2°C.

Step-by-Step Workflow
Phase 1: Preparation of Esterification Reagent (Anhydrous HCl/iPrOH)

Instead of bubbling HCl gas, we generate it in situ.

  • Cool 10 mL of anhydrous 2-propanol in an ice bath to 0°C.

  • Dropwise, add 2.5 mL of Acetyl Chloride while stirring.

    • Mechanism:[2]

      
      .
      
    • Result: Anhydrous ~3-4 M HCl in isopropanol.

  • Self-Validation: Ensure no exothermic "hissing" occurs upon addition to the sample later; water presence destroys the reagent.

Phase 2: Esterification (Carboxyl Blocking)
  • Dry Sample: Transfer an aliquot of sample (containing 1–50 µg Methionine) to a reaction vial. Evaporate to complete dryness under a gentle stream of Nitrogen (

    
    ). Trace water is the enemy.
    
  • Add Reagent: Add 200 µL of the prepared HCl/iPrOH solution.

  • Incubate: Cap tightly and heat at 100°C for 45 minutes .

    • Critical Control Point: Do not exceed 110°C. Higher temperatures exponentially increase acid-catalyzed racemization.

  • Evaporate: Cool the vial. Remove the excess reagent under a stream of

    
     at 60°C until dry.
    
Phase 3: Acylation (Amine Blocking)
  • Reconstitute: Add 100 µL of Dichloromethane (DCM) to the dried residue.

  • Add Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubate: Cap and heat at 60°C for 20 minutes .

    • Note: Acylation is faster and requires milder heat than esterification.

  • Final Evaporation (Optional but Recommended): Evaporate just to dryness under

    
     to remove excess TFAA (which is acidic and can damage GC columns).
    
  • Final Solvent: Redissolve in 100 µL of Ethyl Acetate or DCM for GC injection.

Visualized Workflow & Decision Tree

The following diagram illustrates the critical decision points and chemical transformations.

G Start Start: Biological/Pharma Sample Dry Step 1: Dry Sample under N2 (Remove ALL Water) Start->Dry Ester Step 2: Esterification (HCl/Isopropanol, 100°C, 45 min) Dry->Ester Anhydrous Conditions Evap1 Evaporate Reagent Ester->Evap1 Acyl Step 3: Acylation (TFAA/DCM, 60°C, 20 min) Evap1->Acyl Evap2 Evaporate Excess TFAA (Protect GC Column) Acyl->Evap2 Recon Reconstitute in Ethyl Acetate Evap2->Recon GC GC-MS Analysis (Chirasil-L-Val) Recon->GC RacemCheck Validation: Run Pure L-Met Std GC->RacemCheck QC Check RacemCheck->Ester If >1% D-Met detected, Reduce Temp/Time

Caption: Workflow for N-TFA-O-isopropyl derivatization of Methionine with built-in racemization control loop.

GC-MS Method Parameters

To achieve baseline separation of D- and L-Methionine, the use of a chiral stationary phase is required.

Instrument Configuration
  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., 5977B) or FID (if concentration is high).

  • Column: Chirasil-L-Val (Agilent J&W CP-Chirasil-L-Val).

    • Dimensions: 25 m x 0.25 mm ID, 0.12 µm film.

    • Mechanism:[2] The stationary phase contains L-valine diamide moieties that form hydrogen bonds with the amino acid derivatives, retarding the L-enantiomer more than the D-enantiomer (typically).

Temperature Program
ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (10:1) or SplitlessUse Splitless for trace analysis (<1 ppm).
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Initial 90°C (Hold 1 min)Focuses the solvent peak.
Ramp 1 4°C/min to 190°CSlow ramp is crucial for chiral resolution.
Ramp 2 20°C/min to 200°CBake out heavier contaminants.
Transfer Line 280°CPrevent condensation before MS source.
MS Detection (SIM Mode)

For maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) .[3][4]

  • Scan Mode (Development): First, run a standard in Scan mode (m/z 50–400) to confirm the spectrum.

  • SIM Mode (Quantitation): Monitor the following ions for N-TFA-O-iPr Methionine:

    • Quant Ion: m/z 140 (Often the base peak, representing the amine backbone fragment).

    • Qualifier Ions: m/z 69 (

      
      ), m/z 61  (Sulfur-containing fragment).
      
    • Note: The molecular ion (

      
      ) is often weak or absent.
      

Validation & Troubleshooting

The "Self-Validating" System

A robust protocol must prove it isn't generating false positives.

  • Racemization Control: Every batch must include a Pure L-Methionine Standard .

    • Pass Criteria: The D-Met peak in this standard must be < 0.5% (or consistent with the certificate of analysis). If you see 2-3% D-Met in the standard, your esterification step (100°C) is too harsh. Reduce temperature to 90°C and extend time.

  • Blank Check: Run a solvent blank derivatized exactly like a sample to ensure reagents are not contaminated.

Common Issues
  • No Peak? Water was likely present during esterification. The reaction requires anhydrous conditions.

  • Tailing Peaks? The column may be overloaded or active sites in the liner are absorbing the derivative. Change the liner and trim the column guard.

  • Poor Resolution? The column phase (Chirasil-Val) degrades with oxygen and high temps (>200°C). Ensure carrier gas is oxygen-free and never exceed the column's max temperature.

References

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Link

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Application Note. Link

  • Gerhardt, J., & Nicholson, G. (1994). Gas chromatographic separation of amino acid enantiomers on Chirasil-Val.
  • Corr, L. T., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Link

Sources

Application Notes & Protocols: Tert-Butyl D-methioninate Hydrochloride as a Versatile Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tert-Butyl D-methioninate hydrochloride, a key chiral building block derived from the non-proteinogenic amino acid D-methionine. Moving beyond the typical role of a transient chiral auxiliary, we will delve into its function as a foundational chiral precursor for constructing complex molecular architectures. The strategic use of its inherent stereochemistry, protected carboxyl group, and functionalizable amine and thioether moieties offers a robust platform for researchers in medicinal chemistry and materials science. This document outlines both the theoretical underpinnings and field-proven protocols for its application in asymmetric synthesis.

Part 1: Foundational Concepts in Asymmetric Synthesis

The "Chiral Pool" Strategy: Leveraging Nature's Stereochemistry

The vast majority of bioactive molecules, particularly pharmaceuticals, are chiral and often exhibit their desired therapeutic effects as a single enantiomer.[1] Asymmetric synthesis, therefore, is a cornerstone of modern drug development. One of the most efficient strategies in this field is the "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds from natural sources—such as amino acids, sugars, and terpenes—as starting materials.[2] By beginning with a molecule that already possesses defined stereocenters, chemists can build complex targets with a high degree of stereochemical control, significantly reducing the synthetic steps and purification challenges associated with creating chirality from scratch.

D-Methionine Derivatives: A Unique Chiral Building Block

Tert-Butyl D-methioninate hydrochloride is a derivative of D-methionine, the D-enantiomer of the common natural amino acid. Its utility in synthesis is enhanced by two key modifications:

  • Tert-Butyl Ester: The bulky tert-butyl group serves as an excellent protecting group for the carboxylic acid.[3] It is stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be selectively removed under acidic conditions, often with minimal risk of racemization.

  • Hydrochloride Salt: The formation of the hydrochloride salt of the primary amine enhances the compound's stability and improves its handling characteristics, rendering the typically oily free-base ester into a crystalline, weighable solid.

The presence of the sulfur-containing side chain provides an additional site for chemical modification, notably through oxidation to chiral sulfoxides, or for coordination with transition metals in catalysis, making it a uniquely versatile precursor.[4][5]

Part 2: Synthesis and Physicochemical Properties

Protocol for the Preparation of Tert-Butyl D-methioninate Hydrochloride

The synthesis of tert-butyl esters of amino acids can be achieved through several methods. A common and effective laboratory-scale procedure involves the reaction of the amino acid with tert-butyl acetate in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.[6]

Protocol: Acid-Catalyzed Esterification of D-Methionine

  • Materials:

    • D-Methionine

    • Tert-butyl acetate

    • Perchloric acid (70% aqueous solution)

    • Diethyl ether

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hydrogen chloride (gas or solution in a non-protic solvent like dioxane)

  • Procedure:

    • Suspend D-Methionine (1.0 equiv.) in a mixture of tert-butyl acetate (10-15 volumes) and a suitable co-solvent if necessary.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add perchloric acid (1.1-1.3 equiv.) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours, monitoring the dissolution of the starting material.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture again in an ice bath.

    • Carefully basify the mixture to a pH of 9-10 by adding cold aqueous NaOH or KOH solution. This neutralizes the acid and converts the product to its free-base form.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl D-methioninate free base as an oil.

    • To form the hydrochloride salt, dissolve the crude ester in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in dioxane, until precipitation is complete.

    • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield tert-Butyl D-methioninate hydrochloride.

Diagram: Synthesis Workflow

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Isolation cluster_step3 Step 3: Salt Formation D_Met D-Methionine FreeBase tert-Butyl D-methioninate (Free Base Oil) D_Met->FreeBase Esterification tBuOAc tert-Butyl Acetate + Perchloric Acid Product tert-Butyl D-methioninate HCl (Crystalline Solid) FreeBase->Product Salt Formation HCl_gas Anhydrous HCl Workup Aqueous Basic Workup & Extraction

Caption: Workflow for the synthesis of tert-Butyl D-methioninate HCl.

Physicochemical Data
PropertyValue
Molecular Formula C₉H₂₀ClNO₂S
Molar Mass 241.78 g/mol
Appearance White to off-white crystalline powder
Melting Point ~155-159 °C (decomposes)
Optical Rotation [α] Specific value depends on conditions (e.g., solvent, concentration)
Solubility Soluble in water, methanol; sparingly soluble in other organic solvents

Part 3: Core Application: A Precursor for Chiral Ligands

The true power of tert-butyl D-methioninate lies in its utility as a scaffold for creating more elaborate chiral ligands for asymmetric catalysis. The primary amine serves as a handle for derivatization, while the thioether can act as a soft donor for metal coordination.

Synthesis of Chiral β-Aminophosphine Ligands

Chiral β-aminophosphine derivatives are highly effective ligands and organocatalysts in a variety of asymmetric transformations.[7] Starting from an enantiopure amino acid derivative like tert-butyl D-methioninate ensures the chirality is embedded directly into the ligand framework.

Protocol: Synthesis of a D-Methioninate-Derived N-Sulfonyl Phosphine Ligand

This protocol is a representative pathway showing how the title compound can be elaborated into a functional chiral ligand.

  • Step 1: N-Sulfonylation

    • Dissolve tert-Butyl D-methioninate hydrochloride (1.0 equiv.) in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (2.2 equiv.) to liberate the free amine in situ.

    • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) (1.05 equiv.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup: wash with 1M HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-nosylated intermediate. Purify by column chromatography if necessary.

  • Step 2: Reduction of the Ester

    • Dissolve the N-nosylated ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add a solution of lithium borohydride (LiBH₄) (2.0 equiv.) in THF.

    • Stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amino alcohol by column chromatography.

  • Step 3: Introduction of the Phosphine Moiety

    • The primary alcohol from Step 2 can be converted to a leaving group (e.g., a tosylate or mesylate) or used in a Mitsunobu reaction. For the Mitsunobu approach:

    • Dissolve the amino alcohol (1.0 equiv.), triphenylphosphine (PPh₃) (1.5 equiv.), and diphenylphosphine (HPPh₂) (1.5 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

    • Stir at room temperature for 16 hours.

    • Concentrate the reaction mixture and purify directly by column chromatography on silica gel (deactivated with triethylamine) to yield the final phosphine ligand.

Diagram: Chiral Ligand Synthesis Workflow

Start tert-Butyl D-methioninate HCl Intermediate1 N-Nosyl Protected Ester Start->Intermediate1 N-Protection NsCl 1. Et3N 2. NsCl Intermediate2 N-Nosyl Amino Alcohol Intermediate1->Intermediate2 Ester Reduction LiBH4 LiBH₄ Reduction Final_Ligand Chiral S,N,P-Ligand Intermediate2->Final_Ligand Phosphination Mitsunobu HPPh₂, PPh₃, DEAD (Mitsunobu Reaction)

Caption: Pathway for synthesizing a chiral phosphine ligand.

Part 4: Application in Stereoselective Peptide Synthesis

The tert-butyl ester is a workhorse protecting group in peptide chemistry, valued for its stability and orthogonal deprotection conditions relative to N-terminal protecting groups like Fmoc and Boc.[3][8]

Protocol: Dipeptide Formation Using Tert-Butyl D-methioninate HCl

This protocol details the coupling of N-Fmoc-L-Alanine with tert-butyl D-methioninate to form a dipeptide.

  • Materials:

    • Tert-Butyl D-methioninate hydrochloride

    • N-Fmoc-L-Alanine

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Piperidine (20% solution in DMF for Fmoc deprotection)

    • Trifluoroacetic acid (TFA) (for t-Bu deprotection)

  • Procedure:

    • Amine Free-Basing: Dissolve tert-Butyl D-methioninate hydrochloride (1.0 equiv.) in DMF. Add DIPEA (1.1 equiv.) and stir for 10 minutes to generate the free amine in situ.

    • Activation: In a separate flask, dissolve N-Fmoc-L-Alanine (1.0 equiv.) and HOBt (1.0 equiv.) in DMF. Cool to 0 °C and add DIC (1.05 equiv.). Stir for 20 minutes to pre-activate the carboxylic acid.

    • Coupling: Add the activated Fmoc-L-Alanine solution to the free-amine solution from step 1. Stir the reaction mixture at room temperature for 4-6 hours.

    • Workup and Isolation: Dilute the reaction with ethyl acetate and wash successively with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting protected dipeptide, Fmoc-Ala-D-Met-OtBu, by flash chromatography.

    • Orthogonal Deprotection:

      • N-Terminal (Fmoc): Treat the dipeptide with 20% piperidine in DMF to remove the Fmoc group.

      • C-Terminal (t-Bu): Treat the dipeptide with a solution of TFA/DCM (e.g., 50:50 v/v) to cleave the tert-butyl ester.

Data Table: Common Reagents in Peptide Synthesis
Reagent TypeExamplesFunction
Coupling Agents DIC, EDC, HBTU, HATUActivate carboxylic acid for amide bond formation
Additives HOBt, OxymaSuppress racemization and improve coupling efficiency
N-Protecting Groups Boc, Fmoc, CbzProtect the N-terminus during coupling
Bases DIPEA, TriethylamineNeutralize hydrochloride salts, facilitate reactions

Part 5: Advanced Concepts and Mechanistic Considerations

Substrate-Controlled Diastereoselection

The inherent stereocenter at the α-carbon of D-methioninate can exert a powerful influence on subsequent reactions, a principle known as substrate-controlled stereoselection.[9][10] For instance, in the alkylation of an enolate derived from an N-acylated D-methioninate derivative, the bulky side chain and the chiral center will direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The stereochemical outcome is dictated by minimizing steric interactions in the reaction's transition state.

Diagram: Model for Diastereoselective Enolate Alkylation

Caption: Chelation-controlled model for diastereoselective alkylation.

Part 6: Conclusion

Tert-Butyl D-methioninate hydrochloride is more than a simple protected amino acid; it is a strategic starting material for sophisticated asymmetric synthesis. Its value lies not in acting as a recyclable auxiliary, but as a permanent and integral part of the chiral target molecule or the catalytic system used to create it. By providing a reliable source of D-configured stereochemistry, a versatile thioether side chain, and orthogonally protected functional groups, it empowers chemists to construct complex chiral molecules with precision and efficiency. The protocols and concepts outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable chiral building block.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.).
  • Synthesis of Novel Heterocyclic a-Amino Acids. (n.d.). Open Research Online.
  • Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. (2009, March 31). Springer.
  • The asymmetric aldol reaction. (2012, January 3). OpenBU.
  • Production of tertiary butyl ester of amino acid and its hydrochloride. (n.d.).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (n.d.).
  • Asymmetric Synthesis with Chemical and Biological Methods. (n.d.).
  • Chiral methionine oxidation reagents reveal stereospecific proteome modific
  • The synthesis of α-amino-acids. Part I. dl-Methionine. (n.d.). Royal Society of Chemistry.
  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960, July 1). Semantic Scholar.
  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. (2015, December 23). Royal Society of Chemistry.
  • Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. (2026, February 12). PubMed.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Asymmetric synthesis. (n.d.). DU Chem.
  • Assymetric Induction. (n.d.). MSU chemistry.

Sources

Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chirality in Peptide Therapeutics

In the landscape of modern drug development, peptides have emerged as highly specific and potent therapeutic agents. However, their translation into clinical practice is often hindered by their susceptibility to rapid degradation by endogenous proteases.[1][2] Nature predominantly utilizes L-amino acids as the building blocks of proteins, and consequently, proteases have evolved to be stereospecific, primarily recognizing and cleaving peptide bonds involving these L-isomers.[2] The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, presents a powerful approach to overcome this fundamental limitation.[2][3] By introducing D-amino acids, peptides can be rendered resistant to enzymatic degradation, significantly extending their in-vivo half-life and enhancing their bioavailability.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methods, and practical considerations for incorporating D-amino acids into peptide sequences.

The primary rationale for utilizing D-amino acids lies in their ability to confer proteolytic stability.[2][3] Peptides containing D-amino acids are poor substrates for most endogenous proteases, leading to a longer circulation time in biological systems.[1][5][6] Beyond stability, the introduction of D-amino acids can also lead to unique biological activities and altered receptor binding properties.[3][4] The altered stereochemistry can induce specific conformational constraints, potentially leading to increased structural rigidity and enhanced binding affinity to therapeutic targets.[3][7]

This guide will delve into the primary methods for synthesizing peptides with D-amino acids, with a focus on Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, troubleshooting tips, and characterization techniques will be provided to ensure the successful design and synthesis of robust and effective D-amino acid-containing peptides.

Core Methodologies for D-Amino Acid Incorporation

The synthesis of peptides containing D-amino acids can be achieved through several methods, each with its own set of advantages and considerations. The most prevalent and versatile of these is Solid-Phase Peptide Synthesis (SPPS). Other notable methods include enzymatic synthesis and chemical ligation.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of D-Peptide Synthesis

SPPS, pioneered by R. Bruce Merrifield, is the most common and efficient method for the chemical synthesis of peptides, including those containing D-amino acids.[8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][10][11] This approach simplifies the purification process as excess reagents and by-products can be easily washed away after each step.[10][11]

The incorporation of D-amino acids into a peptide sequence via SPPS is generally straightforward and follows the same fundamental principles as the synthesis of all-L-peptides.[12] The key difference lies in the use of protected D-amino acid building blocks. It is crucial to use high-purity D-amino acid derivatives, as any L-isomer contamination cannot be removed by standard purification techniques like HPLC due to their identical physicochemical properties.[12]

The SPPS cycle for incorporating a D-amino acid is conceptually identical to that for an L-amino acid and consists of four main stages: deprotection, activation, coupling, and washing.

Diagram: General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection 1. Washing1 Washing Deprotection->Washing1 2. Coupling Coupling of Protected D-Amino Acid Washing1->Coupling 3. Washing2 Washing Coupling->Washing2 4. Washing2->Resin Repeat for next amino acid

Caption: The cyclical process of Solid-Phase Peptide Synthesis for elongating a peptide chain.

This protocol outlines the manual synthesis of a short peptide sequence containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid (e.g., Fmoc-D-Alanine)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Initial Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 20 minutes to remove the Fmoc group from the resin's linker.

    • Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and MeOH.

  • First Amino Acid Coupling (L-amino acid):

    • In a separate vial, dissolve the first Fmoc-protected L-amino acid, HBTU, and DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin.

  • Incorporation of the D-Amino Acid:

    • Deprotection: Remove the Fmoc group from the previously coupled L-amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin as before.

    • Coupling: Prepare the activation mixture for the Fmoc-protected D-amino acid (e.g., Fmoc-D-Alanine) as described in step 3. Add it to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Drain the coupling solution and wash the resin.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.[13][14]

Enzymatic Synthesis

While less common for de novo synthesis, enzymatic methods can be employed for the incorporation of D-amino acids.[15] Certain enzymes, such as some proteases, can catalyze the formation of peptide bonds in reverse under specific conditions (e.g., in organic solvents or frozen aqueous solutions).[16] The substrate specificity of these enzymes can sometimes be exploited to incorporate D-amino acids. For instance, the adenylation domains of nonribosomal peptide synthetases (NRPSs) have been used for the synthesis of D-amino acid-containing dipeptides.[15]

Advantages:

  • High stereoselectivity.

  • Milder reaction conditions compared to chemical synthesis.

Limitations:

  • Limited substrate scope of available enzymes.

  • Often requires specific esterified amino acid substrates.[15]

  • Not as readily applicable for the synthesis of long peptides.

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[17][18][19] This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[17][20] To incorporate a D-amino acid using NCL, one of the peptide fragments can be synthesized via SPPS to contain the desired D-amino acid. This fragment is then ligated to the other fragment(s). NCL is particularly useful for synthesizing proteins where the incorporation of a D-amino acid at a specific site within a large protein is desired.[1]

Diagram: Native Chemical Ligation (NCL) Workflow

NCL_Workflow Peptide1 Peptide 1 (with C-terminal Thioester) Ligation Native Chemical Ligation Peptide1->Ligation Peptide2 Peptide 2 (with N-terminal Cysteine and internal D-amino acid) Peptide2->Ligation LigatedPeptide Full-Length Peptide (containing D-amino acid) Ligation->LigatedPeptide

Caption: Convergent synthesis of a D-amino acid-containing peptide via Native Chemical Ligation.

Challenges and Considerations in D-Amino Acid Peptide Synthesis

While the incorporation of D-amino acids is a powerful tool, researchers should be aware of potential challenges:

  • Racemization: During the activation step in SPPS, there is a risk of racemization, where an L-amino acid can convert to its D-isomer or vice-versa.[21] This is a greater concern for certain amino acids and under specific coupling conditions. Using optimized coupling reagents and conditions can minimize this side reaction.[22]

  • Structural Perturbations: Replacing an L-amino acid with a D-amino acid can alter the peptide's secondary and tertiary structure.[7][23] This can impact its biological activity, either positively or negatively. Careful consideration of the position of D-amino acid substitution is crucial.

  • Purity of Reagents: As mentioned earlier, the enantiomeric purity of the D-amino acid building blocks is paramount.[12] Any contamination with the L-isomer will result in a diastereomeric mixture that is difficult to separate.

  • Synthesis of Complex Peptides: Peptides with long sequences, repetitive motifs, or difficult residues can present synthetic challenges, which can be exacerbated by the incorporation of D-amino acids.[24]

Characterization of D-Amino Acid-Containing Peptides

Once synthesized, it is essential to thoroughly characterize the D-amino acid-containing peptide to confirm its identity, purity, and structural integrity.

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized peptide and separate it from by-products.[25][26]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, thereby verifying the correct amino acid sequence, including the incorporation of the D-amino acid.[13][14][26] Tandem MS (MS/MS) can be used for sequencing.[13][14]
Amino Acid Analysis To determine the amino acid composition of the peptide, confirming the presence and relative abundance of the incorporated D-amino acid.[26]
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure (e.g., alpha-helix, beta-sheet) of the peptide in solution and assess any conformational changes resulting from D-amino acid incorporation.[26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution and to unambiguously confirm the stereochemistry of the incorporated D-amino acid.[14][25]
Ion Mobility Spectrometry (IMS)-MS An emerging technique for separating and identifying isomeric peptides, including diastereomers containing D-amino acids.[13][28]

Applications in Drug Discovery and Research

The enhanced stability and unique properties of D-amino acid-containing peptides have led to their application in various therapeutic areas:

  • Therapeutic Peptides: D-peptides are being developed as antimicrobial agents, enzyme inhibitors, and hormone analogs due to their prolonged activity.[3][4]

  • Drug Delivery: Their stability makes them ideal candidates for drug delivery systems, improving the transport of therapeutic agents to specific targets.[3][29][30]

  • Research Tools: In research, D-peptides are valuable for studying protein-protein interactions and as protease-resistant probes.[3]

Conclusion

The incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust strategy to overcome the inherent instability of natural L-peptides. By leveraging well-established techniques like Solid-Phase Peptide Synthesis, researchers can readily synthesize peptides with enhanced proteolytic resistance and potentially novel biological activities. A thorough understanding of the synthetic methodologies, potential challenges, and comprehensive characterization techniques outlined in this guide will empower scientists to successfully design and develop the next generation of peptide-based therapeutics.

References

  • He, L., Zhang, Y., He, G., & Yang, X. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(9), 1165-1176. [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Cardoso, A. D., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(19), 1662-1669. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of peptide research, 54(5), 419-425. [Link]

  • University of Northern Iowa. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

  • Bentham Science Publishers. (2016, July 1). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Bentham Science Publishers. [Link]

  • LifeTein. (n.d.). D amino acid peptide, retro-inverso peptides resist degradation. LifeTein. [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein. [Link]

  • Dong, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 592880. [Link]

  • Jewett, M. C., & Swartz, J. R. (2017). Methods for making polypeptides including d-amino acids. U.S.
  • PNAS. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. [Link]

  • Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960. [Link]

  • MDPI. (2024, January 23). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]

  • MDPI. (2021, August 6). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. ACS chemical neuroscience, 1(10), 665-677. [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • ACS Publications. (2013, December 10). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • LifeTein. (2024, September 18). Advanced Analytical Techniques for Peptide Characterization. LifeTein. [Link]

  • Royal Society of Chemistry. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) The use of D-amino acids in peptide design. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. National Center for Biotechnology Information. [Link]

  • PNAS. (2005, March 22). Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. PNAS. [Link]

  • Thieme. (2015, January 23). Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry. Thieme. [Link]

  • American Society for Microbiology. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]

  • ACS Publications. (n.d.). Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. Journal of the American Chemical Society. [Link]

  • Innovagen AB. (n.d.). Peptides containing D-amino acids. Innovagen AB. [Link]

  • ChemRxiv. (n.d.). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]

  • Wiley Online Library. (2005, March). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Research. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Core Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.[Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

  • National Center for Biotechnology Information. (2015, June 29). Native Chemical Ligation: A Boon to Peptide Chemistry. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. Biotage. [Link]

  • National Center for Biotechnology Information. (2021, July 14). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Cleavage of Tert-Butyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Tert-Butyl Protection in Peptide Synthesis

In the complex and precise world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length target peptides. Among the arsenal of protective groups, the tert-butyl (tBu) group holds a preeminent position, particularly within the widely adopted Fmoc/tBu orthogonal synthesis strategy.[1] The tBu group is extensively used to mask the reactive side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[1]

The success of the Fmoc/tBu strategy hinges on the principle of orthogonality: the Nα-Fmoc group is labile to basic conditions (typically piperidine), allowing for sequential peptide chain elongation, while the tBu-based side-chain protecting groups remain stable.[1][2] These robust tBu groups are then quantitatively removed during the final "global deprotection" step, which involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3] This final cleavage not only liberates the peptide from the solid support but also removes all acid-sensitive side-chain protecting groups, yielding the desired peptide.

This document provides a detailed guide to the acid-catalyzed cleavage of tert-butyl esters, focusing on the underlying chemical principles, optimized protocols, potential side reactions, and methods for ensuring a successful and high-yield synthesis.

The Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage

The cleavage of a tert-butyl ester is an acid-catalyzed elimination reaction, specifically a unimolecular elimination (E1). The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA.[4][5] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. The subsequent and rate-determining step involves the cleavage of this bond, leading to the formation of a highly stable tertiary carbocation (the t-butyl cation) and the desired free carboxylic acid.[4][6] The t-butyl cation is then neutralized, typically through deprotonation to form the volatile gas isobutylene or by reacting with scavengers present in the cleavage cocktail.[4][7]

dot graph "Tert_Butyl_Ester_Cleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes ProtectedPeptide [label="Peptide-Asp(OtBu)-Resin", fillcolor="#F1F3F4"]; Protonation [label="Protonation of Carbonyl Oxygen", fillcolor="#F1F3F4"]; Intermediate [label="Protonated Ester Intermediate", fillcolor="#F1F3F4"]; Cleavage [label="C-O Bond Cleavage (Rate-Determining)", fillcolor="#F1F3F4"]; Products [label="Deprotected Peptide-COOH\n+ t-Butyl Cation (tBu+)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization of tBu+", fillcolor="#F1F3F4"]; FinalProducts [label="Isobutylene (gas)\n+ Scavenger Adducts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ProtectedPeptide -> Protonation [label="+ H+ (from TFA)"]; Protonation -> Intermediate; Intermediate -> Cleavage; Cleavage -> Products; Products -> Neutralization [label="Reaction with Scavengers"]; Neutralization -> FinalProducts; } doto Caption: Mechanism of TFA-mediated tert-butyl ester cleavage.

The Challenge: Reactivity of the Tert-Butyl Cation and the Necessity of Scavengers

A primary challenge during the final cleavage is the high reactivity of the generated t-butyl cation.[8] This potent electrophile can readily alkylate nucleophilic residues within the peptide sequence, leading to undesired and often difficult-to-remove impurities.[9] Amino acids with particularly susceptible side chains include:

  • Tryptophan (Trp): The indole ring is highly prone to t-butylation.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[10]

  • Cysteine (Cys): The free thiol is a prime target for S-alkylation, leading to the formation of S-tert-butylated Cys residues.[11]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.

To mitigate these side reactions, "scavengers" are indispensable components of the cleavage cocktail.[8] These are nucleophilic reagents added to the TFA mixture to efficiently trap the t-butyl cations before they can react with the peptide.[12] The choice of scavengers is dictated by the amino acid composition of the peptide.

Comparative Guide to Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the final peptide. The following table summarizes common cleavage cocktails, their compositions, and their primary applications.

Cleavage Cocktail (Reagent)Composition (v/v or w/v)Scavenging PowerPrimary Application & Rationale
TFA / H₂O 95% / 5%LowFor simple peptides lacking sensitive residues like Trp, Cys, or Met. Water acts as a scavenger for t-butyl cations.[12]
TFA / TIS / H₂O 95% / 2.5% / 2.5%HighA standard, robust cocktail for most peptides. Triisopropylsilane (TIS) is a highly effective scavenger for t-butyl and other carbocations, preventing re-alkylation of sensitive residues.[3]
Reagent K TFA / Thioanisole / H₂O / Phenol / EDT82.5% / 5% / 5% / 5% / 2.5%Very High
TFA / DCM 1:1 (v/v)ModerateMilder conditions often used for synthesizing protected peptide fragments on highly acid-labile resins. DCM helps to swell the resin and can smoothen the cleavage reaction.[3]

Detailed Experimental Protocols

Protocol 1: Standard Cleavage with TFA / TIS / H₂O

This protocol is suitable for the majority of peptides synthesized via Fmoc/tBu chemistry.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM), HPLC grade

  • Cold Diethyl Ether (or Methyl-tert-butyl ether, MTBE)

  • Reaction vessel with a frit and stopcock, or a round-bottom flask

  • Centrifuge and centrifuge tubes (if precipitating)

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel. It is advisable to pre-swell the resin in DCM for 10-20 minutes, then drain the DCM.[8]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. A typical volume is 10 mL per gram of resin.[3] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate or stir the mixture at room temperature for 2-3 hours. Reaction times may need to be optimized depending on the peptide sequence and the stability of the protecting groups.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

    • In a centrifuge tube, add the TFA filtrate to a large excess (approx. 10-fold volume) of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the purity by reverse-phase HPLC (RP-HPLC).

    • Purify the peptide using preparative RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS).[13]

dot graph "Cleavage_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Dried Peptidyl-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="Add Cleavage Cocktail\n(e.g., TFA/TIS/H₂O)\nStir 2-3h at RT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter to Remove Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Precipitate Peptide\nin Cold Diethyl Ether", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Centrifuge & Wash Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Crude Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by RP-HPLC & MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify by Prep-HPLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure, Deprotected Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Cleave; Cleave -> Filter; Filter -> Precipitate; Precipitate -> Isolate; Isolate -> Dry; Dry -> Analyze; Analyze -> Purify; Purify -> Final; } doto Caption: Experimental workflow for tert-butyl ester cleavage.

Monitoring the Cleavage Reaction

For kinetic studies or optimization, it is often necessary to monitor the progress of the cleavage reaction. High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose.[14]

Monitoring Protocol:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.[14]

  • Immediately quench the reaction by diluting the aliquot into a larger volume of a solvent mixture compatible with your HPLC mobile phase (e.g., 1 mL of 50% acetonitrile/water). This stops the cleavage process.[14]

  • If necessary, filter the quenched sample through a 0.22 µm syringe filter.

  • Inject the sample onto an RP-HPLC system.

  • Monitor the disappearance of the protected peptide peak and the appearance of the deprotected product peak over time.[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Cleavage Insufficient reaction time; Insufficient acid concentration; Steric hindrance around the ester.Extend the reaction time and monitor by HPLC.[15] Increase the proportion of TFA in the cocktail. Consider gentle heating, but monitor for side reactions.[15]
Presence of Side Products (+56 Da) Alkylation of sensitive residues (Trp, Cys, Met) by the t-butyl cation.Ensure the use of an appropriate and sufficient amount of scavengers (e.g., TIS, EDT).[11][15] For peptides rich in Cys, consider using a cocktail with EDT.[16]
Peptide Fails to Precipitate The peptide is short and/or highly hydrophilic, remaining soluble in ether.Use a different precipitation solvent like MTBE. Lyophilize the TFA solution directly (if equipment allows) and purify from the residue.
Low Recovery After Precipitation Peptide is partially soluble in the ether/TFA mixture; Adherence of the peptide to the tube walls.Ensure the ether is sufficiently cold. Minimize the volume of TFA used for resin washing before precipitation. Use siliconized centrifuge tubes.

Conclusion

The acid-catalyzed cleavage of tert-butyl esters is a critical and final step in the Fmoc/tBu strategy of solid-phase peptide synthesis. A thorough understanding of the cleavage mechanism, the reactive nature of the carbocation intermediates, and the crucial role of scavengers is essential for success. By selecting the appropriate cleavage cocktail based on the peptide's composition and following optimized protocols for reaction, precipitation, and analysis, researchers can consistently achieve high yields of pure, deprotected peptides for their downstream applications in research, diagnostics, and drug development.

References

  • Dick, F. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press. Accessed February 15, 2024. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 15, 2024. [Link]

  • Stainton, M. P. The Kinetics of AlEyGOxygen Fission in Ester Hydrolysis. tert.-Butyl 2. Journal of the Chemical Society (Resumed), 1953, 2579-2582. Accessed February 15, 2024. [Link]

  • Das, S., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 2022, 26(4), 1149-1158. Accessed February 15, 2024. [Link]

  • Patil, P. S. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate, 2014. Accessed February 15, 2024. [Link]

  • Albericio, F., et al. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 2000, 55(2), 81-96. Accessed February 15, 2024. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed February 15, 2024. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids - Reagent Guides. Accessed February 15, 2024. [Link]

  • StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange, 2017. Accessed February 15, 2024. [Link]

  • ATSDR. Chapter 7: Analytical Methods. In: Toxicological Profile for Di-n-butyl Phthalate. Agency for Toxic Substances and Disease Registry, 2001. Accessed February 15, 2024. [Link]

Sources

Protocol for the HPLC Purification of Synthetic Peptides Containing D-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy for enhancing therapeutic potential by increasing metabolic stability and modulating bioactivity.[1][2][3] D-Methionine, in particular, offers unique physicochemical properties but also presents distinct challenges during purification. This application note provides a comprehensive, field-proven protocol for the purification of synthetic peptides containing D-methionine using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causality behind experimental choices, from initial method development to large-scale purification, with a special focus on resolving diastereomeric impurities and addressing the challenges posed by methionine's susceptibility to oxidation.

Introduction: The Challenge and Opportunity of D-Methionine Peptides

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body.[2][3] A proven strategy to overcome this limitation is the substitution of one or more L-amino acids with their D-enantiomers.[1][3] This modification renders the peptide bonds adjacent to the D-residue resistant to cleavage by most endogenous proteases, thereby extending the peptide's in-vivo half-life.

Methionine, a sulfur-containing amino acid, is often regarded as a simple hydrophobic residue.[4] However, its unbranched, flexible side chain can play a significant role in protein structure, dynamics, and interactions.[4][5] When D-methionine is incorporated into a peptide, it introduces a unique set of purification challenges:

  • Diastereomer Resolution: The primary challenge in purifying D-amino acid-containing peptides is their separation from any corresponding all-L diastereomers that may form due to incomplete stereochemical purity of the starting D-amino acid or racemization during synthesis.[1] These stereoisomers often exhibit subtle differences in their secondary structure, which can be exploited for chromatographic separation.[6][7]

  • Oxidation Sensitivity: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (MetO).[1][4] This modification significantly increases the polarity of the residue, causing the oxidized peptide to elute earlier in a reverse-phase gradient.[8][9] This can complicate the chromatogram with additional peaks that must be resolved from the target peptide.

  • Hydrophobicity and Retention: The incorporation of a D-amino acid can alter the peptide's overall conformation and its interaction with the stationary phase, leading to shifts in retention time compared to the all-L analogue.[6]

This guide provides a systematic approach to navigate these challenges, ensuring the isolation of a D-methionine-containing peptide with high purity and stereochemical integrity.

Materials and Reagents

2.1. Equipment

  • Analytical High-Performance Liquid Chromatography (HPLC) System with UV Detector

  • Preparative HPLC System with Fraction Collector

  • Mass Spectrometer (e.g., ESI-MS) for identity confirmation

  • Lyophilizer (Freeze-Dryer)

  • Vortex Mixer and Centrifuge

2.2. Columns

  • Analytical Column: C18 reverse-phase column, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm). A wide-pore (300 Å) column is generally recommended for peptides.

  • Preparative Column: C18 or C8 reverse-phase column with a wider internal diameter (e.g., 21.2 x 250 mm) and matching stationary phase chemistry to the analytical column.[7]

2.3. Chemicals and Solvents

  • Crude synthetic peptide containing D-methionine (typically obtained after cleavage from a solid-phase synthesis resin).[10]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Cold Diethyl Ether for peptide precipitation

Experimental Protocol: A Step-by-Step Methodology

The purification process is a logical workflow that begins with small-scale analytical method development and scales up to preparative purification.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Finalization Crude Crude Peptide (Post-SPPS Cleavage) Precipitate Precipitate & Wash (Cold Diethyl Ether) Crude->Precipitate Dissolve Dissolve in Aqueous ACN/TFA Precipitate->Dissolve Analytical Analytical HPLC: Scouting Gradient Dissolve->Analytical Inject Optimize Optimize Gradient (Shallow Slope) Analytical->Optimize Purity Assess Purity & Identify Peaks (MS) Optimize->Purity Preparative Preparative HPLC: Scale-up & Fractionate Purity->Preparative Scale-Up Method Analysis Analyze Fractions (Analytical HPLC) Preparative->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize to Powder Pool->Lyophilize FinalQC Final QC (HPLC, MS) Lyophilize->FinalQC

Caption: Workflow for D-Methionine Peptide Purification.

Step 1: Crude Peptide Preparation

After solid-phase peptide synthesis (SPPS), the peptide is cleaved from the resin, resulting in a crude mixture containing the target peptide along with impurities like truncated or deletion sequences.[10][11]

  • Precipitation: Transfer the cleavage solution into a centrifuge tube containing cold diethyl ether. Vortex thoroughly to precipitate the crude peptide.

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet again with cold diethyl ether to remove organic scavengers and by-products.[12]

  • Drying: Briefly air-dry or dry the pellet under a stream of nitrogen to remove residual ether.

  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of HPLC-grade water and acetonitrile containing 0.1% TFA. Start with a concentration of ~1 mg/mL for analytical method development.[13]

Step 2: Analytical HPLC Method Development

The goal is to develop a robust analytical method that can resolve the target peptide from its diastereomers and other impurities.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[12][13]

  • Scouting Gradient:

    • Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the dissolved crude peptide.

    • Run a broad, linear gradient to determine the approximate elution time, for example, 5% to 65% Mobile Phase B over 30 minutes.[13][14]

    • Monitor the elution at 214 nm or 220 nm, where the peptide backbone absorbs strongly.[10][12]

  • Peak Identification: Use mass spectrometry coupled to the HPLC or collect the major peaks and analyze them separately to confirm the mass of the target D-methionine peptide and identify impurities.

Step 3: Optimization for Diastereomer and Oxidized Species Resolution

This step is critical for achieving high purity. The key to separating closely eluting species like diastereomers is to use a shallow gradient.[7][15]

  • Gradient Optimization: Based on the scouting run, design a much shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 35% B in the scouting run, a new gradient might be 25-45% B over 40 minutes (a slope of 0.5% B/min). Slopes as shallow as 0.1% B/min may be necessary for difficult separations.[7][15]

  • Flow Rate and Temperature: Standard flow rates for analytical columns (e.g., 1 mL/min for a 4.6 mm ID column) are a good starting point. Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and alter selectivity by influencing peptide conformation.[16]

  • Column Selection: While C18 is the workhorse for peptide purification, a C8 column can be tested if resolution is poor. C8 is less hydrophobic and may offer different selectivity.

Step 4: Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.[17]

  • Method Scaling: Adjust the gradient and flow rate for the larger preparative column. A simple way to scale the flow rate is based on the column cross-sectional area.

  • Sample Loading: Dissolve a larger quantity of the crude peptide. The maximum loading amount depends on the column size and the complexity of the crude mixture. For a 21.2 mm ID column, loading can range from 50 to 200 mg of crude material.[11][17]

  • Fraction Collection: Run the preparative HPLC using the scaled-up method. Collect fractions throughout the elution of the target peptide peak. Collect smaller fractions across the peak to better isolate the purest portions.

Step 5: Fraction Analysis and Final Processing

  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.[13]

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled, pure fractions (e.g., using liquid nitrogen) and lyophilize them to remove the water, ACN, and TFA, yielding the final peptide as a white, fluffy powder.[12][13]

  • Final Quality Control: Perform a final analysis of the lyophilized peptide by analytical HPLC and mass spectrometry to confirm its purity and identity.

Data Presentation and Troubleshooting

Table 1: Recommended Starting HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 300 Å, 4.6 x 150 mm, 5 µmC18, 300 Å, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Scouting Gradient 5-65% B over 30 minN/A
Optimized Gradient Shallow, e.g., 0.5-1.0% B / minScaled from analytical method
Detection UV at 214 nm or 220 nmUV at 220 nm or 230 nm
Sample Load 10-50 µg50-200 mg crude

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of Target Peptide and Impurities Gradient is too steep.Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[7][15]
Inappropriate column chemistry.Try a different stationary phase (e.g., C8 if using C18) or a column from a different manufacturer.
Broad or Tailing Peaks Secondary interactions with the stationary phase.Ensure mobile phase pH is low (~2 with TFA) to suppress silanol interactions. Increase column temperature.
Column is overloaded.Reduce the amount of sample injected.
Multiple Peaks with Target Mass Presence of oxidized methionine species.Confirm with MS. Oxidized peptides elute earlier.[8][9] Optimize the gradient to separate these species. Minimize sample exposure to air and light.
Diastereomers are present.Use a very shallow gradient. Experiment with different temperatures to alter peptide conformation and improve separation.[6][16]
Low Recovery from Preparative Column Peptide is precipitating on the column.Decrease the sample load. Ensure the peptide is fully dissolved before injection, possibly by adding more organic solvent to the sample diluent.
Peptide is irreversibly binding to the column.This is rare with modern silica but can happen with very hydrophobic peptides. A different stationary phase may be needed.

Conclusion

The successful purification of peptides containing D-methionine is readily achievable with a systematic and logical approach to RP-HPLC method development. The foundational principles involve utilizing a shallow gradient to resolve closely related diastereomers and being vigilant for the presence of oxidized species. By starting with a robust analytical method and carefully scaling up to a preparative scale, researchers can confidently isolate high-purity D-methionine peptides, which are invaluable tools for advancing drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84815, D-Methionine. Retrieved from [Link]

  • Sader, S. L., & Hearn, M. T. (1993). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. Journal of Chromatography, 646(1), 53–65. Retrieved from [Link]

  • Krokhin, O. V. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Chen, Y., Mant, C. T., & Hodges, R. S. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1217(46), 7291–7299. Retrieved from [Link]

  • Scholarly Commons (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of D-Methionine (CAS 348-67-4). Retrieved from [Link]

  • The International Pharmacopoeia (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

  • Concept Life Sciences (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. (General reference to principles outlined in the source). Retrieved from [Link]

  • ResearchGate (2016). How to verify location of D- and L- amino acid in a peptide sequence? Retrieved from [Link]

  • Chemistry LibreTexts (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3–46. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1986). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography, 326, 349–361. Retrieved from [Link]

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785–1796. Retrieved from [Link]

  • Phenomenex (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • CD Formulation (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251. Retrieved from [Link]

  • BioXconomy (2024). CMC regulatory challenges during peptide development. Retrieved from [Link]

  • Amerigo Scientific (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • SciSpace (n.d.). HPLC analysis and purification of peptides. Retrieved from [Link]

  • DCAT Value Chain Insights (2024). Global Scenario: Opportunities and Challenges in Peptides. Retrieved from [Link]

  • Jia, L., & Collins, B. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Journal of the American Society for Mass Spectrometry, 28(4), 635–644. Retrieved from [Link]

  • ACS Publications (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • MAC-MOD Analytical (n.d.). Prediction of Peptide Retention Times in Hydrophilic Interaction Liquid Chromatography (HILIC) Based on Amino Acid Composition. Retrieved from [Link]

  • Rutledge, L. R., & Schepartz, A. (2004). Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems. Protein Science, 13(7), 1933–1940. Retrieved from [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. Royal Society of Chemistry.
  • Dean, R. T., Fu, S., Stocker, R., & Davies, M. J. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Proceedings of the National Academy of Sciences, 94(10), 4934–4939. Retrieved from [Link]

  • Stelzl, L. S., et al. (2019). Methionine in a protein hydrophobic core drives tight interactions required for assembly of spider silk. Nature Communications, 10(1), 4378. Retrieved from [Link]

  • Krokhin Lab (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]

  • LCGC International (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Retrieved from [Link]

  • Yang, Y., et al. (2018). Improved Peptide Retention Time Prediction in Liquid Chromatography through Deep Learning. Analytical Chemistry, 90(19), 11487–11494. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for tert-Butyl Esterification of D-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the tert-butyl esterification of D-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your reaction yields.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the tert-butyl esterification of D-methionine. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am attempting the tert-butyl esterification of D-methionine using a standard acid-catalyzed reaction with tert-butyl acetate, but I'm observing very low or no formation of the desired tert-butyl ester. What could be the cause, and how can I improve the yield?

Answer:

Low or no product formation in the tert-butyl esterification of D-methionine is a common issue that can often be traced back to several key factors. The thioether group in the methionine side chain can interfere with the reaction, and the low solubility of free amino acids in common organic solvents can also be a significant hurdle.[1][2]

Causality and Solutions:

  • Insufficient Acid Catalyst Strength or Concentration: The esterification reaction requires a strong acid catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the tert-butylating agent. If the acid is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: While traditional catalysts like sulfuric acid or perchloric acid have been used, they can be hazardous and lead to side reactions.[3][4] A more modern and effective approach is to use bis(trifluoromethanesulfonyl)imide (Tf₂NH).[3][5] This reagent acts as a strong acid catalyst and also helps to solubilize the amino acid in the reaction medium.[3] Start with a stoichiometric amount (1.1 equivalents) of Tf₂NH in tert-butyl acetate.[3][5]

  • Poor Solubility of D-Methionine: D-methionine, as a free amino acid, has poor solubility in many organic solvents, including tert-butyl acetate.[2][3] This limits the interaction between the reactants and significantly slows down the reaction rate.

    • Solution: The use of Tf₂NH as a catalyst also addresses this issue by forming a more soluble salt with the amino group of D-methionine.[3] This increased solubility allows the reaction to proceed much more effectively in the organic solvent.

  • Interference from the Thioether Group: The sulfur atom in the methionine side chain is nucleophilic and can be susceptible to side reactions under strongly acidic conditions, such as S-alkylation (tert-butylation).[6] This can consume the tert-butylating agent and reduce the yield of the desired ester.

    • Solution: Using a milder, yet effective, catalyst like Tf₂NH can help minimize this side reaction.[1] Additionally, carefully controlling the reaction temperature (e.g., starting at 0 °C) can help to favor the desired esterification over side reactions.[3]

  • Presence of Water: Water in the reaction mixture can compete with the carboxylic acid for the acid catalyst and can also hydrolyze the tert-butylating agent or the product ester, leading to lower yields.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the D-methionine before use.

A recent study highlighted that the reaction of L-methionine using Tf₂NH in tert-butyl acetate was slow, resulting in a low yield of the desired tert-butyl ester.[1] This suggests that even with modern catalysts, methionine can be a challenging substrate. Therefore, careful optimization of reaction conditions is crucial.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my tert-butyl esterification of D-methionine. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in the tert-butyl esterification of methionine, primarily due to the reactivity of the thioether side chain under acidic conditions.[6]

Common Side Products and Mitigation Strategies:

  • S-tert-butylation: The most common side reaction is the alkylation of the sulfur atom in the methionine side chain by the tert-butyl cation generated during the reaction.[6] This leads to the formation of a sulfonium salt.

    • Mitigation:

      • Choice of Catalyst: Avoid overly harsh acid catalysts. While effective for some amino acids, strong acids like perchloric acid can promote S-alkylation.[3] Using a catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) can provide a better balance of reactivity and selectivity.[5]

      • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to reduce the rate of the S-alkylation side reaction.[3]

      • Scavengers: While more common in deprotection reactions, the principle of using scavengers to trap the tert-butyl cation can be considered. However, this is less straightforward in the forward reaction.

  • Oxidation: The thioether group of methionine is susceptible to oxidation to methionine sulfoxide, especially if the reaction is exposed to air or oxidizing impurities for extended periods.[6]

    • Mitigation:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the D-methionine tert-butyl ester from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of the D-methionine tert-butyl ester can be challenging due to the presence of unreacted starting material, the acid catalyst, and any side products.

Purification Workflow:

  • Neutralization and Extraction:

    • After the reaction is complete, the mixture should be carefully neutralized. A common method is to slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will quench the acid catalyst.

    • The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[7]

    • Wash the organic layer with water and brine to remove any remaining salts.

  • Chromatography:

    • Flash column chromatography on silica gel is often the most effective method for separating the desired product from impurities.[7]

    • A suitable eluent system would typically be a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.

  • Crystallization:

    • If the purified ester is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocol: Optimized tert-Butyl Esterification of D-Methionine

This protocol is based on a modern approach using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as the catalyst.[3][5]

Materials:

  • D-Methionine

  • tert-Butyl acetate (anhydrous)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware

Procedure:

  • To a suspension of D-methionine (1.0 eq) in anhydrous tert-butyl acetate (0.1 M solution) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • In a separate flask, prepare a solution of Tf₂NH (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the Tf₂NH solution to the D-methionine suspension at 0 °C with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, slowly and carefully add the reaction mixture to a cold, saturated aqueous NaHCO₃ solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed tert-butyl esterification?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack. The tert-butylating agent (e.g., from tert-butyl acetate) then attacks the activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the tert-butyl ester is formed.

Esterification_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Protonation H_plus H+ Intermediate1 R-C(OH)₂(O⁺H-tBu) Protonated_RCOOH->Intermediate1 Nucleophilic Attack tBuOH tert-BuOH Intermediate2 R-C(OH)(OtBu) + H₂O Intermediate1->Intermediate2 Proton Transfer & Water Elimination Product R-COOtBu + H⁺ Intermediate2->Product Deprotonation

Caption: Acid-catalyzed tert-butyl esterification mechanism.

Q2: Are there alternative methods for tert-butyl esterification of amino acids?

A2: Yes, several other methods exist, each with its own advantages and disadvantages. These include:

  • Reaction with isobutylene and an acid catalyst: This is a common method but often requires high pressure and can lead to side reactions.[4][8]

  • Using tert-butyl trichloroacetimidate: This reagent can be effective but may be expensive for large-scale synthesis.

  • Transesterification: This involves reacting an existing ester with tert-butanol in the presence of a catalyst.[9][10]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and any side products by their mass-to-charge ratio.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton of the starting material and the appearance of the characteristic tert-butyl signal (a singlet at around 1.5 ppm) of the product.[11]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the D-methionine tert-butyl ester can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[14][15]

  • Elemental Analysis: Provides the elemental composition of the compound.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Is the acid catalyst strong enough and in sufficient quantity? Start->CheckCatalyst CheckSolubility Is D-methionine fully dissolved? CheckCatalyst->CheckSolubility Yes UseTf2NH Switch to or increase the amount of Tf₂NH. CheckCatalyst->UseTf2NH No CheckSideProducts Are side products observed (e.g., by LC-MS)? CheckSolubility->CheckSideProducts Yes UseTf2NH_Solubility Use Tf₂NH to improve solubility. CheckSolubility->UseTf2NH_Solubility No CheckWater Are anhydrous conditions being maintained? CheckSideProducts->CheckWater No LowerTemp Lower reaction temperature to minimize S-alkylation. CheckSideProducts->LowerTemp Yes (S-alkylation) InertAtmosphere Use an inert atmosphere to prevent oxidation. CheckSideProducts->InertAtmosphere Yes (Oxidation) DryReagents Ensure all reagents and solvents are anhydrous. CheckWater->DryReagents No Success Optimized Yield CheckWater->Success Yes UseTf2NH->CheckSolubility UseTf2NH_Solubility->CheckSideProducts LowerTemp->CheckWater InertAtmosphere->CheckWater DryReagents->Success

Caption: A decision tree for troubleshooting low yield in tert-butyl esterification of D-methionine.

References

Sources

Removal of tert-butyl protecting group from methionine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Successful Removal of the tert-Butyl Protecting Group

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of the tert-butyl (tBu) protecting group from methionine (Met) residues in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the removal of a tert-butyl group from a methionine-containing peptide?

The most common method for the removal of a tert-butyl protecting group is acidolysis, typically using trifluoroacetic acid (TFA).[][2] The reaction proceeds through the protonation of the ester or ether linkage by TFA, followed by the departure of a stable tert-butyl carbocation. This carbocation can then be neutralized through deprotonation to form isobutylene gas or by reacting with a scavenger present in the cleavage cocktail.[3][4][5][6]

Q2: I'm observing a significant side product with a mass increase of 56 Da after TFA cleavage of my methionine-containing peptide. What is happening?

This mass increase is characteristic of S-tert-butylation of the methionine side chain, a common side reaction during deprotection.[7][8][9][10] The highly electrophilic tert-butyl cation generated during the cleavage can be attacked by the nucleophilic sulfur atom of the methionine thioether, forming a sulfonium salt.[7][9][11] This side reaction is particularly problematic in strong acidic conditions.[7][9]

Q3: My peptide is showing a mass increase of 16 Da after deprotection. What could be the cause?

An increase of 16 Da strongly suggests the oxidation of the methionine residue to methionine sulfoxide (Met(O)).[7][8][9][10][12] The thioether side chain of methionine is susceptible to oxidation, which can occur during the acidic cleavage step, especially in the presence of air or other oxidizing agents.[7][9][12]

Q4: What are "scavengers" and why are they crucial when deprotecting methionine-containing peptides?

Scavengers are reagents added to the cleavage cocktail to "trap" reactive electrophilic species, primarily the tert-butyl carbocation, generated during deprotection. By reacting with the carbocation, scavengers prevent it from modifying sensitive amino acid residues like methionine and tryptophan.[13][14] The use of an appropriate scavenger cocktail is essential to minimize side reactions like S-alkylation and oxidation.[7][9][10]

Q5: Can the S-tert-butylation of methionine be reversed?

Yes, the formation of the sulfonium salt can be reversed. Heating the peptide in a 5% acetic acid solution at 40°C for 24 hours has been shown to reverse the S-alkylation and regenerate the free methionine-containing peptide.[7][8][9][10]

Troubleshooting Guide

Issue 1: High levels of S-tert-butylated methionine observed by LC-MS.
  • Root Cause: Insufficient scavenging of the tert-butyl carbocation. The nucleophilic thioether of methionine is readily alkylated by the excess carbocations in the reaction mixture.[7][9]

  • Solution:

    • Optimize Scavenger Cocktail: Incorporate effective scavengers into your TFA cleavage cocktail. A common and effective combination is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[7] TIS acts as a potent carbocation scavenger.

    • Include Thio-scavengers: For sequences particularly prone to this side reaction, consider adding thioanisole or 1,2-ethanedithiol (EDT) to the cleavage cocktail.[13][15] These sulfur-containing scavengers are highly effective at trapping the tert-butyl cation.[13]

    • Post-Cleavage Treatment: If S-alkylation has already occurred, the side product can be converted back to the desired peptide by heating in 5% acetic acid.[7][8][9][10]

Issue 2: Significant oxidation of methionine to methionine sulfoxide.
  • Root Cause: The methionine thioether is sensitive to oxidation, which can be exacerbated by the acidic cleavage conditions and exposure to air.[7][9][12]

  • Solution:

    • Incorporate Reducing Agents: Add a reducing agent to the cleavage cocktail. Dimethyl sulfide (DMS) and ammonium iodide (NH4I) have been shown to effectively reduce methionine sulfoxide back to methionine during the cleavage process.[7][9][12][16]

    • Use Optimized Cleavage Cocktails: A recently developed cleavage solution containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (DMS), with a small amount of triphenylphosphine (PPh3), has been demonstrated to eradicate oxidation.[7][8][9][10]

    • Post-Cleavage Reduction: If oxidation is observed after cleavage, the peptide can be treated with a solution of ammonium iodide and dimethyl sulfide to reduce the sulfoxide.[16] Alternatively, treatment with dithiothreitol (DTT) or N-mercaptoacetamide can also reverse the oxidation.[17]

Issue 3: Incomplete removal of the tert-butyl protecting group.
  • Root Cause: Insufficient acid strength, short reaction time, or low temperature can lead to incomplete deprotection.[11] Steric hindrance around the protected group can also play a role.[11]

  • Solution:

    • Increase Reaction Time: Extend the cleavage time to ensure complete removal of the protecting group. Monitoring the reaction by HPLC is recommended.

    • Elevated Temperature (with caution): Increasing the reaction temperature can enhance the rate of deprotection. However, be aware that higher temperatures can also increase the rate of side reactions, so this should be done judiciously and with an optimized scavenger cocktail.[9][10]

    • Stronger Acidic Conditions: While TFA is standard, for particularly stubborn cases, a stronger acid system could be considered, though this will necessitate a more robust scavenger system.

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Scavengers

This protocol is a general-purpose method for the deprotection of peptides containing methionine.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas for drying

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Advanced Cleavage Cocktail for Minimizing Oxidation and S-alkylation

This protocol utilizes a more complex cleavage cocktail designed to suppress common methionine side reactions.[7][8][9][10]

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 85% TFA, 5% Anisole, 5% Trimethylsilyl chloride (TMSCl), 5% Dimethyl sulfide (DMS) (v/v/v/v) containing 1 mg/mL Triphenylphosphine (PPh3)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas for drying

Procedure:

  • Prepare the cleavage cocktail immediately before use.

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-2 hours.

  • Follow steps 4-9 from Protocol 1 for peptide filtration, precipitation, and drying.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Methionine-Containing Peptides

Cleavage Cocktail Composition (v/v/v)Key Scavenger(s)Primary Targeted Side ReactionNotes
95% TFA / 2.5% H₂O / 2.5% TISTriisopropylsilane (TIS)S-tert-butylationA standard, effective cocktail for many sequences.[7]
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, EDTS-tert-butylationThe use of thio-scavengers provides enhanced protection against alkylation.
85% TFA / 5% Anisole / 5% TMSCl / 5% DMS + PPh₃DMS, PPh₃, TMSClOxidation, S-tert-butylationAn advanced cocktail for complete suppression of methionine oxidation.[7][8][9][10]

Visualizations

.dot

Deprotection_Workflow cluster_main TFA-Mediated Deprotection of Met(tBu) cluster_troubleshooting Troubleshooting & Mitigation Start Start Met_tBu Methionine with tert-Butyl Protection Start->Met_tBu TFA_Cleavage TFA Cleavage Cocktail Met_tBu->TFA_Cleavage Acidolysis Carbocation tert-Butyl Carbocation (Reactive Intermediate) TFA_Cleavage->Carbocation Generates Desired_Product Deprotected Methionine Peptide TFA_Cleavage->Desired_Product Yields Side_Products Side Products Carbocation->Side_Products Leads to Scavengers Scavengers (TIS, Thioanisole, etc.) Carbocation->Scavengers Trapped by S_Alkylation S-Alkylation (Met-tBu) Side_Products->S_Alkylation Oxidation Oxidation (Met=O) Side_Products->Oxidation Reducing_Agents Reducing Agents (DMS, PPh3) Oxidation->Reducing_Agents Reversed by

Caption: Workflow for TFA-mediated deprotection of tert-butyl protected methionine and troubleshooting strategies.

.dot

Caption: Common side reactions during the deprotection of methionine-containing peptides.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19).
  • Albericio, F., & Garcia-Martin, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. (n.d.). Benchchem.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). Sílice.
  • Albericio, F., & Garcia-Martin, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC.
  • Albericio, F., & Garcia-Martin, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate.
  • The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (n.d.).
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16).
  • Scavengers for Boc deprotection to prevent side reactions. (n.d.). Benchchem.
  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. (n.d.). Benchchem.
  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
  • How to handle peptides that contain methionine. (2023, February 7). Biotage.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: SPPS-SOL-001[1][2]

Diagnostic Triage: Why is my Amino Acid precipitating?

Welcome to the technical support center. In Solid Phase Peptide Synthesis (SPPS), solubility is the gatekeeper of coupling efficiency. If your Fmoc-amino acid is cloudy, "gelled," or precipitating, do not proceed to activation. Adding coupling reagents (HATU, DIC, etc.) to a suspension will result in low coupling yields and difficult-to-purify deletion sequences.[1][2]

Use this decision matrix to identify your specific issue before applying a fix.

Solubility Troubleshooting Logic Tree

SolubilityLogic Start Start: Amino Acid is Cloudy/Insoluble CheckAA Identify Amino Acid Type Start->CheckAA Hydrophobic Hydrophobic (Val, Ile, Leu, Phe, Ala) CheckAA->Hydrophobic Aggregating Aggregation Prone (Asn, Gln) CheckAA->Aggregating Sensitive Racemization Sensitive (Cys, His) CheckAA->Sensitive Bulky Bulky/Charged (Arg-Pbf) CheckAA->Bulky SolventSwitch Switch Solvent: Use NMP or DMF/DCM (1:1) Hydrophobic->SolventSwitch Primary Fix HeatSafe Gentle Heat: Max 45°C, Sonication Hydrophobic->HeatSafe Secondary Fix Aggregating->SolventSwitch Use NMP Chaotrope Add Chaotrope: 0.4M LiCl in DMF Aggregating->Chaotrope Break H-Bonds NoHeat NO HEAT Use DCM/DMF or DMSO spike Sensitive->NoHeat CRITICAL: Avoid Racemization Bulky->SolventSwitch Bulky->HeatSafe Viscosity reduction

Figure 1: Decision matrix for troubleshooting solubility based on amino acid physicochemical properties.[1][2]

The "Usual Suspects": Specific Residue Troubleshooting

Case A: The "Brick Dust" Hydrophobics (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)

Symptom: The powder floats or forms a milky suspension that refuses to clear in DMF.[1][2] Root Cause: Intermolecular hydrophobic interactions and beta-sheet pre-organization.[1][2] Solution:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) .[1][2] NMP is more polar and has better resin-swelling properties for hydrophobic sequences [1].[1][2]

  • The "Magic Mixture": If NMP fails, use a 1:1 mixture of DMF and DCM (Dichloromethane).[3] DCM helps solubilize the hydrophobic side chains, while DMF maintains polarity for the coupling reaction.

Case B: The Aggregators (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH)

Symptom: The solution turns into a viscous gel or jelly.[1][2] Root Cause: These residues are notorious for hydrogen bonding (amide side chains), leading to "gelation" even before coupling.[1] Solution:

  • Chaotropic Salts: Add LiCl (Lithium Chloride) to a final concentration of 0.4M – 0.8M in DMF.[1] This disrupts the hydrogen bonding network [2].[2][3]

  • Avoid DCM: DCM can sometimes exacerbate gelation with these specific residues.[1][2] Stick to NMP or DMF + LiCl.[2]

Case C: The Racemization Risks (Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH)

Symptom: Poor solubility, but applying heat is dangerous.[1][2] Root Cause: High temperatures (>50°C) promote base-catalyzed racemization (conversion of L-isomer to D-isomer), especially during activation [3].[1][2] Solution:

  • Strict Temperature Limit: NEVER microwave these residues above 50°C. Ideally, couple at Room Temperature (RT).

  • Alternative Solvent: Use DMSO (Dimethyl sulfoxide) as a co-solvent (up to 20% v/v in DMF).[1] DMSO is an excellent solvent for Cys/His derivatives and avoids the need for heat.

Case D: The Bulky One (Fmoc-Arg(Pbf)-OH)

Symptom: Slow dissolution, viscous solution.[1][2] Root Cause: The Pbf protecting group is bulky and lipophilic.[2] Solution:

  • Warmth: You can safely warm Fmoc-Arg(Pbf)-OH to 40-45°C to aid dissolution.[1][2]

  • Activation Warning: Ensure it is fully dissolved before adding DIC/Oxyma.[2] Premature activation can lead to intramolecular

    
    -lactam formation, effectively killing the reactivity [4].[1][2]
    

Comparative Data: Solvent Efficacy

The following table summarizes solvent recommendations based on amino acid class.

Amino Acid ClassPrimary SolventSecondary StrategyForbidden/Risky
Standard (Ala, Gly, Lys) DMFNMPWater (obviously)
Hydrophobic (Val, Ile, Phe) NMPDCM/DMF (1:[1]1)Pure Methanol
Aggregating (Asn, Gln) NMPDMF + 0.4M LiClDCM (can gel)
Cys(Trt), His(Trt) DMFDMF + 10% DMSOHeat (>50°C)
Arg(Pbf) DMF (Warm)NMPCold DCM

Advanced Protocol: The "Gold Standard" Dissolution Workflow

This protocol ensures maximum solubility while preserving chiral integrity.[2]

Reagents Required:

  • Dry DMF (peptide grade, amine-free)[1][2]

  • Dry NMP[2]

  • LiCl (anhydrous)[1]

  • Sonicator bath

Step-by-Step Methodology:

  • Calculate Concentration: Aim for 0.2M - 0.5M for standard couplings. Do not attempt supersaturated solutions (e.g., >1.0M) unless using specialized flow chemistry.[1][2]

  • Initial Addition: Add the Fmoc-AA to the vessel. Add 75% of the calculated solvent volume (DMF or NMP).[1]

  • Vortex & Observe: Vortex for 30 seconds.

    • Clear? Proceed to Step 6.

    • Cloudy? Proceed to Step 4.

  • Sonication (The Mechanical Breaker): Sonicate the vessel for 1-3 minutes. This is often more effective and safer than heating.[2]

  • The "Spike" (If still cloudy):

    • For Hydrophobics: Add the remaining 25% volume as DCM.[2]

    • For Aggregators: Add the remaining 25% volume as a 2M LiCl/DMF stock solution.[2]

    • For Cys/His: Add the remaining 25% volume as DMSO.[2]

  • Visual Check: Hold the vial up to a light source. The solution must be crystal clear .

  • Activation: Only now add your activator (e.g., DIC/Oxyma or HATU/DIPEA).[1][2]

    • Note: If the solution precipitates upon adding the activator, your concentration is too high. Dilute immediately with DMF.[1][2]

Workflow Visualization

DissolutionProtocol Step1 1. Weigh AA (Aim for 0.2M) Step2 2. Add 75% Solvent (DMF or NMP) Step1->Step2 Step3 3. Vortex & Sonicate (1-3 mins) Step2->Step3 Decision Is it Clear? Step3->Decision ActionCloudy Add Co-Solvent (DCM, DMSO, or LiCl) Decision->ActionCloudy No ActionClear Add Activator (HATU/DIC) Decision->ActionClear Yes ActionCloudy->Step3 Re-Sonicate Final Proceed to Coupling ActionClear->Final

Figure 2: Step-by-step dissolution workflow to ensure solution homogeneity prior to activation.

Frequently Asked Questions (FAQ)

Q: Can I just heat everything to 60°C to dissolve it? A: No. While safe for Ile/Leu/Val, heating Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH above 50°C causes significant racemization [3].[1][2] Always check the amino acid identity before heating.

Q: Why is my Fmoc-Arg(Pbf)-OH solution turning pink? A: This is often due to the oxidation of the Pbf group or trace amounts of free amines in the DMF (dimethylamine) removing the Fmoc group prematurely.[1] Ensure your DMF is "amine-free" or "peptide grade" and stored properly.[1][2] If it is a faint pink, it is usually still usable; dark red indicates significant degradation.[2]

Q: I used LiCl to dissolve my AA. Do I need to change my wash steps? A: Yes. If you use chaotropic salts (LiCl, KSCN) during coupling, you must perform extensive washing with DMF (5x) immediately after the coupling step to remove the salts before deprotection.[1] Residual salts can interfere with Fmoc removal kinetics.[2]

References

  • Biotage. (2023).[1][2][4] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[2] Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of methionine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the hurdles presented by the inherent chemical properties of methionine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and purity of your synthetic peptides.

The Methionine Conundrum: Why is it so Challenging?

Methionine, one of two sulfur-containing proteinogenic amino acids, presents a significant challenge during peptide synthesis and purification due to the high susceptibility of its thioether side chain to oxidation.[1][2] Unlike cysteine, which is typically protected during synthesis to prevent unwanted side reactions, methionine's thioether is generally left unprotected.[1] This unprotected state leaves it vulnerable to oxidation by reactive oxygen species (ROS) at various stages, including synthesis, cleavage from the resin, purification, storage, and even during mass spectrometry analysis.[1][3][4]

The primary oxidation product is methionine sulfoxide (Met(O)), which can exist as two diastereomers.[3] Further oxidation can lead to the formation of methionine sulfone (MetO2).[5] This oxidation introduces significant heterogeneity into the sample, complicating purification and analysis.

The Impact of Methionine Oxidation:
  • Altered Hydrophobicity: The conversion of the non-polar methionine to the more polar methionine sulfoxide results in a significant change in the peptide's overall hydrophobicity.[6][7]

  • Chromatographic Aberrations: During reversed-phase high-performance liquid chromatography (RP-HPLC), oxidized peptides typically elute earlier than their non-oxidized counterparts, leading to split or broadened peaks and making isolation of the desired peptide difficult.[3][8]

  • Compromised Biological Activity: Oxidation of methionine residues can alter the structure and function of the peptide, potentially leading to reduced or abolished biological activity.[2][3]

  • Analytical Complexity: The presence of multiple oxidized forms complicates mass spectrometry (MS) analysis, increasing the complexity of the spectra and potentially impairing accurate quantification.[3]

Below is a diagram illustrating the oxidation states of methionine.

Methionine_Oxidation Methionine Methionine (Met) -S-CH₃ Methionine_Sulfoxide Methionine Sulfoxide (Met(O)) -S(O)-CH₃ Methionine->Methionine_Sulfoxide Oxidation (ROS) Methionine_Sulfoxide->Methionine Reduction Methionine_Sulfone Methionine Sulfone (MetO₂) -S(O)₂-CH₃ Methionine_Sulfoxide->Methionine_Sulfone Further Oxidation

Caption: Oxidation states of the methionine side chain.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of methionine-containing peptides.

Section 1: Preventing Methionine Oxidation
Q1: My crude peptide shows a significant amount of a pre-peak that I suspect is the oxidized form. How can I prevent this during synthesis and cleavage?

A1: Preventing methionine oxidation from the outset is the most effective strategy. Oxidation often occurs during the acidic conditions of cleavage from the solid-phase resin.[9][10] Here are key preventative measures:

  • Utilize Optimized Cleavage Cocktails: Standard cleavage cocktails may not be sufficient to prevent methionine oxidation. The inclusion of reducing agents and scavengers is crucial.

    • Reagent H: A well-established cleavage cocktail specifically designed to prevent methionine oxidation contains trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide (NH₄I).[6][9][11]

    • Other Additives: The addition of dithiothreitol (DTT) to the cleavage mixture can also suppress oxidation.[10] More recent studies have shown that a combination of TFA, anisole, trimethylsilyl chloride (TMSCl), and DMS, with the addition of triphenylphosphine (PPh₃), can effectively eradicate oxidation.[6]

  • Maintain an Inert Atmosphere: While not always practical, minimizing the peptide's exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) during synthesis and cleavage can reduce oxidation.[1]

Q2: Are there any in-synthesis strategies to protect methionine from oxidation?

A2: While not as common as for other amino acids, one advanced strategy involves the use of methionine sulfoxide (Met(O)) as a temporary protecting group during solid-phase peptide synthesis (SPPS).[7][10]

  • The Met(O) Strategy: By incorporating Met(O) directly into the peptide sequence, you can improve the solubility and reduce the aggregation of hydrophobic or aggregation-prone peptides.[7] This often leads to a higher quality crude product that is easier to purify.[7] Following purification of the Met(O)-containing peptide, a final reduction step is performed to convert it back to the native methionine-containing peptide.[7][10]

Section 2: Chromatographic Purification
Q3: I'm seeing a broad or tailing peak for my methionine-containing peptide during RP-HPLC. What could be the cause and how can I fix it?

A3: Poor peak shape for peptides, including those with methionine, can stem from several factors. Here's how to troubleshoot:

  • Secondary Interactions: Peak tailing can be caused by interactions between basic residues in the peptide and residual silanol groups on the silica-based stationary phase.[12][13]

    • Solution: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, in your mobile phases.[14][15] TFA helps to mask these secondary interactions and improve peak symmetry.

  • On-Column Aggregation: Hydrophobic peptides can aggregate on the column, leading to broad peaks.

    • Solution: Increasing the column temperature (e.g., to 60-80°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak shape.[16]

  • Slow Desorption Kinetics: The peptide may be slow to desorb from the stationary phase, resulting in a tailing peak.

    • Solution: Elevating the column temperature can also accelerate desorption kinetics.[16] Additionally, optimizing the gradient steepness can improve peak shape.

Q4: My chromatogram shows two closely eluting peaks. How can I confirm if one is the oxidized form of my peptide?

A4: The presence of a closely eluting pre-peak is a classic sign of methionine oxidation. Here’s a systematic approach to confirm its identity:

  • Mass Spectrometry (MS) Analysis: Collect both peaks and analyze them by MS. The oxidized peptide will have a mass increase of 16 Da (for Met(O)) or 32 Da (for MetO₂) per oxidized methionine residue compared to the desired peptide.[4]

  • Tandem MS (MS/MS): Fragmentation analysis can pinpoint the location of the modification. Peptides containing methionine sulfoxide often show a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) upon collision-induced dissociation (CID).[17][18]

  • Spiking Experiment: If you have a standard of the oxidized peptide, you can spike it into your sample. An increase in the intensity of the suspected peak will confirm its identity.

  • On-line Reduction/Oxidation: In some cases, treating an aliquot of the crude peptide with a reducing agent (to see the pre-peak diminish) or a mild oxidizing agent (to see the pre-peak increase) can provide further evidence.

Below is a workflow for identifying oxidized methionine-containing peptides.

Peptide_Analysis_Workflow cluster_0 Purification & Analysis cluster_1 Characterization cluster_2 Confirmation Crude Peptide Crude Peptide RP-HPLC RP-HPLC Crude Peptide->RP-HPLC Inject Peak 1 Peak 1 RP-HPLC->Peak 1 Elutes at t₁ Peak 2 Peak 2 RP-HPLC->Peak 2 Elutes at t₂ (t₁ < t₂) MS_Peak1 Mass Spec (Peak 1) Mass = M + 16 Da Peak 1->MS_Peak1 Analyze MS_Peak2 Mass Spec (Peak 2) Mass = M Peak 2->MS_Peak2 Analyze Tandem_MS Tandem MS (Observe -64 Da loss) MS_Peak1->Tandem_MS Fragment Confirmation Peak 1 is Met(O) form Peak 2 is desired peptide MS_Peak2->Confirmation Tandem_MS->Confirmation

Caption: Workflow for identifying oxidized methionine peptides.

Section 3: Reversing Methionine Oxidation
Q5: I've already purified my peptide, but I've confirmed that it's oxidized. Can I reverse the oxidation?

A5: Yes, methionine sulfoxide can be reduced back to methionine. This can be a valuable salvage strategy.

  • Chemical Reduction:

    • Ammonium Iodide and Dimethylsulfide (DMS): A common and effective method involves treating the oxidized peptide with a mixture of ammonium iodide and DMS.[1][19] This has been shown to be effective in reducing Met(O) without significantly impacting yield.[1]

    • N-methylmercaptoacetamide (NMMA): This reagent can also be used for the reduction of methionine sulfoxide.

  • Enzymatic Reduction:

    • Methionine Sulfoxide Reductases (MsrA and MsrB): Biology has its own solution to this problem in the form of Msr enzymes.[3] These enzymes specifically reduce the two diastereomers of methionine sulfoxide back to methionine.[2][3] Recombinant Msr enzymes are available and can be used to treat oxidized peptide or protein samples, which can be particularly useful for sensitive molecules where chemical treatments are too harsh.[3] This method has been shown to achieve 90-99% reduction in oxidized methionine.[3]

Experimental Protocols

Protocol 1: Cleavage Cocktail to Minimize Methionine Oxidation (Reagent H variant)

This protocol is adapted from established methods to reduce oxidation during peptide cleavage.[9][11]

  • Prepare the Cleavage Cocktail: In a fume hood, carefully mix the following reagents in the specified proportions (v/v):

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium Iodide (NH₄I): 1.5% (w/v)

  • Peptide Cleavage: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Allow the mixture to react at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether and then dry under vacuum.

Protocol 2: Post-Purification Reduction of Methionine Sulfoxide

This protocol provides a method for reducing oxidized methionine after the peptide has been purified.

  • Dissolve the Peptide: Dissolve the purified, oxidized peptide in a suitable aqueous buffer.

  • Add Reducing Agents: Add ammonium iodide and dimethylsulfide (DMS) to the solution. A typical starting concentration would be a several-fold molar excess of the reagents over the peptide.

  • Incubation: Let the reaction proceed at room temperature for 4-12 hours, monitoring the progress by RP-HPLC and MS.

  • Re-purification: Once the reduction is complete, the peptide will need to be re-purified by RP-HPLC to remove the reducing agents and any byproducts.

  • Lyophilization: Lyophilize the pure fractions to obtain the final, reduced peptide.

Data Summary Table

ChallengeCommon Cause(s)Recommended Solution(s)Key Considerations
Pre-peak in Crude Peptide Oxidation during cleavageUse cleavage cocktails with scavengers (e.g., Reagent H, DTT, DMS, NH₄I).[9][10][11]Ensure all reagents are fresh. NH₄I has poor solubility in pure TFA.[6][11]
Broad or Tailing HPLC Peaks Secondary silanol interactions, on-column aggregationOptimize ion-pairing agent (0.1% TFA). Increase column temperature (60-80°C).[16][20]High temperatures can degrade some peptides. Check peptide stability.
Multiple Peaks in MS Presence of Met(O) and MetO₂ formsConfirm with MS/MS (look for -64 Da loss).[17][18]In-source oxidation in the mass spectrometer can also occur.[5]
Low Purity Post-Purification Co-elution of oxidized and non-oxidized formsImprove HPLC resolution (gradient optimization). Perform post-purification reduction and re-purify.Re-purification will lead to some loss of yield.
Aggregation-Prone Peptides High hydrophobicitySynthesize with Met(O) as a protecting group, then reduce after purification.[7]This adds an extra step to the overall process but can significantly improve yield.

References

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1157 - Cleavage Cocktail for Methionine Containing Peptides (Reagent H). [Link]

  • Radboud Repository. Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. [Link]

  • ProQuest. (2000). The solid state oxidation of methionine containing peptide: A preliminary study using Time of Flight Secondary Ion Mass Spectrometry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2014, March 27). Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. Identification of oxidized methionine in peptides. [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • LCGC International. (2020, December 11). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. [Link]

  • PMC. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Wiley Online Library. The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. [Link]

  • PMC. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. [Link]

  • News-Medical.Net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • PMC. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. [Link]

  • Google Patents. WO2017123440A1 - Protein preparation by reduction of oxidized methionines.
  • AAPPTec. Peptide Purification. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

Sources

Scavengers for tert-butyl cation in TFA cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scavengers for tert-butyl Cation in TFA Cleavage

Status: Operational Ticket ID: CHEM-SUP-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Game of Nucleophiles"

Welcome to the technical support center. You are likely here because you are planning a cleavage or, more urgently, because you have observed a +56 Da mass shift (alkylation) or +16 Da mass shift (oxidation) in your crude peptide.[1]

In Fmoc solid-phase peptide synthesis (SPPS), the final cleavage step with Trifluoroacetic Acid (TFA) is a destructive event.[1] As acid-labile protecting groups (Boc, t-Bu esters, t-Bu ethers) are removed, they generate highly reactive tert-butyl carbocations (


).[1]

These cations are electrophiles looking for a home.[1] If you do not provide a "sacrificial" nucleophile (scavenger), the cation will attach to the most electron-rich parts of your peptide: Tryptophan (Trp), Cysteine (Cys), Methionine (Met), or Tyrosine (Tyr) .[1]

This guide details how to win this competition.

Module 1: The Mechanistic Basis

To troubleshoot, you must understand the microscopic competition occurring in your reaction vessel.[1] The cleavage reaction is an


 mechanism where the rate of deprotection depends on acid strength, but the fate of the reactive intermediate depends on the scavengers.
Visualizing the Pathway

The following diagram illustrates the "race" between your scavenger and your peptide side chains.

tBu_Scavenging_Mechanism Protected Protected Peptide (Side chain-tBu) Cation Reactive t-Butyl Cation (tBu+) Protected->Cation Protonation & Elimination TFA TFA (Acid) TFA->Protected Safe Safe Byproduct (Isobutane/t-Butanol) Cation->Safe Fast Trap (k_scavenger) Damaged Alkylated Peptide (+56 Da Impurity) Cation->Damaged Side Reaction (k_peptide) Scavenger Scavenger (Silane/Thiol/Water) Scavenger->Safe PeptideNu Peptide Nucleophiles (Trp, Cys, Met, Tyr) PeptideNu->Damaged

Figure 1: The kinetic competition for the tert-butyl cation.[2][3] Success requires


.[1]
Module 2: Scavenger Selection Guide

Not all scavengers are equal.[1][3][4][5] The choice depends on the specific amino acids present in your sequence.

ScavengerChemical ClassPrimary TargetMechanismProsCons
Water Oxygen Nucleophile

Hydrolysis to tert-butanolEssential for Pbf removal; Non-toxic.[1]Poor nucleophile for bulky cations; Phase separation issues.[1]
TIPS (Triisopropylsilane)Silane

, Trityl
Hydride donor (reduces cation to isobutane)"Odorless"; Highly effective; Prevents back-reaction.[1]Expensive; Can't reduce oxidized Met.
EDT (1,2-Ethanedithiol)Thiol

, Nitrenes
Thio-alkylationThe Gold Standard for Cys/Met/Trp protection.[1]Extreme stench ; Toxic; Adsorbs to peptides.[1]
DODT Thiol

, Cys protection
Thio-alkylationLess smelly substitute for EDT; Highly effective.[1]More expensive than EDT.[1]
Thioanisole Thioether

, Pbf removal
"Push-pull" mechanismAccelerates Arg(Pbf) removal; Prevents Met oxidation.[1]Strong odor; Hard to remove.[1]
Phenol Arene

Friedel-Crafts AlkylationProtects Tyr/Trp; Plasticizer (swells resin).[1]Toxic; Corrosive.[1]

Expert Insight:

"Never rely on water alone if you have Cysteine or Tryptophan.[1] Water is a 'hard' nucleophile, whereas the


 cation is 'soft'.[1] Soft nucleophiles like Thiols (EDT) or Silanes (TIPS) are kinetically favored."[1] — Senior Application Scientist
Module 3: Troubleshooting Common Issues (FAQs)
Q1: I see a +56 Da mass shift on my Tryptophan residue. What happened?

Diagnosis: This is tert-butylation of the indole ring.[1] Cause: Insufficient scavenging power.[1] The


 cation attacked the electron-rich indole ring of Trp.
Solution: 
  • Switch to a cocktail containing EDT or DODT (e.g., Reagent K).[1][6]

  • Ensure you are using Fmoc-Trp(Boc)-OH during synthesis.[1] The Boc group on the indole nitrogen protects it during cleavage, as the N-decarboxylation is slower than C-alkylation.

Q2: My peptide has a +16 Da (or +32 Da) shift.

Diagnosis: Oxidation of Methionine (Met to Met-Sulfoxide).[1] Cause: Reactive Oxygen Species (ROS) in the TFA or air oxidation during workup.[1] Solution:

  • Add Thioanisole or EDT to the cocktail (they act as reducing agents).[1]

  • For severe cases, use Reagent H (contains Ammonium Iodide and DMS) to actively reduce the sulfoxide back to Met during cleavage.[1]

Q3: I cannot use EDT because of the smell (lab restrictions). What is the alternative?

Diagnosis: Need for a "Green" or "Odorless" protocol.[1] Solution:

  • DODT (3,6-Dioxa-1,8-octanedithiol): A direct, less odorous replacement for EDT.[1]

  • TIPS/Water: If the peptide lacks Cys/Met, high concentrations of TIPS (2.5 - 5%) are usually sufficient.[1]

  • DTT (Dithiothreitol): Can be used as a solid scavenger substitute for thiols in some contexts.[1]

Q4: My Pbf protecting groups (Arginine) are not coming off.

Diagnosis: Slow deprotection kinetics.[1] Cause: Pbf removal is acid-catalyzed but requires a "push" from a scavenger and water to drive the equilibrium.[1] Solution:

  • Ensure the cocktail contains at least 2.5% Water .[1][6]

  • Add Thioanisole (5%).[1][3][5][7] It acts via an

    
    -type assistance to facilitate Pbf departure.[1]
    
  • Extend cleavage time to 3-4 hours (but monitor for Trp degradation).

Module 4: Validated Experimental Protocols
Decision Matrix: Which Cocktail?

Use this flow to select the safest cocktail for your sequence.

Cocktail_Selection Start Analyze Sequence HasCysMet Contains Cys, Met, or multiple Trp? Start->HasCysMet HighRisk High Risk Sequence HasCysMet->HighRisk Yes LowRisk Low Risk Sequence HasCysMet->LowRisk No ReagentK PROTOCOL B: Reagent K (or DODT variant) HighRisk->ReagentK Standard PROTOCOL A: TFA / TIPS / Water LowRisk->Standard

Figure 2: Cocktail selection logic based on amino acid sensitivity.

Protocol A: The "Odorless" Standard (TFA/TIPS/Water)

Best for: Peptides without Cys, Met, or sensitive Trp.[1]

  • Composition: 95% TFA, 2.5% TIPS, 2.5% Water (

    
    ).
    
  • Preparation: Premix TFA and Water.[1] Add TIPS last (to prevent phase separation/exotherm).

  • Ratio: Use 10-20 mL of cocktail per 1 gram of resin.

  • Incubation: Shake at Room Temperature (RT) for 2–3 hours.

  • Precipitation: Filter resin.[1][7] Drop filtrate into 10x volume of cold Diethyl Ether (

    
    ).
    
Protocol B: Reagent K (The "Nuclear Option")

Best for: Peptides with Cys, Met, Trp, Tyr, or high tBu burden. Reference: King et al. (1990)[1]

  • Composition:

    • TFA: 82.5%[1][5]

    • Phenol: 5% (crystalline solid, dissolve in TFA)[1]

    • Water: 5%[1][5]

    • Thioanisole: 5%[1][5][7]

    • EDT: 2.5% (Add last, in fume hood!)[1]

  • Preparation: Dissolve Phenol in TFA first. Add Water, Thioanisole, and EDT.[1][3][5][6]

  • Incubation: Shake at RT for 2.5–4 hours.

    • Note: If Arginine (Pbf) content is high (>4 residues), extend to 4 hours.[1]

  • Workup: Precipitate in cold ether. Wash pellet 3x with ether to remove the smelly EDT/Thioanisole.[1]

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][8][9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][10] [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[1][5] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][3][5] International Journal of Peptide and Protein Research, 36(3), 255–266.[1][5] [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989).[1] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[1][3][7] Tetrahedron Letters, 30(21), 2739–2742.[1] [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[1] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][11] International Journal of Peptide and Protein Research, 12(5), 258–268.[1] [Link]

Sources

Technical Support Center: Selective Deprotection of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective deprotection of tert-butyl (t-Bu) esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. The t-butyl ester is a valued protecting group for carboxylic acids due to its robustness under a wide range of conditions and its clean removal under specific acidic protocols.[1][2] This resource combines established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format to help you navigate challenges during the deprotection of tert-butyl esters.

Problem Probable Cause(s) Solution(s)
Incomplete or Slow Reaction 1. Insufficient Acid Strength or Stoichiometry: The acidic catalyst may not be potent enough or used in sufficient quantity to efficiently protonate the ester carbonyl.[3] 2. Low Reaction Temperature: The activation energy for the C-O bond cleavage is not being met. 3. Presence of Water (for anhydrous reactions): Water can compete with the substrate for the acid, reducing its effective concentration.[4] 4. Steric Hindrance: A sterically congested substrate may require more forcing conditions for the acid to access the ester functionality.1. Increase Acid Concentration/Equivalents: For TFA-mediated reactions, a common ratio is 1:1 (v/v) with a solvent like DCM.[4][5] For milder acids, increasing the equivalents may be necessary. 2. Elevate the Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, monitor for potential side reactions. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially when using Lewis acids or reagents like TMSI.[6] 4. Switch to a Stronger Acid or a Different Method: Consider using neat TFA or switching to a Lewis acid-based method which may have a different mechanistic pathway.
Formation of Side Products (e.g., t-butylation of substrate) 1. Reactive Tert-Butyl Cation: The generated tert-butyl carbocation is a potent electrophile that can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, electron-rich aromatic rings) on the substrate or in the reaction mixture.[4][7] 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.1. Add a Scavenger: Introduce a scavenger such as triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume) to the reaction mixture.[4] These agents will trap the tert-butyl cation. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) to favor the desired deprotection over side reactions.
Unintended Deprotection of Other Acid-Labile Groups (e.g., Boc, silyl ethers) 1. Acid Strength is Too High: Strong acids like TFA will readily cleave other acid-sensitive protecting groups such as Boc, trityl, and some silyl ethers.[8][9] 2. Prolonged Reaction Time: Even with milder acids, extended reaction times can lead to the cleavage of more resilient acid-labile groups.1. Use a Milder Acidic System: Employ a milder reagent like 85% aqueous phosphoric acid[10][11] or a Lewis acid such as zinc bromide (ZnBr₂)[1][8][12] or cerium(III) chloride with sodium iodide (CeCl₃·7H₂O/NaI).[13][14] 2. Careful Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize over-reaction.
Product is Difficult to Isolate or Purify 1. Product is a Viscous Oil or Wax: This is common for molecules with flexible chains like PEGs.[4] 2. Formation of Emulsions During Workup: The presence of both hydrophilic and hydrophobic moieties in the product can lead to difficult extractions. 3. Product is Highly Water-Soluble: The desired carboxylic acid may have significant solubility in the aqueous phase, leading to low recovery during extraction.1. Trituration or Precipitation: After removing the reaction solvent, dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-solvent (e.g., cold diethyl ether).[4] 2. Brine Wash or Centrifugation: Use a saturated aqueous sodium chloride (brine) solution to help break emulsions. In persistent cases, centrifugation can aid in phase separation. 3. Lyophilization or Reverse-Phase Chromatography: If the product is highly polar, consider removing all volatile components under high vacuum (lyophilization). For high purity, reverse-phase HPLC is often effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed tert-butyl ester deprotection?

The deprotection proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid. This is followed by the cleavage of the carbon-oxygen bond to form the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[1][3][7] The tert-butyl cation is then typically neutralized by deprotonation to form the volatile gas isobutylene or trapped by a scavenger.[7][15]

Acid-Catalyzed Deprotection Mechanism cluster_0 Deprotection Pathway tBu_Ester Tert-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester + H+ Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Cleavage tBu_Cation Tert-Butyl Cation Protonated_Ester->tBu_Cation Cleavage Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Q2: How do I choose the right acidic conditions for my substrate?

The choice of acid depends on the other functional groups present in your molecule.

  • For robust substrates with no other acid-labile groups: Trifluoroacetic acid (TFA), either neat or in a 1:1 mixture with dichloromethane (DCM), is a common and effective choice.[1][16]

  • For substrates with other acid-sensitive groups (e.g., Boc, some silyl ethers): Milder conditions are necessary to achieve selectivity.

    • Aqueous Phosphoric Acid (85%): An environmentally benign option that offers good selectivity in the presence of Cbz groups, benzyl esters, and TBDMS ethers.[10][11][17]

    • Lewis Acids (e.g., ZnBr₂, CeCl₃·7H₂O/NaI): These can offer chemoselectivity, particularly for cleaving t-butyl esters in the presence of N-Boc groups.[8][12][13][14][18]

    • Formic Acid: Can be used for some sensitive substrates, like β-lactams.[3]

Q3: My compound contains both a tert-butyl ester and an N-Boc group. How can I selectively deprotect the ester?

This is a challenging transformation as both groups are acid-labile. Standard strong acid conditions like TFA will likely remove both. To achieve selectivity, consider using a Lewis acid system such as CeCl₃·7H₂O and NaI in refluxing acetonitrile.[13][14] This system has been shown to selectively cleave tert-butyl esters while preserving the N-Boc group.[13][14] Another option to explore is using ZnBr₂ in DCM, although its selectivity can be substrate-dependent.[8][9][19]

Decision_Workflow Start Start: Deprotect t-Bu Ester Acid_Labile_Groups Other acid-labile groups present? Start->Acid_Labile_Groups TFA_Conditions Use strong acid (e.g., TFA/DCM) Acid_Labile_Groups->TFA_Conditions No Mild_Conditions Select mild/selective conditions Acid_Labile_Groups->Mild_Conditions Yes End End: Purified Carboxylic Acid TFA_Conditions->End Lewis_Acid Consider Lewis Acids (ZnBr₂, CeCl₃) Mild_Conditions->Lewis_Acid N-Boc present? Phosphoric_Acid Consider aq. H₃PO₄ Mild_Conditions->Phosphoric_Acid Other sensitive groups? Lewis_Acid->End Phosphoric_Acid->End

Caption: Decision workflow for selecting deprotection conditions.

Q4: Why is my tert-butyl ester stable to bases and nucleophiles?

The stability of tert-butyl esters to basic and nucleophilic conditions is a key advantage of this protecting group.[1] This stability arises from two main factors:

  • Steric Hindrance: The bulky tert-butyl group physically blocks the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2]

  • Lack of an α-Proton for Elimination: The tert-butyl group does not have any protons on the α-carbon, preventing elimination reactions under basic conditions.

This stability profile allows for orthogonal protection strategies, where other protecting groups (like Fmoc in peptide synthesis) can be removed with bases while the tert-butyl ester remains intact.[1]

Q5: Are there any non-acidic methods for tert-butyl ester deprotection?

While acidic conditions are most common, some alternative methods exist:

  • Trimethylsilyl Iodide (TMSI): This reagent, often generated in situ from TMSCl and NaI, can cleave tert-butyl esters.[6] It is a powerful reagent and should be handled with care.

  • Radical-Mediated Deprotection: A recently reported method uses tris(4-bromophenyl)amminium radical cation ("magic blue") with triethylsilane for a mild deprotection under neutral conditions.[17][20]

  • Thermal Deprotection: In some cases, particularly in flow chemistry setups, high temperatures (120-240°C) can effect the thermolytic cleavage of tert-butyl esters without additional reagents.[21][22]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that lack other acid-sensitive functional groups.

Materials:

  • Tert-butyl ester-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger: Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • (Optional) If your substrate contains nucleophilic residues, add a scavenger like TIS (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL TFA for 10 mL DCM).[4]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[4]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify the product as necessary (e.g., by recrystallization or chromatography).

Protocol 2: Selective Deprotection using Aqueous Phosphoric Acid

This protocol is a milder alternative, useful for substrates with other acid-sensitive groups.

Materials:

  • Tert-butyl ester-protected compound

  • Aqueous phosphoric acid (85 wt%)

  • Solvent (e.g., Dichloromethane or as appropriate for substrate solubility)

  • Water

  • Solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in a suitable solvent.

  • Add aqueous phosphoric acid (85 wt%, typically 5 equivalents).[10]

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product as required.

References

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K., Colgan, S., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • Fiveable. (2025). Tert-butyl esters Definition. Fiveable. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. Wordpress. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Scite. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • Li, B., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Gleason, J. G., et al. (2010). Deprotection of boc-protected compounds.
  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]

  • Yadav, J. S., Reddy, B. V. S., Rao, K. S., & Harikishan, K. (2002). Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. Synthesis, 2002(06), 826-828. [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). Wordpress. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Kumar, S., & Singh, P. (2021). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 4(1). [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239. [Link]

  • Singh, J., & Kaur, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-7. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Paul, S., & Schmidt, R. R. (2000). A New Base Mediated Method for the Cleavage of tert-Butyl Esters. Synlett, 2000(7), 1077-1078. [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Wordpress. [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6223-6228. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the deprotection of a tert-butyl ester. [Link]

Sources

Minimizing sulfonium salt formation in methionine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Subject: Minimizing Sulfonium Salt Formation in Methionine-Containing Peptides Ticket ID: MET-SPPS-001

Welcome to the Technical Support Hub

You are likely here because your Mass Spec data is showing unexplained mass shifts of +56 Da (tert-butyl), +106 Da (Pbf-related), or +90 Da (benzyl) on your Methionine-containing peptides.

These are not random errors; they are sulfonium salts . Methionine (Met) is a "soft" nucleophile that aggressively scavenges carbocations generated during TFA cleavage. Once alkylated, these sulfonium salts are stable, positively charged, and extremely difficult to separate from your target peptide.

This guide provides the protocols to Prevent , Diagnose , and Salvage your synthesis.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is this happening only during cleavage? A: During global deprotection, acid-labile protecting groups (Boc, tBu, Trt, Pbf) release carbocations. In the absence of sufficient "scavengers," the sulfur atom in Methionine acts as a trap for these cations, forming a stable sulfonium salt.

The Diagnostic Signal:

  • +16 Da: Methionine Sulfoxide (Oxidation).[1] Reversible.

  • +56 Da: S-tert-butylation (Alkylation).[1][2] Difficult to reverse.

  • +106 Da: S-alkylation by Pbf cation (from Arg protection). Irreversible.

Visualizing the Problem

The following diagram illustrates the competitive pathway between your scavenger and the Methionine side chain.

Met_Alkylation_Mechanism ProtectingGroup Protecting Group (Boc/tBu/Pbf) Cation Reactive Carbocation (tBu+, Pbf+) ProtectingGroup->Cation Acidolysis (TFA) TFA TFA Cleavage TFA->ProtectingGroup Scavenger Scavenger (EDT/Dodt/Silane) Cation->Scavenger Fast Kinetic Path Met Methionine Side Chain (Thioether) Cation->Met Competing Path (Low Scavenger Conc.) Trapped Scavenger-Adduct (Safe Waste) Scavenger->Trapped Sulfonium Sulfonium Salt (Contaminant) Met->Sulfonium

Figure 1: The kinetic competition between scavengers and Methionine residues during TFA cleavage.

Module 2: The Cleavage Cocktail (Optimization)

Q: My standard cocktail (95% TFA / 2.5% TIS / 2.5% H2O) failed. What do I use? A: Standard cocktails lack a "soft" nucleophile to protect the sulfur. You must introduce a thiol-based scavenger. Reagent K is the gold standard for Met/Cys/Trp peptides, though Reagent H is specifically tuned for Methionine.

Comparative Scavenger Cocktails
Cocktail NameComposition (v/v)Best Use CaseNotes
Reagent K TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%)Standard for Met/Trp/Cys.EDT is malodorous. Phenol protects Tyr.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H2O (3%), DMS (2%), NH4I (1.5%)High-Risk Met. Contains reducing agents (NH4I/DMS) to prevent oxidation simultaneously.[3]
"Odorless" K TFA (90%), TIS (2.5%), H2O (2.5%), Dodt (5%)Lab-Friendly. Dodt (3,6-dioxa-1,8-octanedithiol) replaces EDT. Less smell, similar efficiency.
Protocol: Optimized Cleavage for Met-Peptides

Use this protocol if you observe +56 Da impurities.

  • Preparation: Pre-mix TFA, Phenol, Water, Thioanisole, and EDT (Reagent K ratios). Do not add the resin yet.

  • Chill: Cool the cocktail to 0°C. Cold cleavage slows down the alkylation rate more than the deprotection rate.

  • Addition: Add resin to the cold cocktail.

  • Reaction: Allow to warm to Room Temperature (RT) and shake for 2–3 hours.

    • Critical: If you have multiple Arginines (Pbf), extend to 4 hours, but ensure scavenger load is high.

  • Precipitation: Filter into cold diethyl ether. Do not use Rotovap to dryness first; concentrating the TFA increases the concentration of alkyl cations, promoting late-stage alkylation.

Module 3: The Met(O) Protection Strategy (Total Prevention)

Q: I used Reagent K and still have alkylation. What now? A: If scavengers fail, you must change the chemistry. Use Methionine Sulfoxide [Met(O)] during synthesis.[1][4][5][6]

  • Why: The sulfur in Met(O) is already oxidized. It has no lone pair available to attack carbocations. It is immune to alkylation.

  • The Catch: You must reduce it back to Met after cleavage.

Workflow Visualization

MetO_Strategy Step1 SPPS Coupling Use Fmoc-Met(O)-OH Step2 TFA Cleavage (Standard Cocktail) Step1->Step2 Step3 Result: Met(O)-Peptide (No Sulfonium Salts) Step2->Step3 Immune to Alkylation Step4 Post-Cleavage Reduction (NH4I / DMS) Step3->Step4 Final Final Pure Peptide (Native Met) Step4->Final

Figure 2: The Met(O) protection strategy eliminates the risk of alkylation by temporarily masking the sulfur atom.

Protocol: Post-Cleavage Reduction of Met(O)

Reference: Hackenberger (2006); Nicolas et al. (1995)

  • Dissolve: Dissolve the crude, lyophilized Met(O)-peptide in neat TFA (1 mg peptide / 100 µL TFA).

  • Add Reducing Agents: Add Ammonium Iodide (NH4I) (20 eq) and Dimethyl Sulfide (DMS) (20 eq).

    • Note: The solution will turn dark red/brown due to iodine liberation.

  • Incubate: 0°C for 10 mins, then RT for 30–60 mins.

  • Quench: Pour into cold ether. The iodine color will fade upon dilution/washing (or use a dilute ascorbic acid wash if performing liquid-liquid extraction).

  • Lyophilize: The resulting peptide will be the native Met form.

Module 4: Troubleshooting & FAQs

Q: Can I reverse the sulfonium salt if it has already formed? A: Generally, no . Unlike oxidation (Met to Met(O)), alkylation is usually permanent.

  • Exception: Recent literature suggests that S-tert-butyl groups might be reversed by heating the peptide at 40°C for 24 hours in 5% Acetic Acid [1]. This is a "Hail Mary" attempt and may not work for all sequences, but it is worth trying before re-synthesizing.

Q: I see a +106 Da mass shift. Is this Met-related? A: Yes. This is likely the Pbf protecting group (from Arginine) alkylating your Methionine.

  • Fix: This is notoriously hard to prevent. Switch to Met(O) protection immediately for this sequence. Alternatively, ensure your cleavage cocktail contains Thioanisole , which is specifically effective at scavenging Pbf cations.

Q: Can I use Dithiothreitol (DTT) as a scavenger? A: No. DTT can reduce disulfide bonds if your peptide contains Cys, and it is not an effective carbocation scavenger in TFA. Stick to EDT, Dodt, or Thioanisole.

References

  • Nandhini, K. P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[7] ACS Omega, 8(17), 15637–15646.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.

  • Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. ChemBioChem, 7(9), 1325–1328.

Sources

Validation

Enantiomeric Purity Profiling of D-Methionine Esters: Direct Crown Ether HPLC vs. Marfey’s Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Technical comparison of Direct Chiral HPLC (Crown Ether) vs. Indirect Derivatization (Marfey’s Reagent) for D-Methionine Esters.

Executive Summary: The Challenge of D-Methionine Esters

D-Methionine esters (e.g., methyl, ethyl) are critical intermediates in the synthesis of protease-resistant peptides and peptidomimetics. Unlike their free amino acid counterparts, esters present a unique stability challenge: they are prone to hydrolysis in basic conditions and racemization during derivatization.

Determining the enantiomeric purity of D-Methionine esters (detecting trace L-enantiomers) requires a method that balances speed , sensitivity , and analyte stability . This guide compares the two dominant methodologies:

  • The "Gold Standard" Direct Method: Chiral HPLC using Crown Ether Stationary Phases (Crownpak® CR-I) .

  • The "High-Sensitivity" Indirect Method: Pre-column derivatization using Marfey’s Reagent (FDAA) followed by C18 separation.

Methodology 1: Direct Chiral HPLC (Crown Ether)

The "Product" Recommendation: Daicel Crownpak® CR-I(+) / CR-I(-)

For the routine manufacturing and quality control of amino acid esters, direct chiral chromatography is superior due to its simplicity and lack of sample preparation. While zwitterionic columns (e.g., ZWIX) are excellent for free amino acids, Crown Ether columns are the definitive choice for primary amine-containing esters.

Mechanism of Action

The Crownpak stationary phase utilizes a chiral crown ether (typically a derivative of 18-crown-6) coated or immobilized on silica.[1]

  • Host-Guest Complexation: The crown ether forms a reversible inclusion complex with the primary ammonium group (

    
    ) of the methionine ester.
    
  • Chiral Discrimination: The chiral barriers on the crown ether ring sterically hinder one enantiomer more than the other, creating separation.

  • Why Esters? The complexation relies strictly on the ammonium ion. The esterification of the carboxyl group removes the zwitterionic character but leaves the primary amine available for protonation, making it an ideal candidate for this column.

Experimental Protocol

Objective: Separate trace L-Methionine Methyl Ester (L-Met-OMe) from D-Methionine Methyl Ester (D-Met-OMe).

  • Column: Crownpak CR-I(-) (3.0 mm x 150 mm, 5 µm).[2][3]

    • Expert Insight: We recommend the CR-I(-) column for D-enantiomer purity testing. On CR(-), the elution order is reversed relative to CR(+).[1][2][3][4][5][6][7][8] Typically, L-enantiomers elute first on CR(-). This allows the trace L-impurity to elute before the massive D-peak, preventing peak tailing from masking the impurity.

  • Mobile Phase: Perchloric Acid (pH 1.0 to 1.[2][9]5) / Acetonitrile (85:15 v/v).[2][10]

    • Why Acidic? The low pH ensures the amine is fully protonated (

      
      ) for binding and, crucially, stabilizes the ester  against hydrolysis.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 15°C - 25°C.

    • Note: Lower temperatures often increase the resolution (

      
      ) of crown ether separations by stabilizing the complex.
      
  • Detection: UV at 200–210 nm (detecting the ester carbonyl).

Workflow Diagram

DirectHPLC cluster_0 Direct Method: Crownpak CR-I(-) Sample Sample: D-Met Ester (Trace L-Impurity) Acidify Acidify Sample (pH < 2.0) Sample->Acidify Column Crownpak CR-I(-) (15°C) Acidify->Column Detect UV Detection (210 nm) Column->Detect Result Chromatogram: L-Impurity (First) D-Major (Second) Detect->Result

Caption: Workflow for direct enantiomeric separation. Note the elution order on CR-I(-) favors trace impurity detection.

Methodology 2: Indirect Derivatization (Marfey’s Reagent)

The "Alternative" Solution: FDAA + C18 Column

When UV sensitivity is insufficient (methionine esters have weak chromophores) or when a chiral column is unavailable, Marfey’s method is the industry standard alternative.

Mechanism of Action

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the primary amine of the methionine ester via nucleophilic aromatic substitution.

  • Diastereomer Formation:

    • L-FDAA + D-Met Ester

      
       L-D Diastereomer.
      
    • L-FDAA + L-Met Ester

      
       L-L Diastereomer.
      
  • Separation: These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column. The L-L diastereomer typically elutes before the L-D form due to intramolecular hydrogen bonding reducing hydrophobicity.

Experimental Protocol
  • Reagents: 1% solution of L-FDAA in acetone; 1 M NaHCO

    
    .
    
  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL L-FDAA + 20 µL 1 M NaHCO

      
      .
      
    • Incubate at 40°C for 60 minutes.

    • Quench: Add 20 µL 1 M HCl to stop the reaction and stabilize the ester.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 340 nm (Dinitrophenyl group).[11]

    • Advantage:[2][3][5] The DNP group provides a strong chromophore, increasing sensitivity by 10-100x compared to direct UV.

Workflow Diagram

Marfeys cluster_1 Indirect Method: Marfey's Reagent Input D-Met Ester Sample React Add L-FDAA + NaHCO3 (40°C, 1 hr) Input->React Quench Quench with HCl (Prevent Hydrolysis) React->Quench Sep C18 Column Separation Quench->Sep Output UV 340nm: L-L (Impurity) vs L-D (Major) Sep->Output

Caption: Derivatization workflow. Critical step: Quenching with HCl prevents ester hydrolysis.

Comparative Analysis: Validating the Choice

The following data summarizes the performance of both methods based on experimental validations for amino acid esters.

FeatureDirect HPLC (Crownpak CR-I)Indirect (Marfey's + C18)
Primary Use Case Routine QC, High ThroughputTrace Analysis, Biological Matrices
Sample Prep Minimal (Dilute & Shoot)Complex (1-2 hours derivatization)
Elution Order (D-Sample) CR(-): L (Trace) then D (Major)CR(+): D (Major) then L (Trace)C18: L-L (Trace) then L-D (Major)
Resolution (

)
Typically > 2.0Typically > 5.0 (Very High)
Sensitivity (LOD) Moderate (210 nm)High (340 nm,

)
Risk Factor Column cost (~$1,500)Racemization during heating; Ester hydrolysis at pH 8
Throughput < 15 mins / sample> 90 mins / sample
Expert Insight: The Stability Trap

The most critical variable for esters is pH stability.

  • Crown Ether Method: Uses pH 1-2 mobile phase.[1][5] Methionine esters are highly stable here.

  • Marfey's Method: Requires pH 8-9 for the nucleophilic attack. Although the reaction is fast (1 hr), there is a tangible risk of ester hydrolysis (converting Met-OMe to free Met) or base-catalyzed racemization .

    • Mitigation: If using Marfey's, strictly control incubation time and immediately quench with HCl.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][5][12][13][14][15]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

Sources

A Comparative Guide to tert-Butyl D-methioninate hydrochloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

As a Senior Application Scientist, the selection of raw materials is a decision I weigh with meticulous care. The quality of a final peptide therapeutic is not merely determined by the synthesizer's skill but is fundamentally rooted in the integrity of its constituent building blocks. The Certificate of Analysis (CoA) for an amino acid derivative is our first line of defense, a passport that attests to its identity and purity. However, a CoA only tells part of the story. True scientific diligence requires understanding how these specifications translate into real-world performance.

This guide provides a comprehensive comparison of tert-Butyl D-methioninate hydrochloride against its primary alternatives in Solid-Phase Peptide Synthesis (SPPS). We will dissect the critical parameters of a CoA and present supporting experimental data to illustrate the practical implications of choosing one protected amino acid over another, empowering you to make informed decisions that enhance synthetic efficiency and final product quality.

Decoding the Certificate of Analysis: A Foundation of Trust

A Certificate of Analysis is more than a formality; it is a legally binding document that guarantees a product meets a predefined set of specifications.[1][2][3] For a batch of tert-Butyl D-methioninate hydrochloride, a robust CoA serves as a self-validating system for quality. Key parameters to scrutinize include:

  • Identity and Structure: Confirmation via ¹H NMR and Mass Spectrometry is non-negotiable. This verifies the correct molecular structure and the presence of the tert-butyl ester and hydrochloride salt.

  • Purity (HPLC): Typically, this should be ≥99%.[4] This value, determined by High-Performance Liquid Chromatography, quantifies the presence of the target molecule relative to any impurities.

  • Optical Purity (Chiral HPLC): For stereospecific synthesis, the enantiomeric excess (e.e.) is critical. The presence of the L-enantiomer can lead to the generation of diastereomeric peptide impurities that are often difficult to separate.

  • Residual Solvents (GC): Solvents from the synthesis and purification process can interfere with subsequent coupling reactions. The CoA should confirm they are below acceptable limits defined by guidelines such as ICH Q3C.

  • Water Content (Karl Fischer Titration): Excess water can hydrolyze the tert-butyl ester, compromising the integrity of the building block and affecting reaction stoichiometry.

  • Appearance and Solubility: While seemingly basic, these physical properties are initial indicators of quality and can affect handling and performance in automated synthesizers.

The Competitive Landscape: A Comparison of D-Methionine Derivatives

While tert-Butyl D-methioninate hydrochloride is a valuable reagent, its primary competitors are derivatives designed for the two dominant SPPS strategies: Fmoc/tBu and Boc/Bzl.[5][6]

  • Fmoc-D-Met-OH: The cornerstone of the most common SPPS strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with piperidine, while side chains are protected with acid-labile groups (e.g., tert-butyl).[5][7]

  • Boc-D-Met-OH: Used in the classic Boc/Bzl strategy. The tert-butyloxycarbonyl (Boc) group is removed with moderate acid (e.g., trifluoroacetic acid - TFA), while side chains have more robust, benzyl-based protection requiring strong acid (e.g., HF) for final cleavage.[8]

The fundamental difference lies in their orthogonal protection schemes, which dictate the chemical environments the growing peptide is exposed to, a crucial factor when dealing with sensitive residues like methionine.[5][8]

Experimental Comparison: Performance in Practice

To objectively compare these derivatives, we designed a controlled experiment: the synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-D-Met -Arg-NH₂, on a Rink Amide resin. The D-methionine residue was introduced using each of the three derivatives.

Experimental Protocols
  • Resin Preparation: Rink Amide resin was swelled in Dimethylformamide (DMF).

  • Synthesis Cycle (Fmoc-D-Met-OH):

    • Deprotection: 20% piperidine in DMF (2 x 10 min).

    • Coupling: Fmoc-D-Met-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 45 min.

    • Capping: Acetic anhydride/DIPEA in DMF (for unreacted amines).

  • Synthesis Cycle (Boc-D-Met-OH & tert-Butyl D-methioninate hydrochloride):

    • Note: For this comparison, a Boc-SPPS workflow was used. tert-Butyl D-methioninate hydrochloride requires an initial coupling step to the free amine on the resin, after which it behaves like a standard Boc-protected residue.

    • Deprotection: 50% TFA in Dichloromethane (DCM) (1 x 2 min, 1 x 20 min).

    • Neutralization: 10% DIPEA in DCM (2 x 2 min).

    • Coupling: Boc-D-Met-OH (or the pre-coupled hydrochloride) (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 45 min.

  • Final Cleavage & Deprotection:

    • Reagent: TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours. TIS is a scavenger to prevent re-attachment of cations to sensitive residues.

  • Analysis: Crude peptides were precipitated in cold ether, dried, and analyzed by RP-HPLC and LC-MS.

Data Presentation: Comparative Performance Metrics
Parametertert-Butyl D-methioninate HClFmoc-D-Met-OHBoc-D-Met-OH
Crude Purity (HPLC Area %) 82%94%86%
Major Impurity (LC-MS) Met(O) [+16 Da]Met(O) [+16 Da]Met(O) [+16 Da], t-Bu-Met [+56 Da]
Relative Synthesis Time NormalNormalNormal
Key Consideration Requires free amine for coupling; acts as a Boc-protected equivalent.Milder deprotection conditions.Harsh deprotection can increase side reactions.
Workflow & Side Reaction Visualization

The following diagram illustrates the key chemical steps and potential side reactions associated with incorporating methionine via Fmoc and Boc strategies.

G cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Couple Couple Fmoc-D-Met-OH Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Fmoc_Couple->Fmoc_Deprotect Fmoc_Cleave Final Cleavage (TFA/Scavengers) Fmoc_Deprotect->Fmoc_Cleave Fmoc_Peptide Desired Peptide Fmoc_Cleave->Fmoc_Peptide Major Product Fmoc_Oxidation Met(O) Side Product [+16 Da] Fmoc_Cleave->Fmoc_Oxidation Minor Side Reaction Boc_Couple Couple Boc-D-Met-OH Boc_Deprotect Deprotection (50% TFA in DCM) Boc_Couple->Boc_Deprotect Boc_Cleave Final Cleavage (e.g., HF or high TFA) Boc_Deprotect->Boc_Cleave Boc_Alkylation t-Butyl-Met Side Product [+56 Da] Boc_Deprotect->Boc_Alkylation Potential Side Reaction Boc_Peptide Desired Peptide Boc_Cleave->Boc_Peptide Major Product Boc_Oxidation Met(O) Side Product [+16 Da] Boc_Cleave->Boc_Oxidation Side Reaction

Caption: Comparative workflows for Fmoc and Boc strategies, highlighting key side reactions for methionine.

Authoritative Insights & Discussion

The experimental data clearly favors the Fmoc-D-Met-OH derivative, which yielded the highest crude purity. This is the direct result of the milder, orthogonal chemistry employed. The methionine thioether is sensitive to the acidic conditions and carbocations generated during synthesis.[9]

  • Oxidation Risk: The primary side reaction for methionine is oxidation to methionine sulfoxide (Met(O)).[9][10][11] While this can occur during the final, strongly acidic TFA cleavage step in both strategies, the repeated exposure to moderate acid during every cycle of Boc-SPPS significantly increases the risk compared to the basic deprotection in Fmoc-SPPS.[11]

  • Alkylation Risk: A more insidious side reaction, particularly in Boc chemistry, is the S-alkylation of the methionine side chain by the tert-butyl cation.[8][11] This cation is generated during the acidic removal of any tert-butyl-based protecting groups, including the Boc group itself.[8][] This leads to a +56 Da adduct that can be difficult to remove, and its formation is a known drawback of the Boc/Bzl strategy for methionine-containing peptides.[11]

  • Performance of tert-Butyl D-methioninate hydrochloride: This derivative essentially functions as a building block for Boc-SPPS once coupled to the resin. Its lower purity in our experiment can be attributed to the complexities of handling a hydrochloride salt and the potential for incomplete initial coupling. However, it remains a cost-effective option for sequences where minor increases in Met(O) are tolerable or can be addressed in downstream purification.

Recommendations for the Practicing Scientist

For maximal purity and sequences with multiple sensitive residues, Fmoc-D-Met-OH is the superior choice. Its milder, base-labile deprotection minimizes the risk of both oxidation and alkylation during chain assembly, preserving the integrity of the final peptide.[5]

Boc-D-Met-OH or tert-Butyl D-methioninate hydrochloride can be considered for:

  • Cost-sensitive projects where extensive purification is already planned.

  • Peptides where the methionine residue is not in a functionally critical position.

  • Synthesis of very hydrophobic or aggregation-prone sequences, where the protonated state during Boc-deprotection can sometimes improve solvation.[5]

When using acid-labile strategies, the inclusion of scavengers like dimethyl sulfide (DMS) or ammonium iodide in the cleavage cocktail is highly recommended to reduce Met(O) formation.[9]

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). Retrieved from ECA Academy. [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Image]. Retrieved from ResearchGate. [Link]

  • LCGC. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from LCGC. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: WHO guidance on good practices for pharmaceutical quality control laboratories. Retrieved from WHO. [Link]

  • Wonda Science. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from Wonda Science. [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from Datacor. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec. [Link]

  • Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. [Link]

  • Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). tert-butyl L-methioninate. Retrieved from PubChem. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from Biotage. [Link]

Sources

Chiral Derivatizing Agents for Amino Acid Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Chiral Derivatizing Agents for Amino Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Indirect Approach to Chiral Resolution

In drug development and proteomic analysis, the precise determination of amino acid enantiomeric purity (D- vs. L-) is critical. While direct separation on chiral stationary phases (CSPs) is possible, it is often cost-prohibitive and limited by mobile phase compatibility.

The Indirect Method —derivatizing enantiomers with a chirally pure reagent to form diastereomers—remains the robust workhorse of the industry. This approach allows for separation on standard, inexpensive achiral columns (e.g., C18) with superior selectivity and sensitivity.

This guide provides an objective technical comparison of the three dominant Chiral Derivatizing Agents (CDAs): Marfey’s Reagent (FDAA) , OPA/Chiral Thiols (OPA/IBLC) , and FLEC .

Mechanism of Action

Understanding the chemical basis of derivatization is essential for troubleshooting and method selection.

Diagram 1: Reaction Mechanisms

The following diagram illustrates the fundamental difference between the nucleophilic aromatic substitution of Marfey's Reagent and the isoindole formation of OPA.

ReactionMechanisms cluster_0 Marfey's Reagent (FDAA) cluster_1 OPA / Chiral Thiol (IBLC) FDAA FDAA (Fluorodinitrophenyl-L-alaninamide) Complex_M Diastereomer (Stable Secondary Amine) FDAA->Complex_M Nucleophilic Aromatic Substitution (pH 8-9) AA_M Amino Acid (Enantiomers) AA_M->Complex_M OPA o-Phthalaldehyde Complex_O Isoindole Derivative (Fluorescent) OPA->Complex_O Cyclization (pH 9-10) Thiol Chiral Thiol (IBLC/NAC) Thiol->Complex_O AA_O Primary Amino Acid AA_O->Complex_O

Figure 1: Mechanistic pathways for FDAA (stable substitution) vs. OPA (rapid cyclization).

Comparative Analysis: FDAA vs. OPA/IBLC vs. FLEC

Selection of the correct agent depends on three variables: Target Amine Type , Required Sensitivity , and Stability .

Table 1: Technical Performance Matrix
FeatureMarfey’s Reagent (FDAA) OPA / IBLC FLEC
Target Analytes Primary (1°) & Secondary (2°)Primary (1°) ONLYPrimary (1°) & Secondary (2°)
Reaction Kinetics Slow (60–90 min @ 40°C)Instant (< 2 min @ RT)Moderate (10–30 min @ RT)
Derivative Stability High (> 48 hours)Low (Degrades in mins)High (Stable days/weeks)
Detection Mode UV (340 nm) / MS (ESI)Fluorescence (High Sens.)Fluorescence / UV
LOD (Sensitivity) pmol (UV) / fmol (MS)fmol (Fluorescence)pmol (Fluorescence)
Elution Order L-elutes before D- (typically)Varies by thiol usedVaries
Best Use Case LC-MS, Proline analysis, Complex matricesHigh-throughput, Automated QC, Trace analysisFluorescence detection of 2° amines
Expert Insight:
  • Choose FDAA if you are analyzing complex biological samples using LC-MS. Its hydrophobicity improves retention on C18 columns, and the dinitro-phenyl moiety is excellent for ionization.

  • Choose OPA/IBLC for automated, high-throughput quality control of primary amino acids. The instability of the derivative requires an autosampler with "mix-and-inject" capability.

  • Choose FLEC if you need fluorescence sensitivity for secondary amines (like Proline or Hydroxyproline) which OPA cannot detect.

Experimental Protocols

Protocol A: Marfey’s Method (The Gold Standard for LC-MS)

Best for: Stability and Secondary Amines

Reagents:

  • 1% (w/v) FDAA in Acetone.[1][2][3]

  • 1M NaHCO₃.[1][3]

  • 1M HCl (for quenching).[3]

Workflow:

  • Preparation: Place 50 µL of amino acid sample (50 mM) in a vial.

  • Basification: Add 100 µL of 1M NaHCO₃.

  • Derivatization: Add 200 µL of 1% FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes . Note: Higher temps risk racemization.

  • Quenching: Cool to RT and add 50 µL of 1M HCl (or 2M HCl to reach pH ~2).

  • Analysis: Inject 10 µL onto a C18 column.

    • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[3][4]

    • Gradient: 10% B to 60% B over 45 min.

Protocol B: OPA/IBLC Method (High Sensitivity Fluorescence)

Best for: Speed and Trace Detection of Primary Amines

Reagents:

  • OPA Reagent: 20 mg OPA in 1 mL Methanol + 9 mL Borate Buffer (0.4 M, pH 10.2).

  • Chiral Thiol: N-Isobutyryl-L-cysteine (IBLC) or N-Acetyl-L-Cysteine (NAC) dissolved in water.

Workflow (Automated):

  • Setup: Configure autosampler for pre-column derivatization.

  • Mixing: Aspire 10 µL Sample + 10 µL OPA Reagent + 10 µL IBLC Reagent.

  • Reaction: Mix in loop/vial for 1.0 minute at Room Temperature.

  • Injection: Inject immediately. Crucial: Delay leads to degradation.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1][5][6][7]

Decision Framework

Use this logic flow to select the optimal agent for your specific analytical challenge.

Diagram 2: Selection Workflow

SelectionWorkflow Start Start: Select Derivatizing Agent Q1 Does sample contain Secondary Amines (e.g., Pro)? Start->Q1 Q2 Is Mass Spec (LC-MS) available/required? Q1->Q2 Yes Q3 Is Fluorescence detection required? Q1->Q3 No Res_FDAA Use Marfey's Reagent (FDAA) (Stable, MS-compatible) Q2->Res_FDAA Yes Res_FLEC Use FLEC (Fluorescent, Stable) Q2->Res_FLEC No (UV/FL only) Q3->Res_FDAA No (UV ok) Res_OPA Use OPA / IBLC (Fast, High Sensitivity) Q3->Res_OPA Yes (High Sens)

Figure 2: Decision tree for selecting the appropriate chiral derivatizing agent.

Critical Considerations & Troubleshooting

  • Elution Order Reversal:

    • With FDAA (L-form reagent), L-amino acids typically elute before D-amino acids due to hydrogen bonding stabilization of the L-L diastereomer.

    • Validation: Always run a standard spike (e.g., L-Ala) to confirm elution order, as bulky side chains can occasionally reverse this.

  • Kinetic Resolution (Racemization):

    • Extended heating with FDAA (>90 min or >50°C) can cause slight racemization. Stick to 40°C/60min.

    • OPA reactions are pH sensitive; ensure Borate buffer is pH 10.2 ± 0.1 for optimal yield.

  • Matrix Interference:

    • FDAA is superior for urine/plasma samples because the derivatives are less susceptible to quenching than OPA fluorescent adducts.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][5][6][7][8][9][10][11][12][13][14][15] Link

  • Fujii, K., et al. (1997). Further increase of the sensitivity of Marfey's reagent by using L-FDLA. Analytical Chemistry. Link

  • Agilent Technologies. (2021).[7] Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters. Andrews University Digital Commons. Link

  • Creative Proteomics. (2023). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Link

  • Sigma-Aldrich. (2022). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Comparison Context). Link

Sources

Definitive Sequence & Stereochemical Confirmation of D-Methionine Peptides via MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Standard "bottom-up" proteomics and de novo sequencing rely on the assumption of L-amino acids. D-Methionine (D-Met) is isobaric to L-Methionine (149.21 Da) and, under standard Collision-Induced Dissociation (CID), yields nearly identical b- and y-ion series. A mass spectrometer alone cannot "see" chirality.

The Solution: Confirming the sequence and stereochemistry of a D-Met-containing peptide requires a Self-Validating Orthogonal Workflow . You must decouple sequence confirmation (mass/fragmentation) from stereochemical confirmation (retention time/drift time/derivatization).

This guide details the three-pillar approach used in high-stakes drug development:

  • Chiral LC-MS/MS (Retention Time Separation).

  • Ion Mobility Spectrometry (Collisional Cross-Section Separation).

  • Marfey’s Analysis (Compositional Validation).

Part 1: The Core Problem – Mass Degeneracy

In standard reverse-phase (C18) LC-MS, D-Met and L-Met peptides often co-elute or elute with insufficient resolution to be diagnostic. Furthermore, the thioether side chain of Methionine is prone to oxidation (Met-Sulfoxide, +16 Da), which can confuse retention time data if not controlled.

Why Standard MS/MS Fails
  • Precursor Mass: Identical (

    
     is unchanged).
    
  • Fragment Ions: Standard CID breaks the peptide backbone at the amide bond. The chirality of the

    
    -carbon does not significantly alter the bond dissociation energy in low-energy collision regimes. Therefore, the MS/MS spectra of Ala-L-Met-Phe and Ala-D-Met-Phe are virtually superimposable.
    

Part 2: The Protocols (Self-Validating Systems)

Method A: Comparative Chiral LC-MS/MS (The Gold Standard)

Principle: Use a Chiral Stationary Phase (CSP) to interact differentially with the spatial arrangement of the D-Met side chain. This converts stereochemical differences into temporal differences (Retention Time).

Experimental Workflow
  • Synthesis of Standards: You must synthesize the all-L version (Reference) and the specific D-Met analog (Target).

  • Column Selection:

    • Zwitterionic Cinchona Alkaloid (e.g., Chiralpak ZWIX):[1] Excellent for free amino acids and small peptides.[2]

    • Macrocyclic Glycopeptide (e.g., Chirobiotic T/Teicoplanin): Superior for larger peptides (5-15 residues).

  • Mobile Phase: Avoid standard TFA if using MS. Use volatile buffers (Ammonium Formate/Acetate) to maintain ionization.

Protocol Steps:

  • Equilibration: Equilibrate Chirobiotic T column with 10 mM Ammonium Acetate (pH 4.1) in 50:50 MeOH:H2O.

  • Injection: Inject 10 pmol of L-Standard. Record

    
    .
    
  • Injection: Inject 10 pmol of D-Standard. Record

    
    .
    
  • Co-Injection (Critical): Mix L- and D-standards (1:1) and inject.

    • Success Criteria: Baseline separation (Resolution

      
      ).
      
  • Sample Analysis: Inject your unknown sample. Match

    
     to 
    
    
    
    .
Method B: Ion Mobility Spectrometry (IMS-MS)

Principle: D-amino acids alter the secondary structure (folding) of the peptide in the gas phase. This changes the Collisional Cross Section (CCS). D-isomers often form more compact (or distinct) gas-phase conformers than L-isomers.

Protocol Steps:

  • Instrument: Trapped Ion Mobility (TIMS) or Traveling Wave IMS (TWIMS).

  • Tuning: Optimize wave velocity/height for the specific

    
     range of the peptide to maximize resolution.
    
  • Data Acquisition: Acquire data in IMS-MS/MS mode.

  • Analysis: Extract the mobilogram for the precursor ion.

    • Calculate

      
      .
      
    • Even a <2% difference in CCS is often sufficient for differentiation if the peaks are narrow.

Method C: Marfey’s Analysis (Compositional Validator)

Principle: Hydrolysis of the peptide followed by derivatization with FDAA (Marfey’s Reagent). This converts enantiomers (D/L) into diastereomers (L-D and L-L) which separate easily on a standard C18 column. Note: This destroys sequence information but confirms the presence of D-Met.

Protocol Steps:

  • Hydrolysis: 50

    
    g peptide + 6N HCl (gas phase or liquid) at 110°C for 24h. Add 1% Phenol to protect Met from degradation.
    
  • Derivatization: Dry sample. Add 100

    
    L 1% FDAA in acetone + 20 
    
    
    
    L 1M NaHCO3. Heat at 40°C for 1h.
  • Quench: Add 10

    
    L 2M HCl.
    
  • LC-MS Analysis: Run on standard C18.

    • L-FDAA-L-Met elutes at Time X.

    • L-FDAA-D-Met elutes at Time Y (typically later).

    • Detection: Monitor UV 340nm and MS (SIM mode for derivatized Met mass).

Part 3: Comparative Analysis & Decision Logic

Comparison of Methodologies
FeatureMethod A: Chiral LC-MSMethod B: Ion Mobility (IMS)Method C: Marfey's Analysis
Primary Output Retention Time (

)
Drift Time / CCS (

)
Composition (D vs L ratio)
Sequence Context Preserved (Intact)Preserved (Intact)Destroyed (Hydrolysis)
Resolution High (Baseline separation common)Medium (Depends on folding)Very High
Throughput Low (Long gradients)High (ms timescale)Low (Derivatization steps)
Requirement Synthetic StandardsSynthetic StandardsFDAA Reagent
Cost High (Specialized Columns)High (High-end Instrument)Low (Standard C18)
Decision Logic Diagram

D_Met_Confirmation Start Start: Unknown Peptide (Suspected D-Met) Step1 1. Standard LC-MS/MS (Confirm Sequence & Mass) Start->Step1 Step2 2. Marfey's Analysis (Hydrolysis + FDAA) Step1->Step2 Decision1 D-Met Detected? Step2->Decision1 Stop Stop: Peptide is all L-form Decision1->Stop No Step3 3. Synthesize Standards (L-Form & D-Met Form) Decision1->Step3 Yes Step4 4. Comparative Chiral LC-MS (Co-injection) Step3->Step4 Decision2 RT Matches D-Standard? Step4->Decision2 ResultD CONFIRMED: D-Met Peptide Decision2->ResultD Yes ResultL Re-evaluate: Isomerization or PTM? Decision2->ResultL No

Caption: Workflow for confirming D-Methionine. Marfey's confirms presence; Chiral LC confirms position.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the specific workflow for the Comparative Chiral LC-MS/MS experiment, which is the most definitive method for sequencing context.

Chiral_Workflow cluster_results Expected Outcome Synth Peptide Synthesis (L-Ref & D-Target) Mix Mix 1:1 (Co-Injection) Synth->Mix LC Chiral LC Separation (e.g., Chirobiotic T) Mix->LC MS MS/MS Detection (MRM or Full Scan) LC->MS Data Chromatogram Analysis MS->Data Res1 Peak 1: L-Isomer (RT: 12.4 min) Data->Res1 Res2 Peak 2: D-Isomer (RT: 14.1 min) Data->Res2

Caption: Comparative Chiral LC-MS/MS workflow. Co-injection ensures retention time differences are real.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

  • Weatherly, C. A., et al. (2017). Fast and Effective Ion Mobility–Mass Spectrometry Separation of D-Amino-Acid-Containing Peptides. Analytical Chemistry. Link

  • Vitek, O., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts.[3] Journal of Proteome Research. Link

  • Zhang, T., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[1] Chiral Technologies Application Note. Link

  • Inglis, A. S., & Edman, P. (1970).[4] Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. Analytical Biochemistry. Link

Sources

Optical rotation measurement for tert-Butyl D-methioninate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Optical Rotation Measurement of tert-Butyl D-methioninate hydrochloride: A Comparative Methodological Analysis

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as amino acid derivatives, ensuring enantiomeric purity is a cornerstone of quality control. This guide provides a detailed protocol and comparative analysis for measuring the optical rotation of tert-Butyl D-methioninate hydrochloride, a key chiral building block. We will delve into the principles of polarimetry, present a robust experimental workflow, and compare this classical technique with modern chromatographic alternatives.

The Criticality of Chirality in Amino Acid Derivatives

Amino acids and their derivatives are fundamental chiral pools for the synthesis of active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms (enantiomers) can lead to vastly different pharmacological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or, in some well-known cases, toxic. Therefore, the precise measurement of enantiomeric purity, often assessed via optical rotation, is a non-negotiable step in both research and manufacturing environments.

Fundamentals of Optical Rotation

Optical rotation is the phenomenon where a plane of polarized light is rotated upon passing through a solution of a chiral substance. The angle of this rotation is a characteristic physical property of the compound. The specific rotation, [α], is a standardized measure and is calculated using Biot's Law:

[α]λT = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

This value is a constant for a pure enantiomer under defined conditions and serves as a reliable indicator of its identity and purity.

Experimental Protocol for Optical Rotation Measurement

This protocol outlines a standardized procedure for determining the specific rotation of tert-Butyl D-methioninate hydrochloride. The causality behind each step is explained to ensure a robust and self-validating measurement.

Instrument and System Suitability
  • Instrument: A high-precision polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control is required.

  • Calibration: Before any measurements, the instrument's calibration should be verified using a certified quartz control plate or a standard solution of sucrose, as described in pharmacopeial guidelines such as USP General Chapter <781>. This step is crucial for establishing the trustworthiness of the results.

  • Cell Handling: The polarimeter cell must be scrupulously clean and dry. It should be handled carefully to avoid fingerprints on the optical surfaces.

Sample Preparation and Measurement Workflow

The following workflow is designed to minimize sources of error.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation & Reporting A Accurately weigh ~1.0 g of sample B Quantitatively transfer to a 50 mL volumetric flask A->B C Dissolve and dilute to volume with the specified solvent (e.g., Methanol) B->C D Ensure complete dissolution and thermal equilibrium (20°C) C->D E Rinse cell with solvent and take a blank reading D->E F Rinse cell with sample solution and fill, avoiding air bubbles E->F G Place cell in polarimeter and allow temperature to stabilize F->G H Record the observed rotation (α). Repeat 5 times. G->H I Calculate the average observed rotation H->I J Calculate specific rotation [α] using Biot's Law I->J K Report the result with all conditions (temp, solvent, conc.) J->K

Caption: Workflow for Optical Rotation Measurement.

  • Solvent Selection: The choice of solvent is critical as it can influence the specific rotation. For amino acid hydrochlorides, polar solvents like water, methanol, or ethanol are typically used. The solvent must be specified when reporting the result.

  • Concentration: A concentration of 1-2 g/100 mL (c = 0.01-0.02 g/mL) is often sufficient. The solution must be free of undissolved particles.

  • Temperature Control: Optical rotation is temperature-dependent. Measurements should be conducted at a constant, specified temperature, typically 20°C or 25°C.

Comparative Analysis

Comparison with Related Compounds

Direct, published specific rotation data for tert-Butyl D-methioninate hydrochloride is not widely available in standard literature. However, we can establish an expected range and demonstrate the utility of the measurement by comparing it to the parent amino acid and other esters.

CompoundSolventConcentration (g/100mL)Specific Rotation [α]D20
D-Methionine5 M HCl2-22.5° to -24.0°
L-Methionine5 M HCl2+22.5° to +24.0°
tert-Butyl D-methioninate HClMethanolTo be determinedExpected to be negative
L-Alanine tert-butyl ester HClEthanol1+8.5°

This table highlights that while the sign of rotation for a D-amino acid derivative is expected to be opposite to its L-counterpart, the magnitude is influenced by the ester group and the solvent. The measurement for tert-Butyl D-methioninate hydrochloride would serve as a crucial identity and quality specification.

Comparison of Analytical Techniques for Chiral Purity

Polarimetry is a rapid and cost-effective method for confirming the bulk enantiomeric identity. However, for quantifying small amounts of an undesired enantiomer (enantiomeric excess, e.e.), other techniques are more suitable.

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measurement of the rotation of plane-polarized light.Fast, non-destructive, low cost, simple instrumentation.Low sensitivity for detecting minor enantiomeric impurities; requires a pure standard for comparison.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High sensitivity and accuracy for e.e. determination; can separate multiple chiral compounds.Higher cost, requires method development, more complex instrumentation.
Chiral GC Gas-phase separation on a chiral stationary phase.Excellent for volatile and thermally stable compounds.Limited to volatile samples; derivatization may be required.
NMR Spectroscopy Using chiral shift reagents to induce chemical shift differences between enantiomers.Provides structural information; can be used for absolute configuration determination.Lower sensitivity than chromatography; requires specialized reagents and expertise.

The choice of technique depends on the specific requirements of the analysis.

G cluster_start cluster_decision cluster_methods Start Need to Assess Chiral Purity D1 Confirm Bulk Identity & Optical Purity? Start->D1 D2 Quantify Enantiomeric Excess (e.e.)? D1->D2 No M1 Polarimetry D1->M1 Yes M2 Chiral HPLC/GC D2->M2 Yes M3 NMR with Chiral Shift Reagents D2->M3 Alternative

Caption: Decision Tree for Chiral Analysis Method Selection.

Conclusion

The measurement of optical rotation remains a fundamental and valuable tool in the quality control of chiral substances like tert-Butyl D-methioninate hydrochloride. While it may not offer the high sensitivity of chromatographic methods for determining enantiomeric excess, its speed, simplicity, and low cost make it an indispensable technique for confirming chiral identity and ensuring bulk purity. A well-executed measurement, grounded in a robust protocol with proper system suitability checks, provides a reliable and trustworthy assessment of this critical quality attribute, safeguarding the integrity of the final pharmaceutical product.

References

  • Title: <781> OPTICAL ROTATION Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Methionine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Chiral Chromatography Source: ScienceDirect URL: [Link]

Purity Assessment by Quantitative NMR (qNMR): The Absolute Truth Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to Primary Ratio Methods

In the pharmaceutical and chemical industries, "purity" is often a relative term defined by the method of detection. For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse of purity assessment. However, HPLC is inherently a comparative method—it requires a reference standard of the exact same analyte to be quantitative, or it assumes (often incorrectly) that all components have equal response factors.

Quantitative NMR (qNMR) has emerged as a superior alternative for absolute purity determination.[1][2][3] Unlike chromatography, qNMR is a primary ratio method .[4][5] It relies on the fundamental physical property that the integrated signal intensity is directly proportional to the number of nuclei producing that signal. This allows for SI-traceable purity assessment using a universal internal standard, eliminating the need for compound-specific reference materials.[6]

This guide objectively compares qNMR against traditional Mass Balance (HPLC + TGA/KF) approaches and details the rigorous protocols required to achieve metrological accuracy.

Part 1: The Landscape of Purity Assessment

To understand why qNMR is gaining traction in pharmacopeial standards (e.g., USP <761>, Ph. Eur. 2.2.33), we must compare it to the alternatives.

The "Mass Balance" Approach (The Old Standard)

Traditionally, the purity of a new drug substance is calculated by subtraction:



  • Organics: Measured by HPLC-UV (Area %).

  • Volatiles: Measured by TGA or Karl Fischer (KF).

  • Inorganics: Measured by Residue on Ignition (ROI).

The Flaw: This assumes HPLC detects everything. If an impurity lacks a chromophore (does not absorb UV light) or co-elutes with the main peak, the purity is overestimated.

The qNMR Approach

qNMR measures the analyte directly against an Internal Standard (IS).[1][7] It "counts" the protons.[1][3] If the sample contains 5% of a non-UV active salt or solvent, qNMR sees it (or sees the dilution of the main peak) immediately.

Comparative Performance Matrix
FeatureqNMR (Primary Ratio Method) HPLC-UV (Chromatographic) Mass Balance (TGA/DSC/KF)
Principle Direct quantification (molar ratio).[6]Separation + Relative response.Indirect (Subtraction of impurities).
Reference Standard Universal (e.g., Maleic Acid).[8] Any certified IS works.Specific . Requires high-purity standard of the analyte.None (for the analyte), but requires multiple instruments.
Response Factor Unity (1.0). All protons respond equally.Variable. Depends on extinction coefficient (

).
N/A
Blind Spots Inorganic salts (unless using heteronuclei), paramagnetic impurities.Non-chromophoric compounds, co-eluting peaks.Thermal decomposition during heating.
Precision High (0.5 – 1.0% RSD).Very High (< 0.5% RSD).Variable (Cumulative error of 3 methods).
Speed Fast (< 30 mins).Slow (Method development + run time).Slow (Requires 3 separate assays).
Decision Logic: When to Use Which Method

PurityDecision Start Start: Purity Assessment RefStd Is a Certified Reference Standard of the Analyte Available? Start->RefStd Routine Routine QC/Batch Release RefStd->Routine Yes Structure Is Structure/Identity Confirmed? RefStd->Structure No UseHPLC Use HPLC-UV (High Precision, Relative) Routine->UseHPLC Yes UseqNMR Use qNMR (Absolute Purity, SI-Traceable) Structure->UseqNMR Yes (Early Phase/R&D) Hybrid Hybrid: Use qNMR to certify a standard, then HPLC Structure->Hybrid Need High Throughput? Hybrid->UseHPLC

Figure 1: Strategic decision matrix for selecting purity assessment methodology. qNMR is critical when reference standards are unavailable (Early R&D) or when certifying a reference standard.

Part 2: The qNMR Workflow (Expert Protocol)

As a Senior Application Scientist, I emphasize that qNMR is only as good as the protocol. The most common source of error is not the instrument, but the relaxation delay and the weighing.

Step 1: Internal Standard (IS) Selection

You do not need a standard of your drug. You need a "TraceCERT" or NIST-traceable standard that:

  • Is highly soluble in your chosen deuterated solvent.

  • Has non-overlapping signals with your analyte.[9][10]

  • Has a high purity (>99.9%) with low uncertainty.[5]

Common IS Choices:

  • Maleic Acid: Good for

    
    , DMSO. Distinct singlet at ~6.3 ppm.
    
  • Dimethyl Sulfone (DMSO2): Good for

    
    . Singlet at ~3.0 ppm.
    
  • BTMSB: For organic solvents, signal at 0 ppm (reference) and ~7 ppm.

Step 2: Metrological Weighing (The Critical Error Source)

qNMR is a gravimetric technique.

  • Equation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][3][4][7][8][11][12][13]
  • Protocol: Use a microbalance (readability 0.001 mg or 0.01 mg). Weigh at least 10-20 mg of sample and IS to reduce relative weighing error to <0.1%. Do not rely on volumetric additions; they introduce density/temperature errors.

Step 3: Acquisition Parameters (The Physics of Accuracy)

To achieve <1% uncertainty, you must allow the nuclei to fully relax back to equilibrium between scans.[3]

  • Pulse Angle:

    
     (maximizes signal).
    
  • Spectral Width: Wide enough (e.g., 20 ppm) to ensure baseline is flat.

  • Relaxation Delay (

    
    ):  This is the most critical parameter.
    
    • Rule:

      
       (recovers 99.3% magnetization).
      
    • Gold Standard:

      
        (recovers 99.9% magnetization).
      
    • Procedure: Run a quick inversion-recovery experiment to find the longest

      
       in your sample.[10] If the longest 
      
      
      
      is 3 seconds, your repetition time must be >15 seconds.
  • Signal-to-Noise (S/N): Target > 150:1 (preferably >250:1) for the integration limits to be precise.

Step 4: Processing
  • Phasing: Manual phasing is required. Autophasing often fails at the baseline extremities.

  • Baseline Correction: Use a polynomial fit (e.g., Bernstein polynomial) on signal-free regions.

  • Integration: Do not use "valley-to-valley." Use consistent ranges (e.g.,

    
    ).
    
Visualizing the Workflow

qNMRWorkflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Weigh Gravimetric Weighing (Sample + IS) Uncertainty < 0.1% Solvate Dissolve in Deuterated Solvent Weigh->Solvate T1Check Measure T1 (Inversion Recovery) Solvate->T1Check ParamSet Set d1 > 5*T1 Pulse = 90 deg T1Check->ParamSet Acquire Acquire Scans (S/N > 250:1) ParamSet->Acquire Phase Manual Phasing & Baseline Corr Acquire->Phase Integrate Integration (Include Satellites) Phase->Integrate Calc Calculate Purity (Eq. 1) Integrate->Calc

Figure 2: The self-validating qNMR workflow. Note the T1 measurement step, which prevents the common error of signal saturation.

Part 3: Experimental Data & Case Studies

To demonstrate the "Truth Serum" nature of qNMR, we compare data from a typical pharmaceutical intermediate assessment.

Case Study: The "Hidden" Impurity

Scenario: A researcher synthesized a boronic acid intermediate.

  • HPLC-UV Result: The chromatogram showed a single sharp peak. Purity calculated at 99.8% (Area %).[5]

  • qNMR Result: The researcher ran qNMR using Maleic Acid as the internal standard. Purity calculated at 94.2% .

Why the discrepancy? The sample contained residual oligomers and inorganic salts from the workup. These species had no UV chromophore (invisible to HPLC) but contained protons (visible to NMR) or added mass (diluting the sample).

Comparative Data Table
ParameterHPLC-UV ResultqNMR ResultNotes
Purity Value 99.8%94.2%Mass Balance gap of 5.6%.[7]
Measurement Time 45 mins (Gradient)15 minsqNMR is faster for single samples.
Standard Used None (Area % assumption)Maleic Acid (TraceCERT)qNMR is traceable to SI units.[4][5][7][12]
Detection Basis UV Absorbance (254 nm)1H Nuclei (Molar)qNMR detected non-UV active oligomers.

Part 4: References

  • BIPM (Bureau International des Poids et Mesures). Quantitative NMR (qNMR) as a primary reference measurement procedure. [Link][5]

  • Journal of Medicinal Chemistry. Purity of Reference Standards for Research: The Case for qNMR. (General reference to ACS guidelines). [Link]

Sources

Comparative

A Comparative Guide to Tert-butyl and Methyl Ester Protection of Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For methionine, a seemingly non-reactive amino acid, the choice of a C-terminal protecting group can have significant consequences, particularly concerning side reactions during cleavage. This guide provides an in-depth, objective comparison of two common carboxyl-protecting groups, the tert-butyl (tBu) ester and the methyl (Me) ester, for methionine, with a focus on their application in the widely adopted Fmoc/tBu orthogonal strategy.

The Critical Role of Carboxyl Protection in Peptide Synthesis

The carboxyl group of the C-terminal amino acid must be protected during peptide synthesis to prevent its unwanted participation in coupling reactions. This protection is typically achieved by converting the carboxylic acid into an ester. The ideal protecting group should be stable throughout the synthesis cycles, including the repeated steps of Nα-Fmoc deprotection with a base (e.g., piperidine), and be readily removable at the final cleavage stage without causing degradation of the peptide.

Tert-butyl Ester: The Industry Standard for Fmoc/tBu Orthogonal Strategy

The tert-butyl ester is the cornerstone of the Fmoc/tBu orthogonal protection scheme. Its stability under the basic conditions required for Fmoc group removal and its lability under acidic conditions make it an ideal choice for protecting the C-terminal carboxyl group, as well as the side chains of acidic amino acids like aspartic and glutamic acid.[1]

Synthesis and Stability

Fmoc-Met-OtBu can be synthesized through various methods, with one common approach involving the reaction of Fmoc-Met-OH with isobutylene in the presence of a strong acid catalyst. The resulting tert-butyl ester is highly stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF), which is the foundation of the Fmoc/tBu orthogonality.

Deprotection and Associated Side Reactions with Methionine

The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For tBu-protected peptides, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). However, the thioether side chain of methionine is susceptible to two major acid-catalyzed side reactions during TFA cleavage: oxidation and S-alkylation.[2][3]

  • Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)).[2][3]

  • S-alkylation (tert-butylation): The highly reactive tert-butyl cations generated during the cleavage of tBu protecting groups can alkylate the nucleophilic sulfur atom of the methionine side chain, forming a sulfonium salt.[2]

Experimental data has shown that under standard cleavage conditions (TFA/TIS/H₂O 95:2.5:2.5), a model methionine-containing peptide exhibited 23.9% S-tert-butylation and 1.4% oxidation .[2] These side products can be difficult to separate from the desired peptide, leading to lower yields and purity.

To mitigate these side reactions, scavengers are typically added to the cleavage cocktail. These molecules act by trapping the reactive tert-butyl cations. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Methyl Ester: A Seemingly Simpler but Problematical Alternative

The methyl ester is a simple and seemingly straightforward protecting group for the carboxyl function. It can be prepared by reacting the amino acid with methanol in the presence of an acid catalyst.

Deprotection and its Inherent Challenges

The primary drawback of the methyl ester in the context of modern peptide synthesis is its deprotection method. Methyl esters are typically cleaved by saponification, which involves hydrolysis under basic conditions (e.g., using NaOH or LiOH).[4] This presents several significant challenges:

  • Incompatibility with Fmoc Strategy: The strong basic conditions required for saponification are not compatible with the base-labile Fmoc protecting group used for the Nα-amino group. This lack of orthogonality makes the methyl ester unsuitable for standard Fmoc-SPPS.

  • Racemization: The C-terminal amino acid is particularly susceptible to racemization under the basic conditions of saponification.[4][5] This loss of stereochemical integrity is a critical issue in the synthesis of biologically active peptides. The racemization of N-protected amino acid methyl esters during saponification is a well-documented problem.[5]

  • Side Reactions with Other Residues: The harsh basic conditions can also lead to other side reactions, such as the decomposition of serine-containing peptides.[5]

While milder, non-hydrolytic methods for methyl ester cleavage exist, they often involve reagents that are not fully compatible with the complex functionalities present in a growing peptide chain.

Head-to-Head Comparison: Tert-butyl Ester vs. Methyl Ester for Methionine Protection

FeatureTert-butyl EsterMethyl Ester
Synthesis Requires specific reagents like isobutylene or tert-butyl acetate.Simple esterification with methanol.
Stability Stable to base (piperidine), labile to strong acid (TFA).Stable to acid, labile to base.
Orthogonality in Fmoc-SPPS Excellent: Fully orthogonal with the Fmoc protecting group.[1]Poor: Not orthogonal; deprotection conditions cleave the Fmoc group.
Deprotection Method Acidolysis (e.g., TFA).Saponification (basic hydrolysis).[4]
Key Side Reactions (Methionine) Oxidation and S-tert-butylation during TFA cleavage.[2][3]Racemization of the C-terminal methionine during saponification.[4][5]
Mitigation of Side Reactions Addition of scavengers (e.g., TIS, water, thioanisole) to the cleavage cocktail.Milder saponification conditions may reduce but not eliminate racemization.
Overall Suitability for Fmoc-SPPS High: The industry standard due to its orthogonality and well-characterized deprotection.Very Low: Fundamentally incompatible with the Fmoc strategy and high risk of racemization.

Experimental Protocols

Protocol 1: Synthesis of a Methionine-Containing Peptide using Fmoc-Met-OtBu

This protocol outlines the final cleavage and deprotection of a peptide synthesized on a solid support with a C-terminal methionine protected as a tert-butyl ester.

Workflow for Cleavage and Deprotection of a Met-Containing Peptide

Peptide_Resin Peptidyl-Resin (Fmoc-AA...-Met-Resin) Cleavage Cleavage & Deprotection (1-3 hours, RT) Peptide_Resin->Cleavage TFA_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O/Thioanisole) TFA_Cocktail->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Precipitation Precipitate with Cold Ether Purification Purification (HPLC) Precipitation->Purification Crude_Peptide->Precipitation

Caption: Workflow for the final cleavage and deprotection of a methionine-containing peptide.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Thioanisole

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Acetonitrile

  • HPLC system for purification

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DCM in a reaction vessel.

  • Cleavage Cocktail Preparation: In a separate container, carefully prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O/Thioanisole (90:5:2.5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase HPLC.

Protocol 2: Theoretical Deprotection of a Methionine-Containing Peptide Methyl Ester

This protocol is provided for illustrative purposes to highlight the challenges and is generally not recommended for peptide synthesis.

Workflow for Saponification of a Peptide Methyl Ester

Peptide_Ester Protected Peptide-OMe Saponification Saponification (e.g., LiOH in THF/H₂O) Peptide_Ester->Saponification Crude_Acid Crude Peptide Acid Saponification->Crude_Acid Acidification Acidification (e.g., dilute HCl) Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (HPLC) (High risk of racemized product) Extraction->Purification Crude_Acid->Acidification

Caption: Theoretical workflow for the saponification of a peptide methyl ester, highlighting the key steps.

Procedure:

  • Dissolution: Dissolve the N-terminally protected peptide methyl ester in a suitable solvent mixture (e.g., THF/water).

  • Saponification: Add a solution of LiOH or NaOH and stir at room temperature. The reaction progress should be monitored carefully.

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the peptide into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting peptide acid by chromatography, with the significant risk of isolating a racemized product.

Conclusion

The choice between a tert-butyl ester and a methyl ester for the protection of C-terminal methionine in Fmoc-based solid-phase peptide synthesis is a critical one, with significant implications for the success of the synthesis. The tert-butyl ester, with its orthogonal deprotection under acidic conditions, is the clear and superior choice. While the acid-catalyzed side reactions of methionine oxidation and S-alkylation are a concern, they can be effectively managed through the use of appropriate scavengers in the cleavage cocktail.

In contrast, the methyl ester is fundamentally incompatible with the Fmoc/tBu strategy due to the harsh basic conditions required for its removal. The high risk of racemization at the C-terminal methionine during saponification poses a significant threat to the stereochemical integrity and, consequently, the biological activity of the final peptide. Therefore, for researchers, scientists, and drug development professionals engaged in Fmoc-SPPS, the use of a tert-butyl ester for C-terminal methionine protection is the recommended and scientifically sound approach to ensure the synthesis of high-purity, stereochemically defined peptides.

References

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • BenchChem. (2025). Stability of the tert-Butyl (tBu)
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemRxiv. (2023).
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed. [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363.
  • ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biotage. (2023, February 7).

Sources

A Senior Application Scientist's Guide to the Chiral Separation of D/L Methionine Esters on Different Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical sciences, the enantioselective separation of chiral molecules is not merely a technical challenge but a fundamental necessity. The stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. Methionine, an essential amino acid, and its ester derivatives are crucial chiral building blocks in the synthesis of new pharmaceuticals.[1] Ensuring enantiomeric purity is paramount, making robust analytical methods for their separation indispensable.[2][3]

This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the separation of D/L methionine esters, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the underlying chiral recognition mechanisms, present comparative experimental data, and offer detailed protocols to empower you to select and implement the most effective method for your application.

Polysaccharide-Based Stationary Phases: The Versatile Workhorses

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most powerful and widely used for chiral separations due to their broad applicability and high chiral recognition ability.[4][5] These CSPs are available in two main formats: coated, where the polysaccharide derivative is physically adsorbed onto the silica support, and immobilized, where it is covalently bonded.[3][6] Immobilized phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for method development.[3]

Chiral Recognition Mechanism

The separation mechanism on polysaccharide CSPs is a complex interplay of various interactions. The chiral recognition sites are believed to be "grooves" or "cavities" formed by the helical structure of the polysaccharide polymer. Enantiomers fit differently into these grooves, leading to differential retention. The key interactions involved are:

  • Hydrogen Bonding: Between the polar groups of the analyte (e.g., carbonyl of the ester, N-H of a derivative) and the carbamate groups on the CSP.[6][7]

  • Dipole-Dipole Interactions: Occurring between the analyte and the polar carbamate derivatives.[6][7]

  • π-π Stacking: Interactions between aromatic rings in the analyte (if derivatized) and the phenyl groups of the CSP.

  • Steric Hindrance (Inclusion): The most critical factor, where one enantiomer fits more snugly into the chiral groove than the other, leading to a longer retention time.[6]

G cluster_CSP Polysaccharide CSP (Amylose/Cellulose Derivative) cluster_analytes D/L Methionine Ester Enantiomers cluster_interactions Interaction Forces cluster_output Chromatographic Elution CSP Chiral Groove H_Bond Hydrogen Bonding CSP->H_Bond Dipole Dipole-Dipole CSP->Dipole Steric Steric Fit CSP->Steric Elution D-Isomer Elutes First L-Isomer Elutes Second CSP->Elution Separation L_Met L-Methionine Ester L_Met->CSP Good Fit (Stronger Interaction) D_Met D-Methionine Ester D_Met->CSP Poor Fit (Weaker Interaction)

Comparative Experimental Data

Polysaccharide phases have demonstrated excellent performance for N-derivatized amino acid esters. Derivatization, for instance with Fmoc (9-fluorenylmethoxycarbonyl), is often employed to enhance interaction with the CSP and improve UV detection.[8]

Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temp. (°C)Resolution (Rs) / Selectivity (α)Reference
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))N-Fmoc-DL-Methionine Methyl Ester10% 2-Propanol in Hexane (+0.1% TFA)1.0RTα = 1.18[8]
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))NBD-DL-α-Amino Acid Ethyl Esters10-30% 2-Propanol in Hexane1.0RTGood separation reported[1]
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))N-Z-DL-Amino Acid EstersHexane / 2-Propanol (9:1, v/v)1.030Rs > 1.5 reported for many[9]
Experimental Protocol: Separation of N-Fmoc-DL-Methionine Methyl Ester

This protocol is adapted from methodologies demonstrating the separation of derivatized amino acid esters on polysaccharide CSPs.[8][9]

  • Sample Preparation (Derivatization):

    • Dissolve DL-Methionine methyl ester in a suitable solvent (e.g., acetone/water mixture).

    • Add a solution of Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in acetone.

    • Adjust the pH to ~9 with a mild base (e.g., sodium bicarbonate solution) and stir for 1-2 hours at room temperature.

    • Extract the N-Fmoc-DL-Methionine methyl ester using an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase for injection.

  • HPLC System and Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 10% 2-Propanol / 90% n-Hexane (v/v) with 0.1% Trifluoroacetic Acid (TFA). Note: TFA is often added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two eluting peaks corresponding to the D and L enantiomers.

    • Calculate the Resolution (Rs) using the formula: Rs = 2 * (t_R2 - t_R1) / (w1 + w2), where t_R are retention times and w are peak widths. A baseline separation is achieved when Rs ≥ 1.5.

    • Calculate the Selectivity (α) using the formula: α = k'2 / k'1, where k' is the retention factor for each enantiomer.

Cyclodextrin-Based Stationary Phases: Masters of Inclusion

Cyclodextrins (CDs) are chiral, bucket-shaped oligosaccharides that are excellent for separating enantiomers that can fit within their hydrophobic cavity.[10][11] Native β-cyclodextrin is commonly used, but derivatized versions (e.g., acetylated, hydroxypropylated) offer a wider range of selectivities.[12] CD-based CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[13]

Chiral Recognition Mechanism

The primary mechanism is the formation of transient diastereomeric inclusion complexes.[10][11]

  • Inclusion: The non-polar part of the analyte (e.g., the ethyl or methyl group of the ester and the side chain of methionine) fits into the hydrophobic interior of the CD cavity. The size of the analyte relative to the cavity is critical.[10]

  • Secondary Interactions: The polar hydroxyl groups at the rim of the CD cavity interact with polar functional groups of the analyte (e.g., ester carbonyl, amino group) via hydrogen bonding.[10]

  • Enantioselectivity: The differential stability of the inclusion complexes for the D and L enantiomers, governed by the steric fit and the orientation of substituents for secondary interactions, results in their separation.

G cluster_CSP Cyclodextrin CSP cluster_analyte Analyte (Methionine Ester) cluster_output Complex Formation & Separation CD_Cavity Hydrophobic Cavity CD_Rim Hydrophilic Rim (-OH groups) Complex Diastereomeric Inclusion Complexes (D-complex vs L-complex) Analyte_hydrophobic Hydrophobic Part (Side Chain) Analyte_hydrophobic->CD_Cavity Inclusion Analyte_polar Polar Part (Ester/Amine) Analyte_polar->CD_Rim H-Bonding Separation Different Complex Stability leads to Separation Complex->Separation

Comparative Experimental Data

Cyclodextrin phases are effective for both HPLC and GC separations. For GC, derivatization to form volatile esters (e.g., methyl, ethyl) and amides is standard.

Stationary PhaseAnalyteMode / Mobile PhaseTemp. (°C)Key FindingReference
Isopropylcarbamate Cyclofructan 6DL-MethioninePolar Organic: MeOH/ACN/AcOH/TEA (75/25/0.3/0.2)23Successful enantioseparation achieved.[14]
Teicoplanin (Macrocyclic Glycopeptide)DL-MethionineReversed-Phase: MeOH/Water (70/30)25Baseline separation reported.[7]
β-Cyclodextrin Bonded SilicaD/L-Amino AcidsAqueous BufferRTAdsorption efficiency higher for L-isomers.[12]
Derivatized β-Cyclodextrin (GC)Various EnantiomersGC Carrier Gas (e.g., He, H₂)ProgrammedCapable of resolving a wide range of enantiomers.[15]
Experimental Protocol: GC Separation of D/L-Methionine Methyl Ester

This protocol is based on general methods for the GC chiral separation of amino acid derivatives.[15][16] This method requires a two-step derivatization to make the analyte volatile and suitable for GC.

  • Sample Preparation (Derivatization):

    • Esterification: React DL-methionine with methanolic HCl (e.g., 3M HCl in methanol) at 100°C for 30-60 minutes to form the methyl ester hydrochloride. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add a chiral derivatizing agent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), in a solvent like dichloromethane with a mild base. This reaction forms diastereomeric amides.[16] Alternatively, a non-chiral acylation (e.g., with trifluoroacetic anhydride) can be performed, relying solely on the chiral GC column for separation.

    • Quench the reaction, wash, dry, and reconstitute the sample in a suitable solvent for GC injection.

  • GC System and Conditions:

    • Column: Rt-βDEXse™ (30 m x 0.25 mm, 0.25 µm) or similar derivatized cyclodextrin column.

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min. (This is an example program and must be optimized).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • The two diastereomers (or enantiomers on a chiral column) will elute at different times.

    • Calculate the peak areas to determine the enantiomeric ratio or enantiomeric excess (ee%).

Other Notable Stationary Phases

While polysaccharide and cyclodextrin phases are dominant, other CSPs offer unique selectivities for amino acid esters.

  • Macrocyclic Antibiotic (Glycopeptide) CSPs: Phases like teicoplanin are highly versatile. They contain multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino), allowing for multimodal separation mechanisms including reversed-phase, polar organic, and normal-phase modes.[7] They have been successfully used for the direct separation of underivatized methionine.[7]

  • Crown Ether CSPs: These phases are particularly well-suited for the separation of compounds with primary amino groups, such as amino acids and their esters.[17] The chiral recognition is based on complexation between the protonated primary amine of the analyte and the crown ether cavity.

  • Ligand-Exchange CSPs: These involve a chiral ligand (often an amino acid like L-isoleucine) coated or bonded to the support, along with a metal ion (typically Cu²⁺) in the mobile phase.[18] The analyte forms a transient ternary diastereomeric complex with the stationary ligand and the copper ion, leading to separation. This has been effectively used for DL-selenomethionine.[18]

  • Zwitterionic CSPs: These novel phases, such as CHIRALPAK® ZWIX(+), incorporate both anionic and cationic exchange sites. They are excellent for separating ampholytic molecules like free amino acids and their N-derivatives under LC-MS compatible conditions.[19]

Guide to Selecting the Right Stationary Phase

Choosing the optimal CSP depends on the specific requirements of the analysis.

FactorPolysaccharideCyclodextrinMacrocyclic AntibioticLigand Exchange
Versatility Very HighHighVery HighModerate (Specific)
Solvent Robustness Immobilized: High; Coated: LimitedHighHighAqueous/Buffered
Derivatization Often beneficial (e.g., Fmoc)Required for GC; Optional for HPLCOften not requiredNot required
Primary Mode Normal / Polar OrganicReversed-Phase / GCMulti-modal (RP, PO, NP)Reversed-Phase
Mechanism Steric Fit, H-bondingInclusion ComplexComplex (H-bonding, etc.)Ternary Complex
Best For Broad range of derivatized racematesVolatile esters (GC), analytes that fit the cavity (HPLC)Underivatized amino acids, multi-modal screeningUnderivatized amino acids

G cluster_start Start: Define Analytical Goal cluster_technique Technique cluster_hplc_options HPLC Options cluster_gc_options GC Options Start Separate D/L Methionine Ester HPLC HPLC Start->HPLC GC GC Start->GC Poly Polysaccharide CSP HPLC->Poly Derivatized Analyte? Macro Macrocyclic CSP HPLC->Macro Underivatized? CD_HPLC Cyclodextrin CSP HPLC->CD_HPLC Reversed-Phase? LE Ligand Exchange HPLC->LE Aqueous Mobile Phase? CD_GC Cyclodextrin CSP (Derivatized) GC->CD_GC

Conclusion

The successful chiral separation of D/L methionine esters is readily achievable with modern chromatographic techniques. Polysaccharide-based CSPs offer broad versatility, particularly for N-derivatized esters in normal-phase HPLC. Cyclodextrin-based CSPs are the go-to choice for GC analysis of volatile derivatives and are also highly effective in reversed-phase HPLC. For direct separation of underivatized methionine, macrocyclic antibiotic and ligand-exchange phases provide powerful, alternative selectivities.

The key to a successful separation lies in understanding the chiral recognition mechanisms of each stationary phase class. By matching the properties of the analyte (and its derivatives) to the interaction profile of the CSP and carefully optimizing chromatographic conditions such as mobile phase composition and temperature, researchers can develop robust and reliable methods for quantifying the enantiomeric purity of these critical chiral building blocks.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Comparative enantiomer separation of α-amino acid methyl esters on CSP... (n.d.). ResearchGate. [Link]

  • Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. (2017). ResearchGate. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]

  • Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. (2015). Analytical Methods. [Link]

  • HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. (2006). ResearchGate. [Link]

  • Cyclodextrin-based CSPs. (2022). Chiralpedia. [Link]

  • Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. (2005). PubMed. [Link]

  • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. (1993). Taylor & Francis Online. [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (n.d.). Springer Nature Experiments. [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral speciation and determination of DL-selenomethionine enantiomers on a novel chiral ligand-exchange stationary phase. (2005). PubMed. [Link]

  • Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (n.d.). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Chromatograms of the resolution of (a) racemic methionine methyl ester (Sigma-Aldrich) (amino acid. (n.d.). ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2025). MDPI. [Link]

  • Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. (2015). PMC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

Sources

A Senior Application Scientist's Guide to Comparing Acid Catalysts for Amino Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the esterification of amino acids is a foundational yet nuanced process. Amino acid esters are not merely derivatives; they are crucial intermediates in peptide synthesis, versatile prodrugs designed to enhance bioavailability, and key components in the food and materials industries.[1][2] However, the inherent zwitterionic nature of amino acids presents a unique challenge, making their esterification more complex than that of simple carboxylic acids and often requiring careful N-protection strategies to prevent side reactions like unwanted alkylation.[1][3]

The choice of an acid catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and the feasibility of scale-up. This guide provides an in-depth comparison of various acid catalysts, moving beyond mere protocols to explain the mechanistic rationale behind their application. We will explore experimental data and provide actionable insights to help you select the optimal catalyst for your specific synthetic goals.

The Core Reaction: Fischer-Speier Esterification

At its heart, the conversion of an amino acid's carboxylic acid group to an ester in the presence of an alcohol is a Fischer-Speier esterification.[4][5] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6] The acid catalyst plays a dual role: it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon, and it facilitates the departure of the hydroxyl group as a water molecule, a much better leaving group.[7] To drive this equilibrium-dependent reaction towards the product, one must either use a large excess of the alcohol or actively remove the water as it is formed.[5][8]

Fischer_Esterification_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Deprotonation AA Amino Acid (R-COOH) Activated_AA Protonated Carbonyl AA->Activated_AA Protonation H_plus H⁺ (from Catalyst) Alcohol Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int Activated_AA_ref->Tetrahedral_Int Attack by R'-OH Protonated_Ester Protonated Ester Water H₂O Tetrahedral_Int_ref->Protonated_Ester Proton Transfer & H₂O Loss Ester Amino Acid Ester (R-COOR') H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester_ref->Ester Deprotonation

Caption: General mechanism of Fischer-Speier esterification.

Homogeneous Mineral Acids: The Workhorses

Conventional, strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most traditional catalysts for this transformation. They are inexpensive, readily available, and highly effective at protonating the carboxylic acid.

A. Sulfuric Acid (H₂SO₄)

Sulfuric acid is a powerful dehydrating agent and a strong acid, making it a highly effective catalyst.[9] Interestingly, studies have shown that H₂SO₄ can be crucial for the reaction, with other strong acids like HCl and HNO₃ showing no product formation under identical thin-film conditions, suggesting the nature of the acid, not just the pH, is critical.[1][2][3] This may be due to the in situ generation of sulfate esters that act as alkylating agents for the carboxylate group.[2][3]

  • Advantages: High catalytic activity, low cost, and effectiveness as a dehydrating agent.

  • Limitations: Corrosive, hazardous to handle, and can cause charring with sensitive substrates. The work-up requires careful neutralization, which can generate large amounts of salt waste.

  • Performance: Yields are often good to excellent. For example, refluxing L-phenylalanine in methanol with H₂SO₄ for 4 hours can yield 83.2% of the corresponding methyl ester.[9] Aromatic amino acids like L-tyrosine and L-phenylalanine often show higher yields than those with alkyl side chains.[1][10]

B. Hydrochloric Acid (HCl)

HCl is another common choice, often used as a saturated solution in the desired alcohol or bubbled through the reaction mixture as a gas.[11] A more convenient and widely used laboratory method involves the in situ generation of HCl from reagents like thionyl chloride or acetyl chloride.

  • Advantages: Clean catalyst, and the resulting amino acid ester hydrochloride often crystallizes directly from the reaction mixture, simplifying purification.[12]

  • Limitations: Gaseous HCl is highly corrosive and requires specialized equipment. Solutions in alcohol can lose concentration over time.

  • Performance: Yields are typically in the range of 75% to 85% when using low-boiling-point alcohols like methanol, especially when the alcohol is also used as a water-carrying agent and recycled after dehydration.[11]

Thionyl Chloride (SOCl₂): The Activation Specialist

Thionyl chloride stands out because it is not merely a catalyst source but a reagent that activates the carboxylic acid. It reacts with the alcohol (e.g., methanol) to generate HCl and methyl sulfite, but its primary role in this context is to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This is then readily attacked by the alcohol.

Thionyl_Chloride_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation AA Amino Acid (R-COOH) Acyl_Chloride Acyl Chloride Intermediate AA->Acyl_Chloride Reaction with SOCl₂ SOCl2 SOCl₂ Alcohol Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int Acyl_Chloride_ref->Tetrahedral_Int Attack by R'-OH Ester Amino Acid Ester (R-COOR') HCl HCl Tetrahedral_Int_ref->Ester Cl⁻ Elimination

Caption: Simplified mechanism of esterification via an acyl chloride intermediate using SOCl₂.

This method is highly efficient, often proceeding at room temperature or with gentle heating.[12][13] A key advantage is its dual function: it activates the carboxyl group while the generated HCl protonates the amino group, preventing it from acting as a competing nucleophile.[14]

  • Advantages: High yields (often 88-92%), rapid reaction times, and circumvents the need for a separate N-protection step.[14] The reaction byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Limitations: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[12] It must be handled with extreme care in a well-ventilated fume hood. The reaction requires an excess of the reagent to ensure completion.[13]

  • Performance: This is one of the most reliable and high-yielding methods for laboratory-scale synthesis of amino acid esters.

Homogeneous Organic Acids: The User-Friendly Alternative

Organic sulfonic acids, particularly p-toluenesulfonic acid (p-TsOH), offer a compelling alternative to mineral acids.

p-Toluenesulfonic Acid (p-TsOH)

p-TsOH is a strong organic acid that is solid at room temperature, making it significantly easier and safer to handle, weigh, and store than corrosive liquid acids.[15] Its catalytic mechanism is identical to that of other Brønsted acids in Fischer esterification: it protonates the carbonyl to activate it for nucleophilic attack.[7][15]

  • Advantages: Non-volatile, less corrosive than H₂SO₄, easy to handle, and highly effective.[15] It is soluble in many organic solvents, enhancing its utility.[15]

  • Limitations: More expensive than mineral acids. As with other equilibrium-driven methods, it requires water removal for high yields.

  • Performance: p-TsOH is a widely used and effective catalyst for a vast range of esterifications, including those of amino acids, often providing high yields with fewer side reactions compared to sulfuric acid.[13][16]

Heterogeneous (Solid) Acid Catalysts: The Green and Reusable Choice

The drive towards greener, more sustainable chemistry has spurred the development of solid acid catalysts. These materials, which include ion-exchange resins, zeolites, and functionalized silicas, offer the catalytic activity of an acid in a solid, insoluble form.

  • Advantages: The primary benefit is the ease of separation from the reaction mixture—typically by simple filtration. This eliminates the need for aqueous work-ups and neutralization steps. Furthermore, these catalysts can often be regenerated and reused multiple times, significantly reducing waste and cost, a key consideration for industrial processes.[17][18]

  • Limitations: Catalytic activity can be lower than homogeneous counterparts due to mass transfer limitations, especially with sterically hindered substrates.[18] The catalyst can also be more expensive upfront.

  • Performance: Sulfonic acid-functionalized resins like Amberlyst-15 have shown excellent yields (>98%) for the esterification of fatty acids and can be applied to amino acids.[13][18] Magnetic-responsive solid acids have also been developed, allowing for easy recovery with a magnet and showing high conversion rates (up to 94%) and excellent reusability over five cycles.[17]

Ionic Liquids (ILs): The Designer Solvents and Catalysts

Ionic liquids are a fascinating class of catalysts that are emerging as environmentally friendly alternatives to volatile organic solvents.[19] Composed entirely of ions, these "designer solvents" have negligible vapor pressure and can be tailored to have specific properties.[19][20] In amino acid esterification, they can function as both the solvent and the catalyst, simplifying the reaction setup.[19][21]

  • Advantages: Environmentally benign ("green"), high thermal stability, and potential for reuse.[20][22] Task-specific ILs can be designed with acidic functional groups to enhance catalytic activity.[20]

  • Limitations: High viscosity can sometimes impede reaction rates. They are generally more expensive than traditional solvents and catalysts. Product separation can sometimes be challenging.

  • Performance: Excellent conversions have been reported for the esterification of various amino acids using ILs as catalysts, often without the need for protection-deprotection steps.[19]

Quantitative Performance Comparison

The table below summarizes the typical performance and key characteristics of the discussed catalyst classes.

Catalyst TypeTypical YieldsReaction TimeTemperatureKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 80-95%[9]4-8 hoursRefluxLow cost, high activity, dehydratingCorrosive, hazardous, difficult work-up
Thionyl Chloride (SOCl₂) 88-95%[14]1-10 hours0°C to RefluxVery high yield, no N-protection neededHighly toxic/corrosive, requires excess reagent
p-Toluenesulfonic Acid (p-TsOH) 85-95%3-12 hoursRefluxEasy to handle (solid), less corrosiveMore expensive than mineral acids
Solid Acid Catalysts 90-98%[17][18]5-24 hours80-140°CReusable, easy separation, low wasteHigher initial cost, potential mass transfer limits
Ionic Liquids (ILs) Good to ExcellentVariableVariable"Green" solvent, reusable, tunableHigh cost, potential high viscosity

Experimental Protocols: A Practical Guide

To provide a tangible reference, here are two validated protocols for the esterification of different amino acids using distinct catalytic systems.

Protocol 1: Esterification of L-Phenylalanine using Sulfuric Acid

Protocol_1_Workflow start Start step1 Suspend L-Phenylalanine in Methanol start->step1 step2 Add conc. H₂SO₄ (catalyst) step1->step2 step3 Heat mixture to reflux (e.g., 85°C) step2->step3 step4 Monitor reaction (e.g., by TLC) for 4h step3->step4 step5 Cool reaction mixture step4->step5 step6 Neutralize carefully with a base step5->step6 step7 Extract product with organic solvent step6->step7 step8 Dry, filter, and concentrate step7->step8 end Isolated Product step8->end

Caption: Workflow for H₂SO₄-catalyzed esterification.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-phenylalanine (e.g., 0.5 mol) in methanol (160 mL).[9]

  • Catalyst Addition: Carefully add concentrated (98%) sulfuric acid (0.55 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 85°C) with stirring for 4 hours.[9]

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Esterification of (S)-Serine using Thionyl Chloride

Methodology: (This procedure must be performed in a well-ventilated fume hood).[12]

  • Reagent Preparation: In a dry test tube, cool absolute methanol (2.0 mL) in an ice bath.[12]

  • Catalyst Addition: Cautiously add thionyl chloride (0.52 mL) to the cold methanol over approximately 5 minutes. Maintain the temperature at 0°C.[12]

  • Substrate Addition: Add (S)-Serine (0.210 g) to the mixture. Allow it to warm to room temperature for ~2 minutes before gently heating to boiling for 10 minutes, by which time all solids should dissolve.[12]

  • Crystallization: Cool the mixture in an ice bath for ~2 minutes. Add dry tert-butyl methyl ether (10 mL) to induce crystallization. Scratch the inside wall of the test tube to promote crystal formation and leave in the ice bath for a further 5-15 minutes.[12]

  • Isolation: Isolate the resulting crystals of (S)-serine methyl ester hydrochloride by filtration, wash with cold tert-butyl methyl ether, and dry.[12]

Conclusion and Catalyst Selection

The optimal acid catalyst for amino acid esterification is not a one-size-fits-all solution. The choice depends on a careful evaluation of the project's specific needs.

  • For rapid, high-yielding laboratory-scale synthesis where reagent handling is not a limiting factor, thionyl chloride is often the superior choice due to its activation mechanism that bypasses equilibrium constraints.

  • For routine, cost-effective preparations , traditional mineral acids like sulfuric acid or organic acids like p-TsOH are reliable workhorses, with p-TsOH offering significant advantages in handling and safety.

  • For large-scale industrial processes and applications prioritizing sustainability, solid acid catalysts are unparalleled. Their reusability and the elimination of corrosive aqueous waste streams make them economically and environmentally attractive, despite a higher initial investment.

  • For niche applications requiring biocompatibility or novel solvent systems, ionic liquids represent a promising frontier, offering unique catalytic environments.

By understanding the mechanistic underpinnings and practical trade-offs of each catalyst class, researchers can make informed decisions, optimizing their synthetic routes to achieve higher yields, greater purity, and more sustainable outcomes.

References

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS.org. (2023). [Link]

  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
  • Esterification of Amino Acids by Using Ionic Liquid as a Green Catalyst.
  • Protease-catalyzed esterification of amino acid in water-miscible ionic liquid. PubMed. (2007). [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. ACS Publications. (2023). [Link]

  • Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Amino acid ionic liquids as catalysts in a solvent-free Morita–Baylis–Hillman reaction. Beilstein Journal of Organic Chemistry. (2018). [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry LibreTexts. (2023). [Link]

  • The mechanism of the Fischer esterification was controversial until.... Pearson+. [Link]

  • US5424476A - Method for preparing amino acid esters.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. (2023). [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. (2017). [Link]

  • Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. MDPI. (2025). [Link]

  • Esterification of amino acids with thionyl chloride. Brainly.in. (2019). [Link]

  • JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PubMed. (2023). [Link]

  • Amino Acid Esterification Method. Scribd. [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry. [Link]

  • P-toluenesulfonic acid – Knowledge and References. Taylor & Francis. [Link]

  • A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar. (1998). [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
  • Magnetic-responsive solid acid catalysts for esterification. PMC - NIH. (2023). [Link]

  • WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation.
  • A Mini-Review on Solid Acid Catalysts for Esterification Reactions.
  • Esterification/Amidation Problems. Reddit. (2024). [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Digital CSIC. [Link]

Sources

Precision vs. Versatility: A Comparative Guide to Crown Ether and Cyclodextrin Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral HPLC, Crown Ether (CR) and Cyclodextrin (CD) stationary phases represent two distinct philosophies: specialization versus generalization.

  • Crown Ether columns are the "snipers" of chiral separation. They are engineered with extreme specificity for compounds containing primary amines (amino acids, amino alcohols) near the chiral center. They offer superior resolution for these targets but lack versatility for other compound classes.

  • Cyclodextrin columns are the "Swiss Army knives." They utilize inclusion complexation to separate a vast array of neutral, acidic, and basic compounds. While versatile, they often require more complex method development and may yield lower resolution for underivatized primary amines compared to crown ethers.

This guide dissects the mechanistic differences, performance metrics, and experimental protocols to validate your column selection.

Mechanistic Foundations: The "Lock and Key" vs. "The Bucket"

To optimize separation, one must understand the molecular recognition events occurring at the stationary phase.

Crown Ether (CR) Mechanism

Crown ether phases (typically chiral 18-crown-6 derivatives) rely on a host-guest complexation driven by ammonium ions.

  • The Interaction: The ether oxygens act as a "crown," forming hydrogen bonds with the three protons of a primary ammonium ion (

    
    ).
    
  • The Constraint: This requires the analyte to be protonated; thus, acidic mobile phases are mandatory .

  • Stereoselectivity: Steric barriers on the crown ether ring prevent one enantiomer from docking deeply, creating the separation factor (

    
    ).
    
Cyclodextrin (CD) Mechanism

Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic rim.[1][2]

  • The Interaction: The hydrophobic moiety of the analyte (often an aromatic ring) enters the CD cavity (inclusion complex).[3]

  • Secondary Interactions: Hydroxyl groups on the CD rim engage in hydrogen bonding or dipole-dipole interactions with the analyte's functional groups.[3]

  • Versatility: Because inclusion depends on size and shape rather than a specific functional group (like

    
    ), CDs can separate a broader range of analytes.
    
Visualization: Mechanistic Pathways

ChiralMechanism cluster_CR Crown Ether (Specialist) cluster_CD Cyclodextrin (Generalist) CR_Selector 18-Crown-6 Selector Complex_A Ammonium Inclusion Complex (3-Point H-Bonding) CR_Selector->Complex_A Host-Guest Docking Analyte_A Primary Amine (-NH2) Acid_Cond Acidic Mobile Phase (pH 1.0 - 2.0) Analyte_A->Acid_Cond Protonation Acid_Cond->Complex_A CD_Selector Beta-Cyclodextrin Complex_B Inclusion Complex (Hydrophobic Cavity) CD_Selector->Complex_B Analyte_B Aromatic/Neutral/Drug Analyte_B->Complex_B Size Fit Mobile_Phase_B RP / Polar Organic / NP Mobile_Phase_B->Complex_B Modulates Retention Rim_Interact Rim H-Bonding Complex_B->Rim_Interact Secondary Stabilization

Figure 1: Mechanistic comparison showing the specific ammonium docking of Crown Ethers vs. the multimodal inclusion of Cyclodextrins.

Performance Matrix: Head-to-Head Comparison

The following data aggregates performance characteristics from standard applications (e.g., Daicel Crownpak vs. Astec Cyclobond).

FeatureCrown Ether (e.g., Crownpak CR/CR-I)Cyclodextrin (e.g., Cyclobond I 2000)
Primary Target Underivatized Amino Acids , Primary AminesHeterocycles, Aromatics, Derivatized Amino Acids
Selectivity (

)
Extremely High for

-amino acids
Moderate to High (highly dependent on fit)
Mobile Phase Strictly Acidic (pH 1.0–2.0). Classic:

/MeOH. Immobilized: TFA/ACN/EtOH.[4][5]
Versatile. RP (Buffer/MeOH), Polar Organic (ACN/MeOH/TEA/HOAc), or NP.
Temperature Effect Lower is Better. Separation often improves at 0–15°C.Variable. Room temp is standard; T changes elution order rarely.
Sample Capacity Lower (Analytical & Semi-Prep).Moderate.
Elution Order Predictable. D-amino acids elute first on CR(-), L- on CR(+).Unpredictable. Must be determined experimentally.
Durability High (Immobilized versions). Sensitive to high pH (>7).Robust, but native CDs can hydrolyze at extreme pH (<2 or >8).

Experimental Case Study: Separation of D/L-Phenylalanine

This section details a validated protocol comparing how a user would approach the same separation challenge using both technologies.

Scenario

Objective: Quantify trace D-Phenylalanine in a sample of L-Phenylalanine. Analyte: Phenylalanine (contains a primary amine and an aromatic ring).

Protocol A: Crown Ether (The Preferred Route for Native Amino Acids)

Why this choice? Crown ethers do not require derivatization and provide baseline resolution of native amino acids rapidly.

  • Column: Daicel CROWNPAK CR-I(+) (

    
    ).
    
  • Mobile Phase Preparation:

    • Prepare

      
       Perchloric Acid solution (
      
      
      
      ) in water.
    • Note: For CR-I (immobilized), you may use

      
       to reduce retention times.
      
  • Conditioning: Flush column at

    
     for 30 mins.
    
  • Temperature: Set column oven to 10°C . (Critical: Reduced temperature stabilizes the ammonium-crown hydrogen bonds).

  • Detection: UV at 200 nm (low wavelength required due to lack of chromophores in some amino acids, though Phe has UV activity).

  • Result: L-Phe elutes first (CR+ column).

    • Optimization: If D-Phe is the impurity, switch to CROWNPAK CR(-) to elute the trace D-Phe before the main L-Phe peak. This prevents the "tail" of the main peak from masking the impurity.

Protocol B: Cyclodextrin (The Alternative Route)

Why this choice? If the lab lacks Crown columns or needs to separate other non-amine impurities simultaneously.

  • Column: Astec Cyclobond I 2000 (Native

    
    -Cyclodextrin).
    
  • Mobile Phase:

    
    .
    
    • Mechanism:[1][6][7] The Triethylammonium acetate (TEAA) acts as a displacer and buffer. The aromatic ring of Phe includes into the cavity.

  • Flow Rate:

    
    .
    
  • Temperature: 25°C.

  • Result: Separation is achieved, but

    
     values are typically lower than Crown Ether. Peak shape may be broader due to slower mass transfer kinetics of inclusion complexation.
    
Workflow: Method Development Decision Tree

MethodDev Start Start: Chiral Analyte Q1 Primary Amine present? Start->Q1 Branch_Yes Yes (e.g., Amino Acid) Q1->Branch_Yes Native Branch_No No (Secondary/Tertiary/Neutral) Q1->Branch_No Crown Select CROWN ETHER (Acidic MP, Low Temp) Branch_Yes->Crown High Specificity Required CD_Check Aromatic/Heterocycle? Branch_Yes->CD_Check If Crown fails/Derivatized Branch_No->CD_Check Cyclo Select CYCLODEXTRIN (Polar Organic/RP) CD_Check->Cyclo Yes (Inclusion possible) Poly Select Polysaccharide CSP (General Screening) CD_Check->Poly No (Steric fit unlikely)

Figure 2: Decision matrix for selecting between Crown Ether and Cyclodextrin phases based on analyte structure.

Troubleshooting & Optimization

Crown Ether Challenges
  • Problem: Retention time is too long.

    • Root Cause:[2][4][5][8][9][10][11] Strong ammonium interaction.

    • Fix: Add Methanol (up to 15% for coated, higher for immobilized) to the acidic mobile phase. Do not use basic buffers ; they deprotonate the amine, destroying the separation mechanism.

  • Problem: Poor Resolution.

    • Fix:Lower the temperature. Unlike most HPLC, Crown Ethers perform best between 0°C and 15°C.

Cyclodextrin Challenges
  • Problem: Broad peaks.

    • Root Cause:[2][4][5][8][9][10][11] Slow inclusion kinetics.

    • Fix: Increase temperature (improves mass transfer) or switch to "Polar Organic Mode" (high ACN, small amount of MeOH/HOAc/TEA) to change the solvation environment.

  • Problem: No retention.

    • Root Cause:[2][4][5][8][9][10][11] Analyte does not fit the cavity.

    • Fix: Switch CD type (Gamma for larger molecules, Alpha for smaller) or use a derivatized CD (e.g., Hydroxypropyl-

      
      -CD) which offers different H-bonding capabilities.
      

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Journal of Chromatography A, 1467, 19-32.

  • Armstrong, D. W., et al. (1987). "Mechanism of Enantiomeric Resolution on Cyclodextrin-Bonded Phases." Analytical Chemistry, 59(1), 84-91.

  • Ilisz, I., et al. (2012). "Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 70, 405-413.

Sources

tert-Butyl D-methioninate hydrochloride: A Comparative Analysis Against Other Commercially Available D-Methionine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For drug development professionals and researchers in peptide chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic efficiency, yield, and the final product's purity. D-amino acids, in particular, are of immense interest for their ability to confer proteolytic resistance to peptide-based therapeutics. Among these, D-methionine presents a unique set of challenges and opportunities, primarily centered around the reactivity of its thioether side chain.

This guide provides an in-depth comparison of tert-Butyl D-methioninate hydrochloride against other common D-methionine derivatives. We will move beyond catalog specifications to explore the practical implications of their chemical structures, supported by experimental frameworks to empower you to make the most informed selection for your specific application.

The Strategic Importance of D-Methionine in Modern Drug Development

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability. By replacing a naturally occurring L-amino acid with its D-enantiomer, the peptide bond becomes resistant to cleavage by most endogenous proteases, thereby extending the molecule's in-vivo half-life.

Methionine, with its flexible, lipophilic side chain, is a crucial amino acid. However, its thioether group is susceptible to oxidation, forming methionine sulfoxide.[1][2] This transformation can alter the peptide's conformation, biological activity, and shelf-life.[1] While sometimes this oxidation is a desired feature for "smart" drug delivery systems, it is more often an undesirable side reaction that leads to product heterogeneity.[2][3] The choice of D-methionine derivative, therefore, is not merely about chirality but also about managing the reactivity of both the side chain and the backbone termini.

Profiling the Alternatives: A Structural and Functional Overview

We will focus on four key classes of commercially available D-methionine derivatives: the parent amino acid, N-acetyl protected derivatives, simple ester hydrochlorides, and the subject of our primary focus, tert-Butyl D-methioninate hydrochloride.

  • D-Methionine: The foundational building block. Its zwitterionic nature makes it highly soluble in aqueous solutions but sparingly soluble in the organic solvents often required for synthesis.[4] In vivo, D-methionine can be converted to the biologically active L-methionine, making it a unique D-amino acid.[4]

  • N-Acetyl-D-methionine: With the amino group capped by an acetyl moiety, this derivative is no longer zwitterionic. This modification alters its solubility profile, making it soluble in water and some organic solvents.[5] It is primarily used as a substrate for enzymatic studies, such as in the characterization of N-acyl-D-amino acid amidohydrolases.[6]

  • D-Methionine Methyl Ester Hydrochloride: Esterification of the carboxylic acid removes the negative charge, resulting in a positively charged primary amine (as the HCl salt). This significantly improves solubility in organic solvents compared to the parent amino acid.[7] It is a common building block in solution-phase peptide synthesis.[8]

  • tert-Butyl D-methioninate Hydrochloride: Similar to the methyl ester, the tert-butyl ester neutralizes the carboxyl group. However, the bulky tert-butyl group offers distinct advantages. It provides significant steric protection to the carboxyl group and enhances lipophilicity, which can improve solubility in a wider range of organic solvents and influence reaction kinetics.[9] This derivative serves as a key intermediate in the synthesis of complex pharmaceuticals.[9]

Head-to-Head Comparison: Key Performance Metrics

The optimal derivative choice depends on the specific experimental context. Here, we compare the candidates across critical performance parameters.

Physical and Chemical Properties

A summary of fundamental properties is essential for initial screening and experimental design.

DerivativeMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
D-Methionine C₅H₁₁NO₂S149.21White crystalline powder273 (decomposes)[4]
N-Acetyl-D-methionine C₇H₁₃NO₃S191.24White powder or crystals102.3 - 103.6[6]
D-Methionine Methyl Ester HCl C₆H₁₄ClNO₂S199.70White to off-white powder110 - 117 (DL-form)[7]
tert-Butyl D-methioninate HCl C₉H₂₀ClNO₂S241.78White powder144 - 152 (L-form)[9]
Solubility: A Critical Parameter for Reaction Success

Inadequate solubility is a primary cause of failed or low-yielding reactions. The choice of derivative can dramatically affect its dissolution in common reaction media.

DerivativeWaterMethanolDichloromethane (DCM)Dimethylformamide (DMF)
D-Methionine Soluble[4]Slightly SolubleInsolubleSparingly Soluble
N-Acetyl-D-methionine Soluble[5]SolubleSparingly SolubleSoluble
D-Methionine Methyl Ester HCl Soluble[10]SolubleSoluble[10]Soluble
tert-Butyl D-methioninate HCl SolubleSolubleSolubleSoluble[9]

Expert Insight: The ester hydrochlorides, particularly tert-Butyl D-methioninate HCl, offer the greatest versatility for synthetic chemists. The tert-butyl group enhances lipophilicity, often providing superior solubility in less polar organic solvents like DCM compared to the methyl ester. This can be a decisive advantage in homogeneous solution-phase reactions.

Stability and Side Reaction Profile: The Oxidation Challenge

The primary stability concern for all methionine derivatives is the oxidation of the thioether side chain to methionine sulfoxide (+16 Da).[2] This is particularly problematic during the acidic conditions of final peptide cleavage in solid-phase peptide synthesis (SPPS).[3]

tert-Butyl D-methioninate HCl offers a potential advantage not through electronic protection of the side chain, but through the properties of its protecting group. The tert-butyl ester is highly stable to a wide range of reaction conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[1] This allows for its use in synthetic routes where other esters might be labile.

While no ester group on the C-terminus can prevent side-chain oxidation, the overall synthetic strategy it enables can minimize exposure to oxidative conditions. For instance, its enhanced solubility may allow for faster, more efficient coupling reactions, reducing the total synthesis time and potential exposure to trace oxidants.

Experimental Protocols for In-House Evaluation

To validate the selection of a D-methionine derivative for your specific workflow, we present two fundamental experimental protocols. These are designed as self-validating systems to provide clear, actionable data.

Protocol 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the solubility of different D-methionine derivatives in key solvents.

Methodology:

  • Preparation: Add a pre-weighed amount (e.g., 100 mg) of each derivative to separate 2 mL vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 0.1 mL) of the test solvent (e.g., DCM) at a controlled temperature (25°C).

  • Equilibration: Vortex each vial for 2 minutes, followed by 10 minutes of sonication. Allow the suspension to equilibrate for 30 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Iteration: If the solid has not dissolved, repeat steps 2-4, incrementally adding the solvent until dissolution is achieved.

  • Quantification: Calculate the solubility as mg/mL. The derivative that dissolves in the smallest volume of solvent is the most soluble.

G cluster_0 Experimental Workflow: Solubility Assessment prep 1. Add 100 mg of D-Met Derivative to Vial add_solvent 2. Add 0.1 mL of Test Solvent prep->add_solvent equilibrate 3. Vortex, Sonicate, and Equilibrate add_solvent->equilibrate observe 4. Observe for Dissolution equilibrate->observe iterate 5. Repeat Solvent Addition if Needed observe->iterate Solid Remains calc 6. Calculate Solubility (mg/mL) observe->calc Solid Dissolved iterate->add_solvent

Caption: Workflow for Comparative Solubility Assessment.

Protocol 2: HPLC-Based Oxidative Stability Assay

Objective: To compare the susceptibility of D-methionine derivatives to oxidation under accelerated conditions.

Methodology:

  • Solution Preparation: Prepare 1 mg/mL solutions of each derivative in a relevant solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Induction: To each solution, add a mild oxidant (e.g., 0.01% H₂O₂) to initiate oxidation.

  • Timepoint 0 (T0): Immediately inject a sample of each solution onto a C18 reverse-phase HPLC column. Acquire the chromatogram.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C), protected from light.

  • Timepoint X (TX): At set intervals (e.g., 1, 4, 8, 24 hours), inject another sample from each solution and acquire the chromatogram.

  • Data Analysis:

    • Identify the peak for the parent derivative and the oxidized species (methionine sulfoxide derivative, which will have a slightly earlier retention time).

    • Calculate the percentage of the parent compound remaining at each time point by integrating the peak areas: (% Parent) = [Area_Parent / (Area_Parent + Area_Oxidized)] * 100.

    • Plot % Parent vs. Time for each derivative. The derivative with the slowest rate of degradation is the most stable under these conditions.

G cluster_1 Workflow: Oxidative Stability Assay prep_sol 1. Prepare 1 mg/mL Derivative Solutions add_h2o2 2. Add 0.01% H2O2 to Induce Stress prep_sol->add_h2o2 inject_t0 3. Inject T0 Sample onto HPLC add_h2o2->inject_t0 incubate 4. Incubate at 40°C inject_t0->incubate inject_tx 5. Inject Samples at T=1, 4, 8, 24h incubate->inject_tx analyze 6. Calculate % Parent Compound Remaining inject_tx->analyze

Caption: HPLC-Based Workflow for Oxidative Stability Comparison.

Conclusion and Recommendations

The selection of a D-methionine derivative is a multi-faceted decision that hinges on the specific requirements of the synthetic route.

  • D-Methionine remains a viable option for aqueous-based reactions where the free termini are required.

  • N-Acetyl-D-methionine is a specialized tool, best suited for biochemical and enzymatic assays rather than as a general synthetic building block.

  • D-Methionine Methyl Ester Hydrochloride offers a significant improvement in organic solvent solubility and is a cost-effective choice for many applications.

  • tert-Butyl D-methioninate Hydrochloride emerges as a superior candidate for complex, multi-step organic synthesis. Its bulky tert-butyl group provides excellent steric protection for the carboxyl terminus, while simultaneously enhancing solubility in a broad range of organic solvents. This combination can lead to cleaner reactions, simpler workups, and higher overall yields, making it an invaluable asset for researchers in pharmaceutical and drug development.

Ultimately, the experimental validation outlined in this guide will provide the definitive answer for your specific application. By investing the time to compare these derivatives head-to-head, you can optimize your synthetic strategy and accelerate your research and development timelines.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • L-Methionine tert-butyl ester hydrochloride. (n.d.). Chem-Impex. Available at: [Link] (Accessed: February 18, 2026).

  • DL-methionine methyl ester hydrochloride. (n.d.). Chem-Impex. Available at: [Link] (Accessed: February 18, 2026).

  • N-Acetyl-D,L-Methionine (NAM). (n.d.). MySkinRecipes. Available at: [Link] (Accessed: February 18, 2026).

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. Available at: [Link] (Accessed: February 18, 2026).

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Available at: [Link] (Accessed: February 18, 2026).

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. Available at: [Link] (Accessed: February 18, 2026).

  • Synthesis of methionine‐containing aggregation‐prone peptides. (n.d.). ResearchGate. Available at: [Link] (Accessed: February 18, 2026).

  • L-Methionine vs. DL-Methionine. (n.d.). Dietary Supplement Contract Manufacturer. Available at: [Link] (Accessed: February 18, 2026).

  • How to handle peptides that contain methionine. (2023). Biotage. Available at: [Link] (Accessed: February 18, 2026).

  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (2010). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link] (Accessed: February 18, 2026).

  • Peptide synthesis. (n.d.). Wikipedia. Available at: [Link] (Accessed: February 18, 2026).

  • Amino Acid Analysis. (n.d.). Agilent. Available at: [Link] (Accessed: February 18, 2026).

  • Methionine methyl ester | C6H13NO2S | CID 351663. (n.d.). PubChem. NIH. Available at: [Link] (Accessed: February 18, 2026).

  • Variation in the solubility of DL‐methionine with ethanol concentration (x‐volume fraction). (n.d.). ResearchGate. Available at: [Link] (Accessed: February 18, 2026).

  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (n.d.). University of Tsukuba. Available at: [Link] (Accessed: February 18, 2026).

  • Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. (n.d.). The Poultry Site. Available at: [Link] (Accessed: February 18, 2026).

  • Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. (n.d.). IRIS. Available at: [Link] (Accessed: February 18, 2026).

  • tert-butyl L-methioninate | C9H19NO2S | CID 7010638. (n.d.). PubChem. Available at: [Link] (Accessed: February 18, 2026).

  • Methionine in and out of proteins: targets for drug design. (2002). PubMed. Available at: [Link] (Accessed: February 18, 2026).

  • WO2024149826A1 - New pharmaceutical methionine formulation. (n.d.). Google Patents.

Sources

Safety Operating Guide

tert-Butyl D-methioninate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Operational Disposal Directive

tert-Butyl D-methioninate hydrochloride (CAS: 1356447-69-2) is an amino acid ester derivative commonly used as a building block in peptide synthesis and medicinal chemistry.[1] While it is not classified as an acutely hazardous waste (P-List) or a toxic waste (U-List) under US EPA RCRA regulations, it must be managed as regulated chemical waste .[1]

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (sink) or regular trash.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed waste management facility.[1]

  • Waste Labeling: Label as "Non-Regulated Chemical Waste" (unless mixed with hazardous solvents) or "Hazardous Waste" depending on your facility's specific generator status and local protocols.[1]

Chemical Profile & Hazard Analysis

To determine the correct waste stream, we must first characterize the material's physical and chemical properties. This data dictates the compatibility of waste containers and segregation strategies.

Table 1: Physicochemical Properties & Hazard Data

PropertySpecificationOperational Implication
Chemical Name tert-Butyl D-methioninate hydrochlorideOfficial manifest name.[1]
CAS Number 1356447-69-2Use for waste profiling/inventory.[1]
Physical State Solid (White Powder)susceptible to dust generation; requires particulate protection.[1]
Solubility Soluble in water; soluble in polar organicsPotential for migration in landfill; mandates incineration.
Acidity (pH) Acidic in solution (HCl salt)Aqueous solutions may be Corrosive (D002) if pH < 2.[1]0.
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
RCRA Status Non-Listed (Not P or U listed)Dispose of as chemical waste, not general refuse.[1]

Expert Insight: The hydrochloride moiety implies that upon dissolution in water, the pH will drop. If you generate large volumes of aqueous waste containing this compound, you must test the pH. If pH < 2.0, the waste stream becomes RCRA Hazardous (Code D002) solely due to corrosivity.

Regulatory Classification & Logic

Understanding the why behind the disposal classification ensures compliance and safety.

  • RCRA Classification: This compound is not specifically listed in 40 CFR § 261.33 (P or U lists).[1] However, under the "Cradle-to-Grave" liability principle, laboratory chemicals with bioactive potential or irritant properties should never enter the municipal waste stream.

  • Ecological Impact: As a methionine derivative, uncontrolled release could theoretically alter local nitrogen/sulfur cycles or affect microbial communities, though the risk is low compared to heavy metals. The primary driver for incineration is the destruction of the organic framework to prevent environmental accumulation.

  • Segregation:

    • Incompatible with: Strong oxidizers (risk of fire/explosion) and strong bases (liberation of the free amine, potential volatility).[1]

    • Storage: Store with other "Organic Solids" or "Irritants."

Disposal Workflow (Visual Decision Tree)

The following diagram illustrates the decision logic for disposing of tert-Butyl D-methioninate hydrochloride in various states (solid, liquid, or spill).

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Compound/Powder) StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution SolidContainer Collect in HDPE Wide-Mouth Jar Label: 'Solid Chemical Waste' SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck FinalDisposal Ship for High-Temp Incineration (Licensed TSD Facility) SolidContainer->FinalDisposal Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Halogenated->FinalDisposal Segregate Stream NonHalogenated->FinalDisposal Segregate Stream pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 5-9 (if pH < 2) pHCheck->Neutralize pH < 2 pHCheck->FinalDisposal pH 2-12.5 Neutralize->FinalDisposal

Caption: Decision logic for segregating and processing tert-Butyl D-methioninate HCl waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life material, weighing paper residues, contaminated solid media.[1]

  • Container Selection: Use a chemically compatible container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

  • Transfer: Transfer the solid material carefully to avoid dust generation. If the powder is fine, perform this transfer inside a chemical fume hood.

  • Labeling:

    • Attach a hazardous waste tag/label.[1]

    • Chemical Name: Write "tert-Butyl D-methioninate hydrochloride" (do not use abbreviations like H-D-Met-OtBu).

    • Hazard Checkbox: Mark "Irritant" or "Toxic" (as a precaution).[1]

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or cleaning rinsates.

  • Segregation: Determine the primary solvent.

    • Organic Solvents: Dispose of in the appropriate "Halogenated" or "Non-Halogenated" solvent waste carboy. The amino acid salt will remain dissolved or suspended and be incinerated with the solvent.

    • Aqueous Solutions:

      • Test pH using a strip or meter.[1]

      • If pH < 2 (highly acidic due to HCl), slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) to pH 6–8 before adding to the waste container to prevent container degradation or reaction with other wastes.[1]

      • Do not drain dispose. Even if neutralized, the organic content (COD) and nitrogen content preclude sewer disposal in most jurisdictions.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B).

  • Defacing: Deface or cross out the original label.

  • Recycling/Trash: Once triple-rinsed and dried, the container may be discarded in regular trash or recycled, depending on facility policy.

Spill Management Protocol

Pre-requisites: Nitrile gloves, lab coat, safety goggles, and a dust mask (N95) if working outside a hood.

  • Containment: Isolate the area. If the spill is outside a fume hood, minimize air movement to prevent dust dispersion.

  • Dry Spill (Powder):

    • Do NOT dry sweep vigorously (generates dust).[1]

    • Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.[1]

    • Scoop the material into a waste container.

    • Wipe the surface with water and detergent.

  • Wet Spill (Solution):

    • Absorb with an inert material (vermiculite, bentonite, or chem-pads).[1]

    • Place the saturated absorbent into a sealable bag or bucket.

    • Label as "Debris contaminated with tert-Butyl D-methioninate HCl."[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[1][2] [Link]

  • PubChem. Compound Summary: tert-Butyl D-methioninate hydrochloride (CID 71308638).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] (29 CFR 1910.1200).[1] [Link][1]

Sources

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